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  • Product: 1-Benzyl-4-methylpiperazine hydrochloride
  • CAS: 374898-00-7

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 1-Benzyl-4-methylpiperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl), a deri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl), a derivative of benzylpiperazine.[1] This document details the chemical properties, a robust synthesis protocol, and in-depth characterization methods, including spectroscopic analysis. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for research and development purposes.

Chemical Properties and Identifiers

1-Benzyl-4-methylpiperazine hydrochloride is a piperazine compound that has been identified as a stimulant.[2] The hydrochloride salt is typically a white to off-white crystalline solid.[3]

PropertyValueReference
IUPAC Name 1-Benzyl-4-methylpiperazine hydrochloride
Synonyms MBZP HCl, 1-methyl-4-(phenylmethyl)-piperazine, monohydrochloride[4]
CAS Number 374898-00-7[4]
Molecular Formula C₁₂H₁₈N₂ · HCl[4]
Molecular Weight 226.75 g/mol [3]
Appearance White to light yellow or light brown powder
Purity ≥98%[4]

Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride

The primary route for the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride involves the nucleophilic substitution reaction between 1-methylpiperazine and benzyl chloride. The resulting free base is then converted to its hydrochloride salt.

Reaction Scheme

Caption: Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of similar piperazine derivatives.[5]

Materials:

  • 1-Methylpiperazine

  • Benzyl chloride

  • 99% Ethanol

  • Concentrated Hydrochloric Acid

  • Acetone (for washing)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in 99% ethanol.

  • Addition of Benzyl Chloride: While stirring the solution, add benzyl chloride (1.0 eq), dissolved in a small amount of 99% ethanol, dropwise through the dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 1-2 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to 0°C in an ice bath to induce precipitation of the product.[6]

  • Acidification: Slowly add concentrated hydrochloric acid to the cooled mixture to precipitate the hydrochloride salt.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold acetone to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified 1-Benzyl-4-methylpiperazine hydrochloride under vacuum to obtain the final product.

Characterization of 1-Benzyl-4-methylpiperazine Hydrochloride

The structure and purity of the synthesized 1-Benzyl-4-methylpiperazine hydrochloride can be confirmed using various analytical techniques.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts for 1-Benzyl-4-methylpiperazine hydrochloride. Actual experimental values may vary.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Phenyl-H7.25-7.40Multiplet5H, aromatic protons
Benzyl-CH₂3.50Singlet2H, -CH₂-Ph
Piperazine-H2.40-2.60Multiplet8H, piperazine ring protons
Methyl-H2.25Singlet3H, -CH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Phenyl C (quaternary)~138C-Ar
Phenyl C-H~129CH-Ar
Phenyl C-H~128CH-Ar
Phenyl C-H~127CH-Ar
Benzyl-CH₂~63-CH₂-Ph
Piperazine C~53-CH₂-N
Piperazine C~53-CH₂-N
Methyl C~46-CH₃

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2800-3000
C=C stretch (aromatic)1450-1600
C-N stretch1000-1250

3.1.3. Mass Spectrometry (MS)

The mass spectrum of the free base, 1-Benzyl-4-methylpiperazine, is expected to show a molecular ion peak [M]⁺ at m/z 190. Key fragmentation patterns would likely involve the cleavage of the benzyl group, resulting in a prominent peak at m/z 91 (tropylium ion), which is often the base peak for benzyl-substituted compounds. Other fragments corresponding to the piperazine ring would also be observed. A commercial supplier offers GC-MS data for the hydrochloride salt.[4]

Experimental Workflow for Characterization

Caption: Experimental workflow for the characterization.

Conclusion

This technical guide outlines a detailed and reproducible methodology for the synthesis and characterization of 1-Benzyl-4-methylpiperazine hydrochloride. The provided protocols and characterization data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and application of this compound. The use of structured data tables and visual workflows aims to enhance the clarity and usability of the presented information.

References

Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzylpiperazine Derivatives on Receptor Systems

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the mechanism of action of benzylpiperazine (BZP) and its derivatives on various receptor systems....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of benzylpiperazine (BZP) and its derivatives on various receptor systems. This document summarizes key quantitative data, outlines detailed experimental protocols for pharmacological evaluation, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this class of compounds.

Benzylpiperazine and its analogues are synthetic compounds known for their stimulant and psychoactive properties. Their primary mechanism of action involves the modulation of monoaminergic systems, including dopamine, serotonin, and norepinephrine pathways, through interactions with receptors and transporters.[1][2] Additionally, these compounds exhibit significant affinity for other receptor systems, such as sigma receptors, contributing to their complex pharmacological profiles.[3]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of BZP and its derivatives at key molecular targets.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Benzylpiperazine Derivatives

Compoundσ₁ Receptorσ₂ ReceptorReference
Compound 15 *1.61417[3]
Compound 8 4.11770[3]
Compound 24 5.32240[3]
Compound 21 8.83250[3]
p-methoxybenzyl substituted piperazine 3d 12.4-[4]
Compound 13 18.1805[3]
Compound 16 22.8980[3]
Compound 20 37.01600[3]
Compound 14 71.3>10000[3]
Compound 22 145>10000[3]
Haloperidol (Reference) 2.6120[3]

Note: Compound 15 is 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one. The other numbered compounds are also derivatives of benzylpiperazine as described in the source.[3]

Table 2: Functional Potency (EC₅₀, nM) of Benzylpiperazine (BZP) for Monoamine Transporters

TransporterEC₅₀ (nM) for ReleaseReference
Dopamine Transporter (DAT) 175[5]
Norepinephrine Transporter (NET) 62[5]
Serotonin Transporter (SERT) 6050[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of benzylpiperazine derivatives.

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

a) Membrane Preparation from Cultured Cells:

  • Cell Culture: Grow cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) to confluency.

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.

  • Storage: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.

b) Binding Assay Protocol:

  • Incubation Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-pentazocine for σ₁ receptors), and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

This assay measures the ability of a test compound to induce the release of neurotransmitters from presynaptic nerve terminals.

a) Synaptosome Preparation from Rodent Brain Tissue:

  • Tissue Dissection: Euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum for dopamine release) in ice-cold buffer.[6]

  • Homogenization: Homogenize the tissue in a sucrose-based buffer using a glass-Teflon homogenizer.[7]

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[7]

    • Centrifuge the resulting supernatant at a higher speed (e.g., 12,000-15,000 x g) to pellet the crude synaptosomal fraction.[7][8]

  • Resuspension: Resuspend the synaptosomal pellet in a physiological buffer.

b) Release Assay Protocol:

  • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]-dopamine) to allow for its uptake into the synaptic vesicles.

  • Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with a physiological buffer to establish a stable baseline of neurotransmitter release.

  • Stimulation: Introduce the test compound at various concentrations into the perfusion buffer and collect the superfusate in fractions.

  • Scintillation Counting: Measure the radioactivity in each collected fraction using a liquid scintillation counter to determine the amount of released neurotransmitter.

  • Data Analysis: Calculate the percentage of neurotransmitter release above baseline for each concentration of the test compound and determine the EC₅₀ value.

This assay is used to determine the functional activity of compounds at G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity (Gαs or Gαi coupled receptors).

a) Assay Protocol:

  • Cell Seeding: Seed cells expressing the GPCR of interest into a multi-well plate.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Measure the cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis: Generate dose-response curves by plotting the signal against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the mechanism of action of benzylpiperazine derivatives.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP BZP Derivative DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux DA_cyto Cytosolic Dopamine DAT->DA_cyto Efflux DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto DA_cyto->DAT Reuptake DA_synapse Dopamine DA_cyto->DA_synapse Release D2R Dopamine D2 Receptor DA_synapse->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP

Caption: BZP action on dopaminergic synapse.

cluster_ligand_binding Ligand Binding cluster_downstream Downstream Signaling Ligand BZP Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor signaling pathway.[10][11]

start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Bound Radioactivity filter->count analyze Analyze Data to Determine IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

References

Foundational

Pharmacological Profile of 1-Benzyl-4-methylpiperazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The pharmacological data available specifically for 1-Benzyl-4-methylpiperazine (MBZP) hydrochloride is limited in the scientific literature. Mu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data available specifically for 1-Benzyl-4-methylpiperazine (MBZP) hydrochloride is limited in the scientific literature. Much of the detailed quantitative analysis presented in this guide is based on its close structural analog, 1-Benzylpiperazine (BZP). This information is provided for comparative and illustrative purposes and should be interpreted with caution. Further research is required to fully elucidate the specific pharmacological profile of MBZP.

Introduction

1-Benzyl-4-methylpiperazine (MBZP), a derivative of benzylpiperazine, is a synthetic stimulant that has been identified as an ingredient in recreational "party pills".[1] Chemically, it is closely related to 1-Benzylpiperazine (BZP), a compound with known euphoriant and stimulant properties similar to amphetamine, though with a lower potency.[2] MBZP is reported to have a weaker stimulant effect than BZP and a reduced tendency to produce adverse effects such as headaches and nausea.[1] This technical guide provides a comprehensive overview of the known pharmacological properties of MBZP, with comparative data from BZP to provide a more complete, albeit inferred, profile.

Physicochemical Properties

PropertyValue
Chemical Name1-Benzyl-4-methylpiperazine hydrochloride
SynonymsMBZP hydrochloride
Molecular FormulaC₁₂H₁₉ClN₂
Molecular Weight226.75 g/mol
AppearanceWhite crystal powder[3]

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of benzylpiperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[4]

3.1. Monoamine Transporter Interaction

Based on data from its parent compound, BZP, MBZP is presumed to act as a substrate for monoamine transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of their release from presynaptic terminals. BZP exhibits a preference for the norepinephrine transporter (NET) and the dopamine transporter (DAT) over the serotonin transporter (SERT).[3] This action increases the synaptic concentration of these neurotransmitters, leading to enhanced downstream signaling and the observed stimulant effects.

3.2. Receptor Interactions

BZP also demonstrates direct interactions with various receptors. It acts as an antagonist at α2-adrenergic receptors, which contributes to an increase in norepinephrine release by inhibiting the negative feedback loop.[3] Furthermore, BZP is a non-selective agonist at a range of serotonin receptors, which may contribute to some of its psychoactive effects.[3] It is plausible that MBZP shares some of these receptor interaction properties. In animal studies, MBZP has been noted to have adrenergic blocking activity.[1]

Signaling Pathway Overview

The following diagram illustrates the proposed mechanism of action of benzylpiperazine derivatives on a presynaptic monoamine neuron.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE, 5-HT) SynapticCleft Increased DA, NE, 5-HT MBZP 1-Benzyl-4-methylpiperazine (MBZP) DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) MBZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) MBZP->SERT Weakly Inhibits Reuptake alpha2 α2-Adrenergic Receptor (Autoreceptor) MBZP->alpha2 Antagonism alpha2->Vesicle Inhibits Release (Negative Feedback) D_Receptor Dopamine Receptors SynapticCleft->D_Receptor Binds A_Receptor Adrenergic Receptors SynapticCleft->A_Receptor Binds S_Receptor Serotonin Receptors SynapticCleft->S_Receptor Binds Signal Downstream Signaling D_Receptor->Signal A_Receptor->Signal S_Receptor->Signal

Caption: Proposed mechanism of MBZP at the monoamine synapse.

Quantitative Pharmacological Data

As previously stated, specific quantitative data for MBZP is scarce. The following table summarizes the in vitro potencies of BZP at monoamine transporters, which may serve as a reference.

CompoundTargetAssay TypePotency (EC₅₀, nM)
1-Benzylpiperazine (BZP)Dopamine Transporter (DAT)Neurotransmitter Release175[3]
Norepinephrine Transporter (NET)Neurotransmitter Release62[3]
Serotonin Transporter (SERT)Neurotransmitter Release6050[3]

Pharmacokinetics

ParameterValue
Tₘₐₓ (Time to Peak Plasma Concentration)75 minutes
Cₘₐₓ (Peak Plasma Concentration)262 ng/mL
t₁/₂ (Elimination Half-life)5.5 hours
CL/F (Apparent Clearance)99 L/h

Metabolism: The metabolism of benzylpiperazine derivatives primarily occurs in the liver via cytochrome P450 enzymes (CYP2D6, CYP1A2, and CYP3A4 have been implicated for BZP).[2][6] The main metabolic pathways for BZP include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[7] It is likely that MBZP undergoes similar metabolic transformations.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of piperazine derivatives.

6.1. Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Objective: To quantify the affinity of 1-Benzyl-4-methylpiperazine hydrochloride for a target receptor (e.g., dopamine D2 receptor).

  • Materials:

    • HEK293 cells stably expressing the human receptor of interest.

    • Radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • Unlabeled competing ligand for non-specific binding determination (e.g., Haloperidol).

    • 1-Benzyl-4-methylpiperazine hydrochloride.

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology:

    • Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

    • Binding Assay: In a 96-well plate, add binding buffer, the radioligand, and varying concentrations of 1-Benzyl-4-methylpiperazine hydrochloride. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled competing ligand.

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep setup Set up 96-well Plate: - Radioligand - Test Compound (MBZP) - Controls (Total & Non-specific Binding) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Measure Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

References

Exploratory

An In-Depth Technical Guide on the In Vitro and In Vivo Studies of 1-Benzyl-4-methylpiperazine Hydrochloride

Disclaimer: Publicly available scientific literature containing detailed quantitative data and specific experimental protocols for 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl) is limited. Much of the available in...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature containing detailed quantitative data and specific experimental protocols for 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl) is limited. Much of the available information is qualitative and comparative, often in the context of its recreational use as a "party pill" and in comparison to its more studied analogue, 1-Benzylpiperazine (BZP). This guide synthesizes the available information and extrapolates potential experimental designs and mechanisms based on the pharmacology of related piperazine derivatives.

Introduction

1-Benzyl-4-methylpiperazine (MBZP), also known as Methylbenzylpiperazine, is a synthetic stimulant and a derivative of benzylpiperazine.[1] It has been identified as an ingredient in recreational drug products.[1] Chemically, it is closely related to BZP, another well-known psychoactive piperazine derivative.[1] While BZP has been more extensively studied, MBZP is reported to have similar but weaker stimulant effects and a reduced tendency to produce adverse effects such as headaches and nausea.[1] In animal studies, it has also been shown to possess adrenergic blocking activity.[1] This technical guide provides a comprehensive overview of the known in vitro and in vivo aspects of 1-Benzyl-4-methylpiperazine hydrochloride, targeting researchers, scientists, and drug development professionals.

In Vitro Studies

Interaction with Monoamine Transporters

It is hypothesized that MBZP, like BZP, acts as a monoamine releasing agent and reuptake inhibitor, though likely with a lower potency.[2] The primary targets are expected to be the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Table 1: Postulated In Vitro Activity Profile of 1-Benzyl-4-methylpiperazine

TargetPostulated ActivityPotency (Relative to BZP)
Dopamine Transporter (DAT)Reuptake Inhibition / ReleaseWeaker
Norepinephrine Transporter (NET)Reuptake Inhibition / ReleaseWeaker
Serotonin Transporter (SERT)Reuptake Inhibition / ReleaseWeaker
Cytochrome P450 Inhibition

In vitro studies on a range of piperazine derivatives have indicated that Methylbenzylpiperazine has significant inhibitory effects on several cytochrome P450 (CYP) isoenzymes.[3][4] This suggests a potential for drug-drug interactions.

Table 2: Reported In Vitro Inhibition of CYP450 Isoenzymes by Methylbenzylpiperazine

CYP IsoenzymeReported Inhibition
CYP2D6Significant
CYP1A2Significant
CYP3A4Significant
CYP2C19Significant
CYP2C9Significant
Experimental Protocols: Hypothetical In Vitro Assays

Due to the lack of specific published protocols for MBZP HCl, the following are generalized methodologies commonly used to characterize similar compounds.

These assays would be employed to determine the binding affinity of MBZP HCl to monoamine transporters.

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • Procedure:

    • Cell membranes are prepared from the respective cell lines.

    • Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of MBZP HCl.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

    • The reaction is terminated by rapid filtration, and the bound radioactivity is quantified using a scintillation counter.

    • Data are analyzed to calculate the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values.

These functional assays measure the ability of MBZP HCl to inhibit the reuptake of neurotransmitters into synaptosomes or transfected cells.

  • Preparation: Rat brain synaptosomes or HEK293 cells expressing the respective transporters.

  • Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Procedure:

    • Synaptosomes or cells are pre-incubated with varying concentrations of MBZP HCl.

    • The tritiated neurotransmitter is added to initiate the uptake.

    • After a short incubation period, the uptake is terminated by filtration or washing.

    • The amount of neurotransmitter taken up by the synaptosomes or cells is measured.

    • IC50 values are determined to quantify the inhibitory potency of MBZP HCl.

In Vivo Studies

Similar to the in vitro data, detailed in vivo studies with quantitative data for 1-Benzyl-4-methylpiperazine hydrochloride are scarce. The available information primarily comes from animal studies that describe its general pharmacological effects.

Pharmacological Effects in Animals

MBZP has been characterized as a central nervous system stimulant with effects analogous to, but weaker than, BZP.[1] Additionally, it has been reported to exhibit adrenergic blocking activity in animals.[1]

Table 3: Summary of Reported In Vivo Effects of Methylbenzylpiperazine in Animals

EffectObservation
Stimulant ActivityIncreased locomotor activity and other stimulant-like behaviors, but to a lesser extent than BZP.
Adrenergic BlockadeEvidence of blocking effects on the adrenergic system.
Experimental Protocols: Hypothetical In Vivo Studies

The following protocols are examples of how the in vivo effects of MBZP HCl could be investigated in animal models.

This study would evaluate the stimulant effects of MBZP HCl in rodents.

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Animals are habituated to the testing room and the open-field arenas.

    • Animals are administered various doses of MBZP HCl (e.g., 1, 5, 10, 20 mg/kg, intraperitoneally) or vehicle control.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes).

    • Data are analyzed to determine the dose-response relationship of MBZP HCl on locomotor activity.

This paradigm would assess the subjective effects of MBZP HCl by training animals to discriminate it from saline.

  • Animals: Rats or non-human primates.

  • Apparatus: Operant conditioning chambers with two levers.

  • Procedure:

    • Animals are trained to press one lever after receiving a known stimulant (e.g., d-amphetamine or BZP) and another lever after receiving saline to obtain a food reward.

    • Once trained, animals are tested with various doses of MBZP HCl to see which lever they press.

    • The results would indicate whether MBZP HCl has subjective effects similar to the training drug.

Visualizations

The following diagrams illustrate the presumed signaling pathway of MBZP and a hypothetical experimental workflow for its in vitro characterization.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP 1-Benzyl-4-methyl- piperazine (MBZP) DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake DA_synapse Dopamine DAT->DA_synapse Reuptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) DA_vesicle Dopamine Vesicle DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds Postsynaptic_Effect Postsynaptic Effect DA_receptor->Postsynaptic_Effect

Caption: Postulated mechanism of action of 1-Benzyl-4-methylpiperazine at the dopaminergic synapse.

G start Start: Characterize MBZP In Vitro cell_culture Prepare HEK293 cells expressing DAT, NET, SERT start->cell_culture binding_assay Radioligand Binding Assay cell_culture->binding_assay uptake_assay Neurotransmitter Uptake Assay cell_culture->uptake_assay cyp_assay CYP450 Inhibition Assay cell_culture->cyp_assay data_analysis Data Analysis: Calculate IC50, Ki binding_assay->data_analysis uptake_assay->data_analysis cyp_assay->data_analysis end End: Pharmacological Profile of MBZP data_analysis->end

Caption: Hypothetical workflow for the in vitro characterization of 1-Benzyl-4-methylpiperazine.

Conclusion

1-Benzyl-4-methylpiperazine hydrochloride is a synthetic stimulant with a pharmacological profile that is presumed to be similar to, but weaker than, 1-Benzylpiperazine. The limited available data suggests it acts as a monoamine reuptake inhibitor and/or releaser and has significant inhibitory effects on major CYP450 enzymes. In vivo, it exhibits stimulant and adrenergic blocking properties in animals. The lack of detailed, quantitative studies highlights a significant gap in the scientific understanding of this compound. Further research is warranted to fully elucidate its pharmacological, pharmacokinetic, and toxicological properties. The experimental protocols and logical frameworks provided in this guide offer a foundation for such future investigations.

References

Foundational

Solubility and stability of 1-Benzyl-4-methylpiperazine hydrochloride in various solvents

An In-Depth Technical Guide: Solubility and Stability of 1-Benzyl-4-methylpiperazine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-methylpiperazine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Solubility and Stability of 1-Benzyl-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine hydrochloride (CAS No. 374898-00-7) is a derivative of piperazine, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. As a hydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical parameters that influence its handling, formulation, and bioavailability. This technical guide provides a comprehensive overview of the available solubility data and stability information for 1-Benzyl-4-methylpiperazine hydrochloride, supplemented with detailed, generalized experimental protocols for its characterization.

Physicochemical Properties

  • Molecular Formula: C₁₂H₁₉ClN₂

  • Molecular Weight: 226.75 g/mol

  • Appearance: White crystalline solid

Solubility Profile

The solubility of 1-Benzyl-4-methylpiperazine hydrochloride is a key factor in its suitability for various pharmaceutical formulations. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1-Benzyl-4-methylpiperazine hydrochloride in various solvents.

SolventSolubility (mg/mL)Temperature (°C)pH
Dimethyl Sulfoxide (DMSO)30Not SpecifiedNot Applicable
Phosphate-Buffered Saline (PBS)10Not Specified7.2
Dimethylformamide (DMF)5Not SpecifiedNot Applicable
Ethanol2Not SpecifiedNot Applicable
Methanol1Not SpecifiedNot Applicable
Qualitative Solubility Information

Beyond the quantitative data, 1-Benzyl-4-methylpiperazine hydrochloride is reported to be generally soluble in water and alcohol. The solubility in aqueous solutions is expected to be pH-dependent, a common characteristic for amine hydrochloride salts.

Stability Profile

Understanding the chemical stability of 1-Benzyl-4-methylpiperazine hydrochloride is crucial for determining its shelf-life and appropriate storage conditions.

Long-Term Stability

Under recommended storage conditions, 1-Benzyl-4-methylpiperazine hydrochloride has been reported to have a stability of at least 5 years.

  • Recommended Storage: Store in a tightly sealed container in a cool, dry area.

Forced Degradation

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of 1-Benzyl-4-methylpiperazine hydrochloride. These protocols can be adapted by researchers for in-house characterization.

Experimental Workflow

The overall process for characterizing the solubility and stability of a pharmaceutical compound is outlined in the following workflow diagram.

G cluster_0 Solubility Determination cluster_1 Stability Assessment prep_sample Prepare Saturated Solutions equilibrate Equilibrate (e.g., 24h at 25°C) prep_sample->equilibrate separate Separate Solid and Supernatant equilibrate->separate analyze_sol Analyze Supernatant (e.g., HPLC-UV) separate->analyze_sol calc_sol Calculate Solubility analyze_sol->calc_sol end_sol End: Solubility Profile calc_sol->end_sol long_term Long-Term Stability (e.g., 25°C/60% RH) analyze_stab Analyze Samples at Time Points (e.g., HPLC for Purity/Degradants) long_term->analyze_stab accelerated Accelerated Stability (e.g., 40°C/75% RH) accelerated->analyze_stab forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) forced_deg->analyze_stab det_shelf_life Determine Shelf-Life and Degradation Pathways analyze_stab->det_shelf_life end_stab End: Stability Profile det_shelf_life->end_stab start Start: Compound Characterization start->prep_sample start->long_term start->accelerated start->forced_deg

Figure 1: Experimental workflow for solubility and stability testing.
Protocol for Equilibrium Solubility Determination

This protocol describes the shake-flask method, a common technique for determining equilibrium solubility.

  • Materials and Equipment:

    • 1-Benzyl-4-methylpiperazine hydrochloride

    • Selected solvents (e.g., water, ethanol, DMSO, PBS)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical balance

    • HPLC system with a UV detector or a validated quantitative assay method

  • Procedure:

    • Add an excess amount of 1-Benzyl-4-methylpiperazine hydrochloride to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly and place them on an orbital shaker.

    • Equilibrate the samples at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, cease agitation and allow the suspensions to settle.

    • Centrifuge the vials to separate the excess solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method or another appropriate assay.

    • Calculate the solubility in mg/mL using the measured concentration and the dilution factor.

Protocol for Stability Indicating Method Development and Forced Degradation Studies

This protocol outlines the steps for conducting forced degradation studies to assess the intrinsic stability of the compound and to develop a stability-indicating analytical method.

  • Materials and Equipment:

    • 1-Benzyl-4-methylpiperazine hydrochloride

    • Hydrochloric acid (e.g., 0.1 M)

    • Sodium hydroxide (e.g., 0.1 M)

    • Hydrogen peroxide (e.g., 3%)

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC system with a DAD/PDA detector

    • LC-MS system for peak identification (optional)

  • Procedure for Forced Degradation:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analytical Method Development (HPLC):

    • Develop an HPLC method (e.g., reversed-phase with a C18 column) that separates the parent compound from all observed degradation products.

    • Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Employ a photodiode array (PDA) detector to check for peak purity and to identify the optimal wavelength for detection.

    • Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Sample Analysis:

    • At appropriate time points during the forced degradation studies, withdraw samples.

    • Neutralize the acidic and basic samples before injection.

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products.

Conclusion

This technical guide provides essential data on the solubility and stability of 1-Benzyl-4-methylpiperazine hydrochloride. The tabulated solubility data offers a clear reference for formulation development. The stability information, combined with the detailed experimental protocols, provides a solid foundation for researchers and scientists to conduct further characterization and ensure the quality and reliability of this compound in their research and development endeavors.

Exploratory

The Psychoactive Landscape of Piperazine Derivatives: A Technical Review

Introduction: The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1] While many derivatives...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine moiety, a six-membered heterocyclic ring with two opposing nitrogen atoms, serves as a foundational scaffold for a vast array of pharmacologically active compounds.[1] While many derivatives have found legitimate therapeutic applications as antidepressants, anxiolytics, and antipsychotics, a distinct class has emerged for its psychoactive properties, often being used recreationally.[2] These compounds, primarily synthetic, gained notoriety as "designer drugs" or "party pills," marketed as legal alternatives to controlled substances like MDMA ("Ecstasy").[3][4] This technical guide provides a comprehensive literature review of the psychoactive effects of key piperazine derivatives, focusing on their pharmacology, structure-activity relationships, and the experimental methodologies used for their evaluation. It is intended for researchers, scientists, and drug development professionals.

Key Psychoactive Piperazine Derivatives

The most prominent psychoactive piperazines fall into two main categories: benzylpiperazines and phenylpiperazines.

  • 1-Benzylpiperazine (BZP): First synthesized in 1944 as a potential anti-parasitic agent, BZP was later noted for its amphetamine-like effects but was not commercially developed.[5] It acts as a central nervous system stimulant, producing euphoria and increasing heart rate and blood pressure, though it is approximately 10 to 20 times less potent than d-amphetamine.[4][5] Due to its stimulant and euphoric properties, it became a major component of recreational "party pills."[6]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): TFMPP is a phenylpiperazine derivative that functions primarily as a non-selective serotonin receptor agonist and serotonin releasing agent.[7][8] On its own, it produces only mild effects and can even be aversive.[9] However, it is most commonly found in combination with BZP. This mixture is intended to mimic the effects of MDMA, with BZP providing the stimulant effects and TFMPP contributing to the serotonergic, and potentially mild hallucinogenic, properties.[7]

  • 1-(3-Chlorophenyl)piperazine (mCPP): mCPP is another key phenylpiperazine derivative. It is a non-selective serotonin receptor agonist with a particularly strong affinity for the 5-HT₂C receptor.[10][11] It is an active metabolite of the antidepressant trazodone.[10] Unlike BZP, mCPP is often associated with unpleasant, dysphoric, and anxiogenic effects and can induce headaches.[11][12] Despite this, it has been sold as a recreational drug, often as a substitute for MDMA.[10]

Pharmacology and Mechanism of Action

The psychoactive effects of piperazine derivatives are primarily driven by their interaction with monoamine neurotransmitter systems—dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

BZP exhibits a "messy" pharmacological profile, acting as a substrate for monoamine transporters.[11] It stimulates the release and inhibits the reuptake of dopamine and norepinephrine, a mechanism qualitatively similar to that of amphetamine.[4][5] Its effect on serotonin is significantly weaker.[13] This dopaminergic and noradrenergic activity underlies its stimulant properties.

Phenylpiperazines like TFMPP and mCPP act principally on the serotonin system. TFMPP is a non-selective agonist at several serotonin receptors (including 5-HT₁B, 5-HT₂A, and 5-HT₂C) and also promotes serotonin release.[7][9] The combination of BZP and TFMPP creates a synergistic effect, increasing both dopamine and serotonin levels, thereby crudely mimicking the neurochemical actions of MDMA.[8][9] mCPP also has a broad affinity for serotonin receptors but is particularly potent at the 5-HT₂C subtype, which is believed to mediate its anxiogenic and aversive effects.[6][11]

Synaptic_Mechanisms_of_Piperazines cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicles (DA, 5-HT) DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Synapse Synaptic Cleft DAT->Synapse ↑ Dopamine SERT->Synapse ↑ Serotonin DA_R Dopamine Receptors HT_R Serotonin Receptors BZP BZP BZP->DAT Inhibits Reuptake & Promotes Efflux TFMPP TFMPP TFMPP->SERT Promotes Efflux TFMPP->HT_R Agonist Synapse->DA_R Binds Synapse->HT_R Binds

Synaptic mechanisms of BZP and TFMPP.

Quantitative Pharmacological Data

The potency and selectivity of piperazine derivatives are quantified by their binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) at various receptors and transporters. Lower values indicate higher potency.

Table 1: Monoamine Transporter Interaction Data

CompoundTransporterAssay TypePotency (nM)
BZP DAT[³H]MPP⁺ ReleaseEC₅₀: 175[4]
NETNeurotransmitter ReleaseEC₅₀: 62[13]
SERTNeurotransmitter ReleaseEC₅₀: 6050[13]
TFMPP DAT[³H]MPP⁺ ReleaseInactive[4]
NETN/AN/A
SERT[³H]5-HT ReleaseEC₅₀: 1217[4]
mCPP SERTReuptake InhibitionKᵢ: 128
NETReuptake InhibitionKᵢ: 1210

Data synthesized from multiple sources. Assay conditions may vary between studies.

Table 2: Serotonin Receptor Binding and Functional Data

CompoundReceptorAssay TypePotency (Kᵢ, nM)Functional Effect
TFMPP 5-HT₁ₐBinding180Agonist
5-HT₁ₑBinding280Agonist
5-HT₂ₐBinding270Weak Partial Agonist/Antagonist[12]
5-HT₂ᵦBinding13Agonist
5-HT₂ᵪBinding33Agonist[12]
mCPP 5-HT₁ₐBinding132Agonist[11]
5-HT₁ₑBinding120Agonist[11]
5-HT₂ₐBinding106Antagonist[6]
5-HT₂ᵦBinding2.5Agonist[6]
5-HT₂ᵪBinding13Agonist[11]

Data synthesized from multiple sources. Kᵢ values represent binding affinity. The functional effect is generally characterized as agonist or antagonist activity.

Structure-Activity Relationships (SAR)

The piperazine scaffold is highly amenable to chemical modification, and subtle structural changes can dramatically alter pharmacological activity.[1][14]

  • Phenyl Ring Substitution: For phenylpiperazines, the nature and position of the substituent on the phenyl ring are critical. Electron-withdrawing groups, such as trifluoromethyl (in TFMPP) or chloro (in mCPP), at the meta-position (position 3) confer potent activity at serotonin receptors.[15]

  • N1-Substituent: The group attached to the first nitrogen of the piperazine ring dictates the primary pharmacological class. A benzyl group (as in BZP) tends to produce stimulant properties by targeting monoamine transporters, whereas a substituted phenyl group directs activity towards G-protein coupled receptors, particularly serotonin receptors.[16]

  • Piperazine vs. Piperidine: Replacing the piperazine core with a piperidine ring can significantly alter receptor selectivity, for instance, increasing affinity for sigma-1 receptors over sigma-2 receptors in certain chemical series.[17]

These SAR principles are actively exploited in drug development to design agents with specific CNS profiles, such as novel antidepressants that target specific serotonin receptor subtypes.[14]

Piperazine_SAR_Logic Scaffold Piperazine Core N1_Sub N1-Substituent Scaffold->N1_Sub determines class Benzyl_Group Benzyl Group (e.g., BZP) N1_Sub->Benzyl_Group Phenyl_Group Substituted Phenyl Group (e.g., TFMPP, mCPP) N1_Sub->Phenyl_Group Stimulant_Effect Stimulant Activity (DAT/NET Release) Benzyl_Group->Stimulant_Effect leads to Phenyl_Sub Phenyl Ring Substituent (on Phenylpiperazines) Phenyl_Group->Phenyl_Sub is modified by Serotonergic_Effect Serotonergic Activity (5-HT Receptor Agonism) Phenyl_Group->Serotonergic_Effect leads to Meta_EWG Meta-Position Electron-Withdrawing Group (e.g., -CF₃, -Cl) Phenyl_Sub->Meta_EWG Meta_EWG->Serotonergic_Effect confers potency for

Logical relationships in piperazine SAR.

Experimental Protocols

The psychoactive properties of piperazine derivatives are elucidated through a combination of in vitro and in vivo assays.

In Vitro Assay: Radioligand Binding

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor or transporter.[18] They measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding sites on cell membranes expressing the target of interest.[19][20]

In_Vitro_Workflow prep 1. Membrane Preparation (Cells expressing target receptor) incubate 2. Incubation - Membranes - Radiolabeled Ligand - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate count 4. Quantification (Scintillation counting to measure radioactivity on filters) separate->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ values) count->analyze

General workflow for in vitro radioligand binding assays.

Representative Protocol: Radioligand Binding for 5-HT₂ₐ Receptor

  • Membrane Preparation: Homogenize cultured cells (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.[20]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific 5-HT₂ₐ radioligand (e.g., [³H]-Ketanserin), and varying concentrations of the test piperazine derivative.[21]

  • Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to allow binding to reach equilibrium.[21]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold buffer.[20]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.[20]

In Vivo Assay: Forced Swim Test (Mouse)

The Forced Swim Test (FST) is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that when placed in an inescapable situation, rodents will eventually cease escape-oriented behavior and become immobile. Antidepressant compounds are known to increase the latency to immobility and decrease the total time spent immobile.[2][8]

Representative Protocol: Forced Swim Test

  • Apparatus: Use a transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).[2][8]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test piperazine derivative or vehicle control (e.g., saline) via an appropriate route (e.g., intraperitoneal injection) at a specific time (e.g., 30-60 minutes) before the test.

  • Test Procedure: Gently place the mouse into the water-filled cylinder. The test duration is typically 6 minutes.[2] A video camera is often used to record the session for later analysis.

  • Behavioral Scoring: An observer, who is blind to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.[22] The first 2 minutes may be considered a habituation period and excluded from the final analysis.[23]

  • Data Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[22]

Conclusion

Psychoactive piperazine derivatives represent a chemically diverse class of compounds with significant effects on the central nervous system. Their mechanisms of action, primarily centered on the modulation of dopamine and serotonin systems, give rise to a range of effects from amphetamine-like stimulation (BZP) to complex serotonergic modulation (TFMPP, mCPP). The well-defined structure-activity relationships within this class have made the piperazine scaffold a valuable tool in the development of new CNS-targeted therapeutics. A standardized battery of in vitro (e.g., radioligand binding, transporter uptake) and in vivo (e.g., forced swim test, drug discrimination) assays is crucial for characterizing the pharmacological profile and psychoactive potential of novel derivatives. Further research into the polypharmacology of these compounds and their metabolites will continue to be essential for understanding their full therapeutic and toxicological potential.

References

Foundational

1-Benzyl-4-methylpiperazine hydrochloride CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl), a derivative of the piperazine class of comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl), a derivative of the piperazine class of compounds. This document consolidates key information regarding its chemical properties, synthesis, pharmacological actions, and analytical methods for the benefit of researchers and professionals in drug development.

Chemical and Physical Properties

1-Benzyl-4-methylpiperazine hydrochloride is a synthetic compound that has been identified as a central nervous system stimulant.[1] It is structurally related to benzylpiperazine (BZP). The hydrochloride salt is typically a white crystalline solid.[2]

PropertyValueReference
CAS Number 374898-00-7[3][4]
Molecular Formula C₁₂H₁₉ClN₂ (or C₁₂H₁₈N₂·HCl)[2][4]
Molecular Weight 226.75 g/mol
Appearance White Crystalline Powder[2]
Solubility Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml)[4]
Boiling Point (Free Base) 128-132 °C (at 12 Torr)[5]
Density (Free Base) 1.018 ± 0.06 g/cm³ (Predicted)[5]

Synthesis

The synthesis of 1-Benzyl-4-methylpiperazine typically involves the reaction of 1-methylpiperazine with benzyl chloride. The resulting free base can then be converted to the hydrochloride salt.

Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride (A related compound)

Materials:

  • Piperazine hexahydrate (or 1-methylpiperazine)

  • Piperazine dihydrochloride monohydrate (or 1-methylpiperazine dihydrochloride)

  • Benzyl chloride

  • Absolute ethanol

  • Benzene

  • 5N Sodium hydroxide

  • Chloroform

Procedure:

  • A solution of piperazine hexahydrate in absolute ethanol is warmed.

  • Piperazine dihydrochloride monohydrate is dissolved in the warmed solution.

  • Recently distilled benzyl chloride is added to the solution with vigorous stirring over 5 minutes while maintaining the temperature.

  • The precipitated product is collected by suction filtration, washed with dry benzene, and dried.

  • To obtain the free base, the salt is dissolved in water, made alkaline with 5N sodium hydroxide, and extracted with chloroform.[6]

Pharmacological Profile

1-Benzyl-4-methylpiperazine is a stimulant drug with effects similar to, but weaker than, benzylpiperazine (BZP).[1][7] Like BZP, its mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmitter systems.

Mechanism of Action

The parent compound, BZP, has been shown to stimulate the release and inhibit the reuptake of dopamine, serotonin, and noradrenaline.[8] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in its stimulant effects. It is presumed that 1-Benzyl-4-methylpiperazine shares a similar mechanism of action.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP 1-Benzyl-4-methylpiperazine (MBZP) VMAT2 VMAT2 MBZP->VMAT2 Promotes Release DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) MBZP->SERT Inhibits Reuptake Dopamine_vesicle Dopamine Vesicle Serotonin_vesicle Serotonin Vesicle Dopamine Dopamine DAT->Dopamine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Dopamine_vesicle->Dopamine Release Serotonin_vesicle->Serotonin Release D_receptor Dopamine Receptors Dopamine->D_receptor Binds S_receptor Serotonin Receptors Serotonin->S_receptor Binds Signaling Downstream Signaling (Stimulant Effects) D_receptor->Signaling S_receptor->Signaling

Proposed mechanism of action for 1-Benzyl-4-methylpiperazine.
Toxicology and Adverse Effects

Adverse effects associated with the use of benzylpiperazine derivatives include confusion, agitation, vomiting, anxiety, and palpitations.[9] There is evidence that higher plasma levels of BZP are associated with an increased incidence of seizures.[9] In vitro studies on the combination of BZP and another piperazine derivative have shown potential for hepatotoxicity through oxidative stress, mitochondrial impairment, and apoptosis.[10]

Analytical Methods

The identification and quantification of 1-Benzyl-4-methylpiperazine and related compounds in seized materials or biological samples are crucial for forensic and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of piperazine derivatives.

Experimental Protocol: GC-MS Analysis of Piperazines

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 ml of a 1:1 solution of 20 mM HCl and methanol. Dilute 1 ml of this solution with methanol to a total volume of 10 ml and filter through a 0.45 µm membrane filter.[11]

  • GC Conditions:

    • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm

    • Carrier Gas: Hydrogen at 1.8 mL/min

    • Injector Temperature: 280°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 25°C/min, and hold for 3.0 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70eV.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful tool for the analysis of these compounds.

Experimental Protocol: LC-MS Analysis of Piperazines

  • Column: 4.6 mm (ID) x 250 mm, 5 µm, C18, thermostated at 40°C.

  • Mobile Phase: A gradient program with (A) Acetonitrile and (B) 5mM Heptafluorobutyric acid.[11]

Analytical_Workflow Sample Sample (Seized Material or Biological Fluid) Extraction Sample Preparation (e.g., Solvent Extraction) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Extraction->LCMS Data Data Analysis (Identification & Quantification) GCMS->Data LCMS->Data Report Analytical Report Data->Report

A general workflow for the analysis of 1-Benzyl-4-methylpiperazine.

Conclusion

1-Benzyl-4-methylpiperazine hydrochloride is a synthetic stimulant with a pharmacological profile that warrants further investigation, particularly concerning its detailed mechanism of action, pharmacokinetics, and toxicology. The information presented in this guide provides a foundational understanding for researchers and drug development professionals. Standard analytical techniques such as GC-MS and LC-MS are effective for its identification and quantification. As with any psychoactive substance, further research is necessary to fully characterize its properties and potential applications or risks.

References

Exploratory

The Metabolic Fate of N-Benzylpiperazine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzylpiperazine (BZP) and its derivatives are a class of synthetic psychoactive substances that have gained attention in both recreational d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzylpiperazine (BZP) and its derivatives are a class of synthetic psychoactive substances that have gained attention in both recreational drug markets and scientific research. Understanding their metabolism is crucial for predicting their pharmacological and toxicological effects, as well as for developing analytical methods for their detection. This technical guide provides an in-depth overview of the core metabolic pathways of BZP and its derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.

Core Metabolic Pathways

The metabolism of N-benzylpiperazine primarily occurs in the liver and involves Phase I and Phase II reactions. The main routes of biotransformation are hydroxylation of the aromatic ring and N-dealkylation of the piperazine moiety.[1][2][3]

Phase I Metabolism:

  • Hydroxylation: The benzyl group of BZP undergoes hydroxylation, predominantly at the para (4-position) and meta (3-position) positions, to form 4-hydroxy-BZP (4-OH-BZP) and 3-hydroxy-BZP (3-OH-BZP).[4][5] These hydroxylated metabolites are considered the major metabolites of BZP.[6] Studies in rats have unequivocally identified p-Hydroxy-BZP as the main metabolite, along with the minor metabolite m-hydroxy-BZP.[7]

  • N-Dealkylation: This process involves the cleavage of the benzyl group from the piperazine ring, leading to the formation of piperazine and benzylamine.[2][5] Further degradation of the piperazine ring can also occur.[2][3] Another metabolite identified is N-benzylethylenediamine.[5][8][9]

  • Enzymes Involved: The cytochrome P450 (CYP) enzyme system is primarily responsible for the Phase I metabolism of BZP.[5] Specifically, isoforms CYP2D6, CYP1A2, and CYP3A4 have been identified as key players in the metabolism of BZP and its derivatives like trifluoromethylphenylpiperazine (TFMPP).[1][10]

  • Further Metabolism: The hydroxylated metabolites can undergo further modification by catechol-O-methyltransferase (COMT), leading to the formation of methoxy derivatives, such as 4-hydroxy-3-methoxy-BZP.[5]

Phase II Metabolism:

  • Following Phase I hydroxylation, the resulting metabolites can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are more easily excreted from the body.[2][5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of N-benzylpiperazine in humans following oral administration.

Table 1: Pharmacokinetics of a Single 200 mg Oral Dose of BZP in Healthy Human Participants [4][6]

ParameterMean ValueUnit
Peak Plasma Concentration (Cmax)262ng/mL
Time to Peak Plasma Concentration (Tmax)75min
Elimination Half-life (t1/2)5.5h
Clearance (Cl/F)99L/h
Absorption Half-life6.2min

Table 2: Peak Plasma Concentrations of BZP Metabolites after a 200 mg Oral Dose of BZP [4][6]

MetabolitePeak Plasma Concentration (Cmax)Time to Peak (Tmax)
4-OH BZP7 ng/mL60 min
3-OH BZP13 ng/mL75 min

Metabolic Interactions

Co-administration of BZP with other piperazine derivatives, such as TFMPP, is common in recreational use.[4] Research has shown that these compounds can inhibit each other's metabolism, likely due to competition for the same CYP enzymes.[1][10] This interaction can lead to altered pharmacokinetic profiles and potentially enhanced or unpredictable pharmacological effects.[10] When BZP (100 mg) and TFMPP (30 mg) were co-administered, the metabolic profiles of both drugs were altered, with each losing one metabolite (3-OH BZP and 4-OH TFMPP, respectively).[10]

Experimental Protocols

In Vitro Metabolism Studies Using Human Liver Microsomes

This protocol is a generalized procedure based on methodologies described in the literature for studying the metabolism of BZP and its derivatives.[1][11]

Objective: To identify the metabolites of a piperazine derivative and the CYP isoforms involved in its metabolism.

Materials:

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test piperazine compound (e.g., BZP)

  • Phosphate buffer (e.g., 67 mM, pH 7.4)

  • Specific CYP isoform inhibitors (e.g., quinidine for CYP2D6, furafylline for CYP1A2, ketoconazole for CYP3A4)

  • Acetonitrile (ice-cold) for quenching the reaction

  • Internal standard (for quantitative analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing pooled liver microsomes (e.g., 40 mg protein), the test piperazine compound (e.g., 200 µM), and phosphate buffer to a final volume.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a water bath.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding a volume of ice-cold acetonitrile, which also serves to precipitate the proteins.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

  • CYP Inhibition Studies: To identify the specific CYP isoforms involved, repeat the experiment with the inclusion of known CYP inhibitors. A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

In Vivo Metabolism Studies in Rodents

This protocol outlines a general procedure for studying the in vivo metabolism of BZP in rats, based on published studies.[2][3][7]

Objective: To identify and quantify the urinary metabolites of BZP after administration to rats.

Materials:

  • Male Wistar rats

  • N-benzylpiperazine (BZP) solution for injection (e.g., intraperitoneal)

  • Metabolic cages for urine collection

  • Solid-phase extraction (SPE) cartridges for sample clean-up

  • GC-MS or LC-MS/MS system for analysis

Procedure:

  • Dosing: Administer a single dose of BZP to the rats (e.g., a dose calculated based on common human usage).

  • Urine Collection: House the rats in metabolic cages and collect urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Sample Preparation (Acid Hydrolysis): To analyze for conjugated metabolites, an acid hydrolysis step can be included. This involves heating the urine sample with a strong acid to cleave the glucuronide and sulfate conjugates.

  • Extraction: Extract the metabolites from the urine using liquid-liquid extraction or solid-phase extraction (SPE).

  • Derivatization (for GC-MS): For analysis by GC-MS, the extracted metabolites may need to be derivatized (e.g., by acetylation) to increase their volatility and improve their chromatographic properties.

  • GC-MS/LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the metabolites.

Visualizations

Metabolic Pathway of N-Benzylpiperazine

BZP_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism BZP N-Benzylpiperazine (BZP) OH_BZP 3-OH-BZP & 4-OH-BZP BZP->OH_BZP CYP2D6, CYP1A2, CYP3A4 (Hydroxylation) Piperazine Piperazine BZP->Piperazine N-Dealkylation Benzylamine Benzylamine BZP->Benzylamine N-Dealkylation BEDA N-Benzylethylenediamine BZP->BEDA Metabolic Degradation Methoxy_OH_BZP 4-Hydroxy-3-methoxy-BZP OH_BZP->Methoxy_OH_BZP COMT Conjugates Glucuronide & Sulfate Conjugates OH_BZP->Conjugates Conjugation Methoxy_OH_BZP->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Phase I and Phase II metabolic pathways of N-benzylpiperazine (BZP).

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow start Start: Prepare Incubation Mixture (HLMs, BZP, Buffer) preincubation Pre-incubate (5 min, 37°C) start->preincubation initiation Initiate Reaction (Add NADPH) preincubation->initiation incubation Incubate (e.g., 30 min, 37°C) initiation->incubation quenching Quench Reaction (Ice-cold Acetonitrile) incubation->quenching centrifugation Centrifuge quenching->centrifugation analysis LC-MS/MS Analysis (Supernatant) centrifugation->analysis end End: Identify Metabolites & Quantify analysis->end

Caption: A typical workflow for an in vitro metabolism study of BZP.

Conclusion

The metabolism of N-benzylpiperazine and its derivatives is a complex process involving multiple enzymatic pathways. A thorough understanding of these pathways, the enzymes involved, and the resulting metabolites is essential for predicting the pharmacokinetics, pharmacodynamics, and potential toxicity of these compounds. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the metabolic profiles of the wide array of emerging piperazine derivatives.

References

Foundational

A Comprehensive Technical Guide to the Safety, Toxicity, and Handling of 1-Benzyl-4-methylpiperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the known safety, toxicity, and handling guidelines for 1-Benzyl-4-methylpiperazine hydrochloride (MBZ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known safety, toxicity, and handling guidelines for 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl). The information is compiled from safety data sheets, toxicological research on related piperazine derivatives, and established experimental guidelines. This document is intended to inform researchers and drug development professionals to ensure safe handling and to guide future toxicological assessments.

Chemical and Physical Properties

1-Benzyl-4-methylpiperazine hydrochloride is a derivative of benzylpiperazine.[1] Understanding its fundamental properties is crucial for safe handling and experimental design.

PropertyValueReference(s)
Chemical Name 1-Benzyl-4-methylpiperazine hydrochloride[2]
Synonyms MBZP hydrochloride, 1-Methyl-4-(phenylmethyl)piperazine hydrochloride[3]
CAS Number 374898-00-7[3]
Molecular Formula C12H19ClN2[3]
Molecular Weight 226.75 g/mol [3]
Appearance White to off-white crystalline solid or powder[4]
Melting Point 158-160°C[3]
Solubility Soluble in water, alcohol, DMSO, and methanol. DMF: 5 mg/ml; DMSO: 30 mg/ml; Ethanol: 2 mg/ml; Methanol: 1 mg/ml; PBS (pH 7.2): 10 mg/ml.[3][4][5]
Stability Stable under recommended storage conditions. Light sensitive.[6]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light. Recommended storage at -20°C for long-term stability.[4][6]

Toxicological Profile

Direct and comprehensive toxicological data for 1-Benzyl-4-methylpiperazine hydrochloride is limited in publicly available literature. Therefore, the toxicological profile is largely inferred from safety data sheets and studies on the closely related compound, 1-Benzylpiperazine (BZP). The effects of MBZP are reported to be very similar to those of BZP, though with slightly weaker stimulant effects.[1]

Acute Toxicity

No specific LD50 (median lethal dose) values for 1-Benzyl-4-methylpiperazine hydrochloride were found in the reviewed literature. The primary hazards identified are irritation to the skin, eyes, and respiratory system.

HazardClassificationDescriptionReference(s)
Skin Corrosion/Irritation Category 2Causes skin irritation.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System)May cause respiratory irritation.
In Vitro Toxicity of Related Piperazines

Studies on benzylpiperazine (BZP) provide insights into the potential cellular mechanisms of toxicity, which may be applicable to MBZP HCl. These studies suggest that piperazine derivatives can induce cytotoxicity through mechanisms including oxidative stress and apoptosis.

Cell LineAssayEndpointEC50 (BZP)Reference(s)
Rat Cardiomyoblasts (H9c2)CytotoxicityCell Viability343.9 µM
Primary Rat HepatocytesCytotoxicityCell Viability2.20 mM
HepaRG (human hepatic)CytotoxicityCell Viability6.60 mM

These findings indicate that at high concentrations, BZP can be toxic to cardiac and liver cells. The proposed mechanism involves the induction of oxidative stress, leading to mitochondrial impairment and eventual cell death via apoptosis.

Piperazine_Derivative Piperazine Derivative (e.g., BZP) Oxidative_Stress ↑ Oxidative Stress (ROS Production) Piperazine_Derivative->Oxidative_Stress Mitochondrial_Impairment Mitochondrial Impairment (↓ ATP, ↓ Membrane Potential) Oxidative_Stress->Mitochondrial_Impairment Apoptosis Apoptosis (Caspase Activation) Mitochondrial_Impairment->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Figure 1: Proposed signaling pathway for piperazine-induced cytotoxicity.

Handling and Safety Guidelines

Given the identified hazards, stringent safety protocols must be followed when handling 1-Benzyl-4-methylpiperazine hydrochloride.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or for prolonged exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Spills and Disposal
  • Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Incompatibilities
  • Strong oxidizing agents.

  • Avoid exposure to heat, flames, and sparks.[7]

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed for a thorough toxicological evaluation of 1-Benzyl-4-methylpiperazine hydrochloride.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity and identify the GHS hazard category.

cluster_0 Dosing & Observation cluster_1 Stepwise Procedure cluster_2 Endpoint Dosing Administer single oral dose to 3 animals (usually female rats) Observation Observe for 14 days for mortality and clinical signs of toxicity Dosing->Observation Step1 Start at a defined dose (e.g., 300 mg/kg) Step2 If mortality is observed, decrease the dose for the next group Step1->Step2 Mortality Step3 If no mortality, increase the dose for the next group Step1->Step3 No Mortality Classification Classify based on the number of animals affected at defined dose levels Step2->Classification Step3->Classification

Figure 2: Workflow for OECD Test Guideline 423 (Acute Toxic Class Method).

Methodology:

  • Animal Selection: Healthy, young adult rodents (typically rats, females are often more sensitive) are used.

  • Dose Administration: The substance is administered orally by gavage in a stepwise procedure using a starting dose of 5, 50, 300, or 2000 mg/kg body weight.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint: The substance is classified into a GHS category based on the number of animals that die at specific dose levels.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a chemical to cause skin irritation.

Preparation Prepare Reconstructed Human Epidermis (RhE) tissue Application Topically apply test chemical to the tissue surface Preparation->Application Incubation Incubate for a defined period (e.g., 60 minutes) Application->Incubation Washing Wash to remove the test chemical Incubation->Washing Post_Incubation Post-incubation period (e.g., 42 hours) Washing->Post_Incubation Viability_Assay Assess cell viability (e.g., MTT assay) Post_Incubation->Viability_Assay Classification Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) Viability_Assay->Classification

References

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) methods for piperazine analysis

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the analysis of piperazine using High-Performance Liquid Chromatography (HPLC). Piperazi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of piperazine using High-Performance Liquid Chromatography (HPLC). Piperazine and its derivatives are crucial in the pharmaceutical industry, and robust analytical methods are essential for quality control, impurity profiling, and pharmacokinetic studies. Due to piperazine's hydrophilic nature and lack of a strong UV chromophore, several HPLC-based strategies have been developed to address these analytical challenges.[1] This guide covers various methodologies, including direct analysis and derivatization techniques, to suit a range of applications from routine quality control to trace-level quantification.

Introduction to Piperazine Analysis by HPLC

Piperazine is a weak base that is freely soluble in water, making it challenging to retain on traditional reversed-phase HPLC columns.[2][3] Consequently, direct analysis often requires alternative stationary phases or detection methods. Key challenges in piperazine analysis include:

  • Poor retention: Its hydrophilic character leads to poor retention on standard C18 columns.[2]

  • Lack of UV chromophore: Piperazine does not absorb UV light significantly, making detection by standard UV-Vis detectors difficult, especially at low concentrations.[4]

To overcome these challenges, several approaches have been successfully implemented:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, enabling the retention of polar compounds like piperazine.[5][6]

  • Mixed-Mode or Specialized Chromatography: Columns with multiple retention mechanisms, such as reversed-phase and ion-exchange, can improve the retention of polar, basic compounds.[1][2]

  • Pre-column Derivatization: Piperazine can be reacted with a labeling agent to introduce a chromophore, allowing for sensitive UV or fluorescence detection.[1][4]

  • Alternative Detection Techniques: When derivatization is not desired, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), Mass Spectrometry (MS), or electrochemical detectors can be employed.[1][2][5][7]

Comparative Summary of HPLC Methods for Piperazine Analysis

The following table summarizes various HPLC methods developed for the analysis of piperazine, providing a comparative overview of their chromatographic conditions and performance characteristics.

Method Column Mobile Phase Detection LOD LOQ Linearity Range Reference
HILIC-ELSD Alltima Cyano (250 x 4.6 mm)Acetonitrile, deionized water, and 0.1% trifluoroacetic acidELSD---[3][5]
Pre-column Derivatization with NBD-Cl Chiralpak IC (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol:diethyl amine (90:10:0.1 v/v/v)UV (340 nm)30 ppm90 ppm30 - 350 ppm
Reversed-Phase with Electrochemical Detection ARION-CN (150 x 2.1 mm, 3 µm)50 mM NaH2PO4 (pH 3)/Methanol (45/55, v/v)Electrochemical3.8–120 nM-Up to 5 µmol/L[7]
Reversed-Phase Cation-Exchange Primesep 100/200 (50 x 4.6 mm, 5 µm)ACN/water/TFAELSD, CAD, MS---[2][8]
Reversed-Phase with Ion-Pairing C18 (250 x 4.6 mm, 10 µm)86% Sodium hexylammonium phosphate buffer : 14% acetonitrileUV---
UPLC-MS/MS (for biological samples) UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)Ammonia water/acetonitrile (1:9, v/v)ESI-MS/MS--1–200 µg/kg[6]

Experimental Protocols

This section provides detailed protocols for two common HPLC methods for piperazine analysis: a direct analysis method using HILIC with ELSD detection and a method involving pre-column derivatization for UV detection.

Protocol 1: HILIC-ELSD Method for Piperazine in Pharmaceutical Drug Substances

This method is suitable for the direct quantification of piperazine without derivatization.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Trifluoroacetic acid (TFA)

  • Piperazine reference standard

  • Sample containing piperazine

2. Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Cyanopropyl (CN) bonded stationary phase column (e.g., 250 mm x 4.6 mm)[5]

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, deionized water, and 0.1% TFA. The exact ratio of acetonitrile to water should be optimized, with typical starting conditions being around 90% acetonitrile.[5]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • ELSD Settings:

    • Nebulizer Temperature: As per manufacturer's recommendation

    • Evaporator Temperature: As per manufacturer's recommendation

    • Gas Flow Rate: As per manufacturer's recommendation

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of piperazine reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Dissolve a known amount of the drug substance in the mobile phase to achieve a final concentration within the linear range of the method.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of piperazine in the sample by comparing the peak area to the calibration curve.

Protocol 2: Pre-column Derivatization with NBD-Cl followed by HPLC-UV

This method is ideal for trace analysis of piperazine in active pharmaceutical ingredients (APIs).[4]

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

  • Piperazine reference standard

  • API sample

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Autosampler

  • Column oven

  • Chiralpak IC (250 x 4.6 mm, 5 µm) column or equivalent[4]

3. Derivatization Procedure:

  • Prepare a solution of the sample or standard in a suitable solvent.

  • Add a solution of NBD-Cl.

  • The reaction is typically carried out in a controlled temperature water bath.

  • After the reaction is complete, the mixture is ready for HPLC analysis.

4. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:diethyl amine (90:10:0.1 v/v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Injection Volume: 10 µL[4]

  • Column Temperature: 35 °C[4]

  • Detection Wavelength: 340 nm[4]

5. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of piperazine and derivatize it as described above. Prepare working standards by diluting the derivatized stock solution.

  • Sample Solution: Accurately weigh the API sample, dissolve it in a suitable solvent, and perform the derivatization reaction.

6. Analysis Procedure:

  • Equilibrate the column with the mobile phase.

  • Inject the derivatized standard solutions to create a calibration curve.

  • Inject the derivatized sample solutions.

  • Determine the concentration of the piperazine derivative in the sample from the calibration curve.

Workflow and Data Visualization

The following diagrams illustrate the general workflow for HPLC analysis of piperazine and the logical relationship between different analytical strategies.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Derivatization Derivatization (if applicable) Sample->Derivatization Injection Injection into HPLC Sample->Injection Direct Analysis Standard Standard Weighing & Dissolution Standard->Derivatization Standard->Injection Direct Analysis Derivatization->Injection Derivatized Sample/Standard Separation Chromatographic Separation Injection->Separation Detection Detection (UV, ELSD, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Piperazine Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the HPLC analysis of piperazine.

Piperazine_Analysis_Strategies cluster_direct Direct Analysis Methods cluster_derivatization Derivatization-Based Methods cluster_detection Detection Techniques Start Piperazine Sample HILIC HILIC Start->HILIC MixedMode Mixed-Mode Chromatography Start->MixedMode IonPairing Ion-Pairing Chromatography Start->IonPairing PreColumn Pre-column Derivatization Start->PreColumn ELSD ELSD HILIC->ELSD CAD CAD HILIC->CAD MS Mass Spectrometry HILIC->MS MixedMode->ELSD MixedMode->CAD MixedMode->MS UV UV-Vis Detection IonPairing->UV PreColumn->UV Fluorescence Fluorescence Detection PreColumn->Fluorescence

Caption: Analytical strategies for piperazine determination by HPLC.

References

Application

Application Notes and Protocols for the GC-MS Analysis of Benzylpiperazine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Benzylpiperazine (BZP) and its analogs are a class of synthetic psychoactive substances that have been encountered in forensic and clinical set...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylpiperazine (BZP) and its analogs are a class of synthetic psychoactive substances that have been encountered in forensic and clinical settings. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the identification and quantification of these compounds in various matrices, including seized materials and biological specimens.[1] This document provides detailed application notes and protocols for the GC-MS analysis of benzylpiperazine compounds, aimed at researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data for the GC-MS analysis of benzylpiperazine and a common analog, 1-(3-trifluoromethylphenyl)piperazine (TFMPP).

Table 1: GC-MS Retention Times and Characteristic Ions

CompoundRetention Time (min)MatrixDerivatizationQuantitation Ion (m/z)Confirmation Ions (m/z)Reference
Benzylpiperazine (BZP)3.80MethanolNone91134, 176[2]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)3.99MethanolNone188145, 172, 230[2]
Benzylpiperazine (BZP)Not SpecifiedPlasma, UrineTFAA27291, 175, 181[3]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Not SpecifiedPlasma, UrineTFAA326173, 200, 229[3]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

CompoundMatrixLOD (µg/mL)LOQ (µg/mL)Reference
Benzylpiperazine (BZP)Plasma0.0040.016[3][4]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Plasma0.0040.016[3][4]
Benzylpiperazine (BZP)Urine0.0020.008[3][4]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Urine0.0020.008[3][4]
Benzylpiperazine (BZP)Cell Culture Medium0.1560.312[3][4]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)Cell Culture Medium0.3120.625[3][4]

Experimental Protocols

Protocol 1: Analysis of Benzylpiperazine in Seized Powders (Underivatized)

This protocol is suitable for the qualitative and quantitative analysis of BZP in solid materials such as tablets and powders.[2]

1. Sample Preparation: a. Homogenize the seized material (e.g., by crushing a tablet into a fine powder). b. Accurately weigh 5.0 mg of the homogenized powder. c. Dissolve the powder in 1.5 mL of methanol in a GC vial. d. Vortex the sample to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890N or equivalent.

  • Column: Agilent HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness.[2]

  • Injector Temperature: 250°C.[2]

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[2]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 10°C/min to 220°C.

    • Ramp 2: 90°C/min to 290°C, hold for 2.30 min.[1][2]

  • MS System: Agilent 5975B or equivalent.

  • Interface Temperature: 280°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: Analysis of Benzylpiperazine in Biological Matrices (with Derivatization)

This protocol is designed for the sensitive detection and quantification of BZP and its analogs in complex biological matrices like plasma and urine, employing a derivatization step to improve chromatographic performance.[3][4]

1. Sample Preparation: a. Protein Precipitation (for plasma): Add methanol to the plasma sample in a 1:1 ratio, vortex, and centrifuge. Collect the supernatant.[3] b. Enzymatic Hydrolysis (for conjugated metabolites): To 500 µL of the sample (plasma supernatant or urine), add 500 µL of 0.2 M sodium acetate buffer (pH 5.2) and 25 µL of β-glucuronidase. Incubate overnight at 37°C.[3] c. Solid Phase Extraction (SPE): i. Condition an appropriate SPE cartridge. ii. Load the hydrolyzed sample onto the cartridge. iii. Wash the cartridge to remove interferences. iv. Elute the analytes with 2 mL of 5% NH4OH in methanol.[4] d. Derivatization: i. Evaporate the eluate to dryness under a stream of nitrogen. ii. Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). iii. Incubate at 70°C for 30 minutes.[4] iv. Evaporate to dryness and reconstitute the residue in 100 µL of ethyl acetate for injection.[4]

2. GC-MS Instrumentation and Conditions:

  • GC System: Standard GC system with an autosampler.

  • Column: J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 min.

    • Ramp 1: 10°C/min to 150°C, hold for 5 min.

    • Ramp 2: 7.5°C/min to 300°C, hold for 2 min.[4]

  • MS System: Standard mass spectrometer.

  • Transfer Line Temperature: 280°C.[4]

  • Ionization Energy: 70 eV.[4]

  • Scan Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Seized Material or Biological Fluid) Homogenize Homogenization / Pre-treatment Sample->Homogenize Extract Extraction (LLE or SPE) Homogenize->Extract Derivatize Derivatization (Optional) Extract->Derivatize Concentrate Concentration / Reconstitution Derivatize->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Analysis Mass Analysis MS_Ionization->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Qualitative Qualitative Analysis (Library Match) Data_Acquisition->Qualitative Quantitative Quantitative Analysis (Calibration) Data_Acquisition->Quantitative Report Report Generation Qualitative->Report Quantitative->Report

GC-MS Experimental Workflow for BZP Analysis

BZP_Fragmentation cluster_frags Major Fragmentation Pathway BZP Benzylpiperazine (m/z 176) ion91 Tropylium Cation (m/z 91) Base Peak BZP->ion91 Benzylic Cleavage ion134 C9H12N2+ (m/z 134) BZP->ion134 Loss of C3H6 ion85 Piperazine Ring Fragment (m/z 85) BZP->ion85 Loss of Benzyl Radical ion56 C3H6N+ (m/z 56) ion85->ion56 Loss of Ethylene

Mass Spectral Fragmentation of Benzylpiperazine

References

Method

Application Notes and Protocols for 1-Benzyl-4-methylpiperazine Hydrochloride in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

1-Benzyl-4-methylpiperazine (MBZP) is a derivative of benzylpiperazine (BZP), a synthetic stimulant with effects on the central nervous system.[1][2][3] Like its parent compound, MBZP is understood to interact with monoamine neurotransmitter systems, although it is reported to be a weaker stimulant than BZP.[2][3] The hydrochloride salt of MBZP is often used in research settings due to its solubility in aqueous solutions.

These application notes provide an overview of the potential uses of 1-Benzyl-4-methylpiperazine hydrochloride in cell-based assays, drawing parallels from the more extensively studied parent compound, Benzylpiperazine (BZP). The provided protocols are general frameworks that should be optimized for specific cell lines and experimental goals.

Mechanism of Action

The precise mechanism of action for 1-Benzyl-4-methylpiperazine is not as extensively characterized as that of BZP. However, based on the known pharmacology of BZP, it is hypothesized that MBZP also functions as a monoamine releasing agent and reuptake inhibitor. BZP has been shown to interact with dopaminergic and serotonergic systems, leading to an increase in the extracellular concentrations of these neurotransmitters.[4][5] It is also known to act as a non-selective serotonin receptor agonist.[4] Animal studies have indicated that MBZP possesses adrenergic blocking activity.[2]

Putative Signaling Pathway

putative_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP 1-Benzyl-4-methylpiperazine hydrochloride DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake (putative) SERT Serotonin Transporter (SERT) MBZP->SERT Inhibits Reuptake (putative) NET Norepinephrine Transporter (NET) MBZP->NET Inhibits Reuptake (putative) Dopamine Dopamine DAT->Dopamine Serotonin Serotonin SERT->Serotonin VMAT Vesicular Monoamine Transporter (VMAT) Dopamine_vesicle Dopamine Vesicle Serotonin_vesicle Serotonin Vesicle D_Receptor Dopamine Receptors Dopamine->D_Receptor S_Receptor Serotonin Receptors Serotonin->S_Receptor Signal_Transduction Signal Transduction Cascades D_Receptor->Signal_Transduction S_Receptor->Signal_Transduction

Caption: Putative mechanism of action for 1-Benzyl-4-methylpiperazine hydrochloride.

Quantitative Data Summary

Specific quantitative data for 1-Benzyl-4-methylpiperazine hydrochloride in cell-based assays is limited in publicly available literature. The following table summarizes data for the related compound, Benzylpiperazine (BZP), which can serve as a starting point for designing experiments with MBZP.

CompoundAssay TypeCell LineParameterValueReference
Benzylpiperazine (BZP)Cytotoxicity (MTT)HepaRGEC502.21 - 6.60 mM[6][7]
Benzylpiperazine (BZP)CytotoxicityH9c2 (cardiomyoblast)EC50343.9 mM[8]
Benzylpiperazine (BZP)Cytotoxicity (LDH)LN-18 (glioblastoma)Concentration Range0.57 µM - 5.7 mM[9]
Benzylpiperazine (BZP)Apoptosis (Caspase-9)LN-18 (glioblastoma)Effective Concentration1700 µM (300 µg/mL)[9]
Benzylpiperazine (BZP)Neurotransmitter ReleaseRat brain synaptosomesEC50 (Dopamine)175 nM[4]
Benzylpiperazine (BZP)Neurotransmitter ReleaseRat brain synaptosomesEC50 (Norepinephrine)62 nM[4]
Benzylpiperazine (BZP)Neurotransmitter ReleaseRat brain synaptosomesEC50 (Serotonin)6050 nM[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of 1-Benzyl-4-methylpiperazine hydrochloride on a chosen cell line.

Workflow Diagram:

cytotoxicity_workflow start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of MBZP incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilization solution (e.g., DMSO) incubation3->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • 1-Benzyl-4-methylpiperazine hydrochloride

  • Selected adherent or suspension cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-Benzyl-4-methylpiperazine hydrochloride in sterile water or PBS. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a period of 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Neurotransmitter Uptake Assay in SH-SY5Y Cells

This protocol describes a method to assess the inhibitory effect of 1-Benzyl-4-methylpiperazine hydrochloride on dopamine uptake in a neuroblastoma cell line.

Workflow Diagram:

neurotransmitter_uptake_workflow start Start seed_cells Seed SH-SY5Y cells in a 24-well plate start->seed_cells differentiate Differentiate cells (optional, e.g., with retinoic acid) seed_cells->differentiate pre_incubation Pre-incubate with MBZP or vehicle control differentiate->pre_incubation add_radiolabeled_neurotransmitter Add radiolabeled dopamine (e.g., [3H]dopamine) pre_incubation->add_radiolabeled_neurotransmitter incubation Incubate for a short period (e.g., 10-20 minutes) add_radiolabeled_neurotransmitter->incubation wash_cells Wash cells with ice-cold PBS to stop uptake incubation->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells scintillation_counting Measure radioactivity using scintillation counting lyse_cells->scintillation_counting analyze_data Analyze data and determine inhibitory effect scintillation_counting->analyze_data end End analyze_data->end

Caption: Workflow for a neurotransmitter uptake assay.

Materials:

  • 1-Benzyl-4-methylpiperazine hydrochloride

  • SH-SY5Y neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with FBS)

  • Krebs-Ringer-HEPES buffer

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine)

  • Unlabeled neurotransmitter (for non-specific uptake determination)

  • Cell lysis buffer

  • Scintillation cocktail

  • 24-well cell culture plates

  • Scintillation counter

Procedure:

  • Cell Culture: Culture and seed SH-SY5Y cells in 24-well plates. Differentiation with agents like retinoic acid can be performed to enhance transporter expression.

  • Compound Preparation: Prepare stock solutions and serial dilutions of 1-Benzyl-4-methylpiperazine hydrochloride in Krebs-Ringer-HEPES buffer.

  • Pre-incubation: Wash the cells with buffer and then pre-incubate them with the different concentrations of the compound for 15-30 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake. For determining non-specific uptake, use a high concentration of the corresponding unlabeled neurotransmitter.

  • Uptake Termination: After a short incubation period (e.g., 10-20 minutes), rapidly wash the cells with ice-cold PBS to stop the uptake.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from the total uptake to get the specific uptake. Calculate the percentage of inhibition of uptake by the compound at each concentration and determine the IC50 value.

Safety Precautions

1-Benzyl-4-methylpiperazine hydrochloride is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed information.

References

Application

Application of 1-Benzyl-4-methylpiperazine Hydrochloride in Neuroscience Research

Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction 1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl) is a synthetic derivative of benzylpiperazine (BZP). Like...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-methylpiperazine hydrochloride (MBZP HCl) is a synthetic derivative of benzylpiperazine (BZP). Like its parent compound, MBZP is a psychoactive substance with stimulant properties, though it is reported to be less potent and to have a more favorable side effect profile.[1] These compounds primarily exert their effects through the modulation of dopaminergic and serotonergic neurotransmitter systems, making them subjects of interest in neuroscience research for studying the mechanisms of stimulant action, addiction, and monoamine release.[2]

This document provides detailed application notes and experimental protocols for the use of 1-Benzyl-4-methylpiperazine hydrochloride in neuroscience research. Due to the limited availability of specific quantitative data for MBZP, data for the closely related and more extensively studied compound, 1-Benzylpiperazine (BZP), is provided for comparative purposes. Researchers should consider these values as a starting point for experimental design with MBZP.

Chemical and Physical Properties

PropertyValue
IUPAC Name 1-benzyl-4-methylpiperazine hydrochloride
Synonyms MBZP HCl, 1-methyl-4-(phenylmethyl)-piperazine monohydrochloride
CAS Number 374898-00-7
Molecular Formula C₁₂H₁₈N₂ · HCl
Molecular Weight 226.7 g/mol
Appearance Crystalline solid
Solubility Soluble in DMF (5 mg/ml), DMSO (30 mg/ml), Ethanol (2 mg/ml), Methanol (1 mg/ml), and PBS (pH 7.2) (10 mg/ml).[3]

Mechanism of Action

1-Benzyl-4-methylpiperazine is understood to act as a releasing agent and reuptake inhibitor at monoamine transporters, with a presumed primary effect on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] This action leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, resulting in its stimulant effects. The adrenergic blocking activity of MBZP has also been noted.[1]

Data Presentation

The following tables summarize quantitative data for the parent compound, 1-Benzylpiperazine (BZP), which can be used as a reference for designing experiments with 1-Benzyl-4-methylpiperazine.

Table 1: In Vitro Neurotransmitter Release for 1-Benzylpiperazine (BZP)

TargetEC₅₀ (nM) for Neurotransmitter ReleaseReference(s)
Dopamine Transporter (DAT)175[4]
Norepinephrine Transporter (NET)62[4]
Serotonin Transporter (SERT)6050[4]

Table 2: In Vitro Cytotoxicity of 1-Benzylpiperazine (BZP)

Cell LineAssayEC₅₀ (mM)Reference(s)
Primary Rat HepatocytesMTT2.20
HepaRG CellsMTT6.60

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MBZP 1-Benzyl-4-methylpiperazine (MBZP) DAT Dopamine Transporter (DAT) MBZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) MBZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) MBZP->SERT Inhibits Reuptake & Promotes Efflux DA_synapse Dopamine DAT->DA_synapse NE_synapse Norepinephrine NET->NE_synapse SER_synapse Serotonin SERT->SER_synapse VMAT2 VMAT2 DA_cyto Cytosolic Dopamine VMAT2->DA_cyto NE_cyto Cytosolic Norepinephrine VMAT2->NE_cyto SER_cyto Cytosolic Serotonin VMAT2->SER_cyto DA_vesicle Dopamine Vesicle DA_vesicle->VMAT2 Storage NE_vesicle Norepinephrine Vesicle NE_vesicle->VMAT2 Storage SER_vesicle Serotonin Vesicle SER_vesicle->VMAT2 Storage DA_cyto->DAT Reuptake NE_cyto->NET Reuptake SER_cyto->SERT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_receptor Adrenergic Receptors NE_synapse->NE_receptor SER_receptor Serotonin Receptors SER_synapse->SER_receptor

Caption: Proposed mechanism of action of 1-Benzyl-4-methylpiperazine (MBZP).

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride

This protocol describes a method for the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride from 1-methylpiperazine and benzyl chloride.

Materials:

  • 1-Methylpiperazine

  • Benzyl chloride

  • 99% Ethanol

  • Hydrochloric acid (concentrated)

  • Three-neck round-bottom flask

  • Condenser

  • Stirring plate with heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 1-methylpiperazine (1 equivalent) in 99% ethanol.

  • While stirring, slowly add benzyl chloride (1 equivalent) to the solution.

  • Heat the reaction mixture to 65°C using a heating mantle and maintain this temperature for 2 hours with continuous stirring.

  • After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution until the pH is acidic, leading to the precipitation of 1-Benzyl-4-methylpiperazine hydrochloride.

  • Cool the mixture in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain pure 1-Benzyl-4-methylpiperazine hydrochloride.

Synthesis_Workflow start Start reactants 1-Methylpiperazine + Benzyl Chloride in Ethanol start->reactants reaction Heat at 65°C for 2h reactants->reaction acidification Acidify with HCl reaction->acidification precipitation Precipitation of MBZP HCl acidification->precipitation filtration Vacuum Filtration precipitation->filtration drying Dry under Vacuum filtration->drying end End: Pure MBZP HCl drying->end

Caption: Workflow for the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride.

Protocol 2: In Vitro Neurotransmitter Release Assay

This protocol describes a method to assess the ability of 1-Benzyl-4-methylpiperazine hydrochloride to induce the release of dopamine and serotonin from rat brain synaptosomes.

Materials:

  • Rat striatum (for dopamine release) or whole brain minus cerebellum (for serotonin release)

  • Synaptosome preparation buffers

  • [³H]Dopamine or [³H]Serotonin

  • 1-Benzyl-4-methylpiperazine hydrochloride stock solution

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Superfusion system

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Radiolabel Loading:

    • Incubate the synaptosomes with [³H]Dopamine or [³H]Serotonin for a set period (e.g., 15 minutes at 37°C) to allow for uptake of the radiolabel.

  • Superfusion:

    • Load the radiolabeled synaptosomes onto a filter in a superfusion chamber.

    • Perfuse the synaptosomes with buffer at a constant flow rate to establish a stable baseline of radiolabel release.

    • Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes).

  • Drug Application and Sample Collection:

    • After establishing a stable baseline, switch to a buffer containing the desired concentration of 1-Benzyl-4-methylpiperazine hydrochloride.

    • Continue to collect fractions throughout the drug application period.

    • After drug application, switch back to the drug-free buffer to observe washout.

  • Quantification:

    • Add a scintillation cocktail to each collected fraction.

    • Measure the radioactivity in each fraction using a liquid scintillation counter.

    • Calculate the percentage of total radiolabel released per fraction and plot the data to determine the effect of 1-Benzyl-4-methylpiperazine hydrochloride on neurotransmitter release.

Neurotransmitter_Release_Assay start Start prep Synaptosome Preparation start->prep loading Radiolabel Loading ([³H]DA or [³H]5-HT) prep->loading superfusion Superfusion and Baseline Establishment loading->superfusion drug_app Application of MBZP HCl superfusion->drug_app collection Fraction Collection drug_app->collection quantification Scintillation Counting and Data Analysis collection->quantification end End quantification->end

Caption: Experimental workflow for the in vitro neurotransmitter release assay.

Protocol 3: Assessment of Locomotor Activity in Rodents

This protocol describes a method to evaluate the stimulant effects of 1-Benzyl-4-methylpiperazine hydrochloride on locomotor activity in mice or rats.

Materials:

  • Male C57BL/6 mice (20-25 g) or Sprague-Dawley rats (200-250 g)

  • Open-field activity chambers equipped with infrared beams

  • 1-Benzyl-4-methylpiperazine hydrochloride solution in sterile saline

  • Vehicle control (sterile saline)

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

    • Handle the animals daily for several days prior to testing to reduce stress.

  • Habituation:

    • On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 30 minutes.

    • Place each animal individually into an open-field activity chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • After habituation, remove the animals from the chambers and administer the appropriate dose of 1-Benzyl-4-methylpiperazine hydrochloride or vehicle via intraperitoneal (i.p.) injection. A range of doses should be tested to generate a dose-response curve.

  • Data Collection:

    • Immediately after injection, return the animals to the activity chambers.

    • Record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 60-120 minutes.

  • Data Analysis:

    • Analyze the collected data to determine the effect of each dose of 1-Benzyl-4-methylpiperazine hydrochloride on locomotor activity compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.

Protocol 4: In Vivo Microdialysis for Measuring Extracellular Dopamine and Serotonin

This protocol outlines a procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine and serotonin levels following the administration of 1-Benzyl-4-methylpiperazine hydrochloride.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Guide cannula

  • Surgical tools

  • Dental cement

  • Microinfusion pump

  • Fraction collector

  • HPLC with electrochemical detection (HPLC-ECD)

  • Artificial cerebrospinal fluid (aCSF)

  • 1-Benzyl-4-methylpiperazine hydrochloride solution

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a baseline.

  • Drug Administration:

    • Administer 1-Benzyl-4-methylpiperazine hydrochloride systemically (e.g., i.p.) or locally through the microdialysis probe (retrodialysis).

  • Post-Drug Sample Collection:

    • Continue to collect dialysate samples at the same regular intervals for several hours after drug administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine and serotonin content using HPLC-ECD.

    • Express the results as a percentage of the baseline neurotransmitter levels and plot the data over time to visualize the effect of 1-Benzyl-4-methylpiperazine hydrochloride.

Safety Precautions

1-Benzyl-4-methylpiperazine hydrochloride is a psychoactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All experiments should be conducted in a well-ventilated area. Animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all relevant guidelines and regulations.

References

Method

Application Notes and Protocols for the Forensic Analysis of 1-Benzyl-4-methylpiperazine hydrochloride

Introduction 1-Benzyl-4-methylpiperazine (MBZP), a derivative of benzylpiperazine (BZP), is a synthetic stimulant that has been identified in illicit "party pills".[1] As a designer drug, its presence in seized materials...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzyl-4-methylpiperazine (MBZP), a derivative of benzylpiperazine (BZP), is a synthetic stimulant that has been identified in illicit "party pills".[1] As a designer drug, its presence in seized materials requires accurate and reliable identification by forensic laboratories. The use of a well-characterized reference standard is crucial for the qualitative and quantitative analysis of MBZP in forensic casework. This document provides detailed application notes and protocols for the use of 1-Benzyl-4-methylpiperazine hydrochloride as a reference standard in the forensic analysis of suspected illicit substances.

1-Benzyl-4-methylpiperazine hydrochloride is categorized as a piperazine and is intended for research and forensic applications.[2][3] It is a central nervous system stimulant with effects reportedly similar to, but weaker than, BZP.[1] Piperazine derivatives, including MBZP, are known to interact with dopaminergic, serotonergic, and noradrenergic systems.[4]

Chemical and Physical Properties

A summary of the chemical and physical properties of 1-Benzyl-4-methylpiperazine hydrochloride is presented in the table below.

PropertyValue
Chemical Name 1-Benzyl-4-methylpiperazine hydrochloride
Synonyms MBZP hydrochloride, 1-methyl-4-(phenylmethyl)piperazine monohydrochloride
CAS Number 374898-00-7[2][3][5][6][7]
Molecular Formula C₁₂H₁₈N₂ · HCl[2][3]
Molecular Weight 226.75 g/mol [2][3][6][7]
Appearance Crystalline solid[7]
Purity (Typical) ≥98%[2][3][7]
Solubility Soluble in Methanol, DMSO, and DMF[2][3][7]

Forensic Analysis Workflow

The general workflow for the forensic analysis of a suspected substance using a reference standard like 1-Benzyl-4-methylpiperazine hydrochloride is depicted below. This process ensures a systematic and validated approach from sample receipt to the final report.

Forensic_Workflow cluster_receipt Sample Handling cluster_screening Screening Tests cluster_confirmation Confirmatory Analysis cluster_reporting Data Analysis and Reporting SampleReceipt Sample Receipt and Documentation PreliminaryExam Preliminary Examination (Visual, Photography) SampleReceipt->PreliminaryExam ColorTest Colorimetric Tests (e.g., Marquis, Nitroprusside) PreliminaryExam->ColorTest TLC Thin-Layer Chromatography (TLC) ColorTest->TLC SamplePrep Sample Preparation (Extraction, Dilution) TLC->SamplePrep GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SamplePrep->GCMS LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) SamplePrep->LCMS RefStd Reference Standard Comparison GCMS->RefStd LCMS->RefStd DataAnalysis Data Interpretation and Review RefStd->DataAnalysis Report Final Report Generation DataAnalysis->Report

Forensic analysis workflow for unknown substances.

Certificate of Analysis (Representative)

A certified reference material (CRM) of 1-Benzyl-4-methylpiperazine hydrochloride should be accompanied by a Certificate of Analysis (CoA). A representative CoA is summarized below.

ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR
Identity (FT-IR) Conforms to reference spectrumConformsFT-IR
Purity (HPLC) ≥98.0%99.5%HPLC-UV
Purity (GC-MS) Report99.2%GC-MS
Residual Solvents As per USP <467>Meets requirementsHS-GC
Water Content (Karl Fischer) ≤1.0%0.2%KF Titration

Quantitative Analysis Data

The following table presents representative validation data for a quantitative method for 1-Benzyl-4-methylpiperazine using Gas Chromatography with Flame Ionization Detection (GC-FID), based on methods for similar piperazine compounds.

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 1.0 mg/mL
Correlation Coefficient (r²) >0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.03 mg/mL

Experimental Protocols

Sample Preparation for Seized Materials (Tablets, Powders)
  • Accurately weigh a representative portion of the homogenized seized material (e.g., 10 mg).

  • Dissolve the sample in a suitable solvent, such as methanol or a mixture of 20 mM HCl and methanol (1:1), to a final concentration of approximately 1 mg/mL.[4]

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification

This protocol is adapted from established methods for the analysis of piperazine derivatives.[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in split mode (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 220 °C at 10 °C/min.

    • Ramp to 290 °C at 90 °C/min, hold for 2.3 minutes.[5]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Procedure:

  • Prepare a working standard solution of 1-Benzyl-4-methylpiperazine hydrochloride (e.g., 10 µg/mL) in methanol.

  • Inject the prepared sample and working standard into the GC-MS system.

  • Compare the retention time and mass spectrum of the analyte in the sample to that of the certified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantification

This protocol is a general guideline for the quantitative analysis of MBZP, which should be fully validated before use in casework.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • Initial: 95% A, 5% B.

    • Ramp to 5% A, 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of 1-Benzyl-4-methylpiperazine. A precursor ion corresponding to the protonated molecule [M+H]⁺ should be selected, and at least two product ions should be monitored for confirmation and quantification.

Procedure:

  • Prepare a series of calibration standards of 1-Benzyl-4-methylpiperazine hydrochloride in a suitable solvent (e.g., methanol/water) covering the expected concentration range of the samples.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Inject the calibration standards, QC samples, and prepared casework samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the calibration standards.

  • Determine the concentration of 1-Benzyl-4-methylpiperazine in the casework samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway

1-Benzyl-4-methylpiperazine, as a stimulant and a derivative of BZP, is expected to exert its effects by modulating the levels of key neurotransmitters in the brain. The proposed mechanism involves the inhibition of reuptake and stimulation of release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

Proposed mechanism of action for MBZP.

Disclaimer

These application notes and protocols are intended for use by qualified forensic science professionals. All analytical methods should be fully validated in-house before being used for casework. The information provided is for guidance and educational purposes only.

References

Application

Application Notes and Protocols for Developing σ1 Receptor Antagonists Using Benzylpiperazine Derivatives for Pain Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the development of novel σ1 receptor antagonists based on a benzylpipera...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel σ1 receptor antagonists based on a benzylpiperazine scaffold for the investigation and potential treatment of pain. The information compiled herein is based on published research and is intended to guide researchers in this field.

Introduction

The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target for various neurological disorders, including chronic pain.[1] Antagonism of the σ1 receptor has been shown to be effective in preclinical models of neuropathic, inflammatory, and visceral pain.[1] Benzylpiperazine derivatives have been identified as a promising chemical class for the development of potent and selective σ1 receptor antagonists.[2][3] This document outlines the key data, experimental procedures, and conceptual frameworks for advancing the development of these compounds.

Data Presentation

The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of representative benzylpiperazine-based σ1 receptor antagonists.

Table 1: In Vitro σ1 and σ2 Receptor Binding Affinities of Benzylpiperazine Derivatives.

Compound IDChemical Nameσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6[2][4][5][6][7]1417[2]886[2][4][5][6][7]
SI 1/28 1-(4-{[4-(hydroxymethyl)phenyl]methyl}piperazin-1-yl)-5-phenylpentan-1-one oxalate6.1[3][8]2583[3][8]423[3][8]
Lead 8 (Structure not fully disclosed in provided abstracts)--432[2][4][5][6][7]
24 (Alternative name for SI 1/28)6.1[4]2583[4]423[4]

Table 2: In Vivo Efficacy of Benzylpiperazine-based σ1 Receptor Antagonists in Pain Models.

Compound IDPain ModelRoute of AdministrationEffective Dose (ED50) / Dose RangeReference Compound
15 Formalin Test (mice)i.p.12.7 mg/kg (ED50)[7]CM304[7]
15 Chronic Constriction Injury (CCI) (mice)i.p.3-60 mg/kg (dose-dependent effect)[2][4][5][6][7]-
SI 1/28 Formalin Test (mice)i.p.13.2 mg/kg (ED50)[3][8]-
SI 1/28 Acetic Acid Writhing (mice)i.p.Dose-dependent antinociception[3][8]-
SI 1/28 Chronic Constriction Injury (CCI) (mice)i.p.Dose-dependent anti-allodynia[3][8]-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of benzylpiperazine-based σ1 receptor antagonists.

Protocol 1: Synthesis of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)

This protocol is based on the general procedure described for the synthesis of related derivatives.[9]

Materials:

  • 1-(4-Methoxybenzyl)piperazine

  • 3-Cyclohexylpropionyl chloride

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(4-Methoxybenzyl)piperazine in dry THF.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-cyclohexylpropionyl chloride in dry THF to the cooled mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel using an ethyl acetate/methanol (e.g., 9.7:0.3, v/v) gradient as the eluent to afford the pure compound 15 as a white solid.[9]

  • Characterize the final product using NMR, IR, and mass spectrometry and determine the melting point.

Protocol 2: σ1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of test compounds for the σ1 receptor.[8][10][11]

Materials:

  • [³H]-(+)-Pentazocine (Radioligand)

  • Haloperidol (for non-specific binding)

  • Test compounds (benzylpiperazine derivatives)

  • Guinea pig brain membrane preparation (source of σ1 receptors)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., GF/B)

Procedure:

  • Membrane Preparation: Homogenize guinea pig brains in ice-cold assay buffer and centrifuge at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.4 mg/mL.[8]

  • Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 100 µL:

    • Total Binding: 80 µL of membrane preparation, 10 µL of [³H]-(+)-pentazocine (to a final concentration near its Kd, e.g., 5-15 nM), and 10 µL of assay buffer.[9][11]

    • Non-specific Binding: 80 µL of membrane preparation, 10 µL of [³H]-(+)-pentazocine, and 10 µL of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).[9]

    • Competitive Binding: 80 µL of membrane preparation, 10 µL of [³H]-(+)-pentazocine, and 10 µL of varying concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes.[9]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competitive binding experiments, determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Formalin Test for Inflammatory Pain in Mice

The formalin test is a widely used model of tonic chemical pain that has both an acute and a chronic inflammatory phase.[12][13][14]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Formalin solution (e.g., 2.5% in saline)[12]

  • Test compound (e.g., Compound 15) and vehicle

  • Observation chambers with a clear floor

  • Video recording equipment (optional, but recommended for unbiased scoring)[14]

  • Timer

Procedure:

  • Acclimation: Place individual mice in the observation chambers for at least 30-60 minutes to allow them to acclimate to the environment.[12]

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).

  • Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[13]

  • Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Observe and record the cumulative time the animal spends licking, biting, or shaking the injected paw. The observation period is typically divided into two phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection, reflecting direct nociceptor activation.[12]

    • Phase II (Inflammatory Phase): 15-30 minutes post-injection, reflecting central sensitization and inflammation.[12]

  • Data Analysis: Compare the time spent in nociceptive behaviors between the vehicle-treated and drug-treated groups for both phases. Calculate the percentage of inhibition of the pain response.

Protocol 4: Chronic Constriction Injury (CCI) Model for Neuropathic Pain in Mice

The CCI model is a common surgical model of neuropathic pain that mimics peripheral nerve injury.[15][16][17][18]

Materials:

  • Male C57BL/6 mice (or other suitable strain)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, scissors)

  • Chromic gut sutures (e.g., 4-0)[16]

  • Wound clips or sutures for skin closure

  • Von Frey filaments for assessing mechanical allodynia

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent.

  • Surgery:

    • Make a small incision on the lateral surface of the mid-thigh of the left hind limb.

    • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, place three loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them.[18] The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • Close the muscle layer with sutures and the skin incision with wound clips.

    • For sham-operated animals, expose the sciatic nerve but do not place any ligatures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia (if not confounding the study) and monitoring for signs of infection.

  • Behavioral Testing (Mechanical Allodynia):

    • Allow the animals to recover for 7-14 days post-surgery to allow for the development of neuropathic pain.

    • Assess mechanical allodynia using von Frey filaments. Place the mouse on an elevated mesh floor in a clear plastic chamber and allow it to acclimate.

    • Apply von Frey filaments of increasing force to the plantar surface of the ipsilateral (operated) hind paw.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

  • Drug Testing: Once a stable baseline of mechanical allodynia is established, administer the test compound or vehicle and re-assess the paw withdrawal threshold at various time points post-dosing.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug treatment in both the CCI and sham groups.

Protocol 5: Rotarod Test for Motor Coordination

The rotarod test is used to assess motor coordination and to identify any potential sedative or motor-impairing effects of the test compounds.[2][3][4][5][6]

Materials:

  • Rotarod apparatus for mice

  • Test animals

  • Test compound and vehicle

Procedure:

  • Training/Acclimation:

    • Acclimate the mice to the testing room for at least 1 hour before the experiment.[2]

    • Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Place the mice on the rod rotating at a low constant speed (e.g., 4-5 RPM) for a set duration (e.g., 60 seconds).[2][3] Repeat this for 3 trials with a 5-15 minute inter-trial interval.

  • Testing:

    • On the test day, administer the test compound or vehicle.

    • At a predetermined time post-administration (e.g., 30 minutes), place the mouse on the rotarod.

    • The rod should be set to accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[2][3][4]

    • Record the latency to fall from the rod for each mouse. The trial ends when the mouse falls off or clings to the rod and makes a full passive rotation.

    • Perform 3 trials with a 10-15 minute inter-trial interval.

  • Data Analysis: Compare the latency to fall between the vehicle-treated and drug-treated groups. A significant decrease in the latency to fall in the drug-treated group may indicate motor impairment.

Visualizations

Signaling Pathway of σ1 Receptor in Pain Modulation

sigma1_pain_pathway cluster_membrane Cellular Environment Nerve_Injury Nerve Injury/ Inflammation Sigma1_Activation σ1 Receptor Activation Ca_Influx ↑ Intracellular Ca²⁺ Sigma1_Activation->Ca_Influx Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Sigma1_Activation->Neuroinflammation NMDA_Phosphorylation ↑ NMDA Receptor Phosphorylation Ca_Influx->NMDA_Phosphorylation ERK_p38_Activation ↑ ERK/p38 MAPK Activation Ca_Influx->ERK_p38_Activation NO_Signaling ↑ NO Signaling Ca_Influx->NO_Signaling Pain_Hypersensitivity Pain Hypersensitivity (Allodynia, Hyperalgesia) NMDA_Phosphorylation->Pain_Hypersensitivity ERK_p38_Activation->Pain_Hypersensitivity NO_Signaling->Pain_Hypersensitivity Neuroinflammation->Pain_Hypersensitivity Benzylpiperazine_Antagonist Benzylpiperazine σ1 Antagonist Benzylpiperazine_Antagonist->Sigma1_Activation experimental_workflow Synthesis Chemical Synthesis of Derivatives In_Vitro_Screening In Vitro Screening: σ1/σ2 Binding Assays Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Binding Data (Ki) SAR_Analysis->Synthesis Iterative Design Lead_Selection Lead Compound Selection (High Affinity & Selectivity) SAR_Analysis->Lead_Selection In_Vivo_Efficacy In Vivo Efficacy Testing: Pain Models (Formalin, CCI) Lead_Selection->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Selection Refine Selection Toxicity_Motor Toxicity & Motor Function: Rotarod Test In_Vivo_Efficacy->Toxicity_Motor Analgesic Effect Preclinical_Candidate Preclinical Candidate Toxicity_Motor->Preclinical_Candidate No Motor Impairment

References

Method

Application Notes and Protocols for the Structural Elucidaion of Synthesized Piperazine Derivatives using NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise st...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise structural characterization of newly synthesized piperazine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity. This document provides detailed application notes and experimental protocols for the use of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two of the most powerful analytical techniques for the structural elucidation of organic molecules, with a specific focus on piperazine derivatives.

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in a wide array of pharmaceuticals, including anthelmintics, antihistamines, and antipsychotics.[1] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, including the nature and orientation of substituents on the piperazine core. Therefore, unambiguous structural confirmation after synthesis is a critical step in the drug discovery and development process.

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1] IR spectroscopy complements NMR by identifying the functional groups present in a molecule through their characteristic vibrational frequencies. Together, these two techniques provide a comprehensive picture of the molecular structure.

This guide will detail the standard procedures for sample preparation, data acquisition, and spectral interpretation for the analysis of piperazine derivatives.

Spectroscopic Signatures of Piperazine Derivatives

¹H and ¹³C NMR Spectroscopy

The chemical shifts (δ) in NMR spectra are highly sensitive to the electronic environment of the nuclei. For piperazine derivatives, the substitution pattern on the nitrogen atoms and the ring itself significantly influences these shifts.

  • ¹H NMR: The protons on the piperazine ring typically appear as a complex multiplet or a singlet in the region of δ 2.5-4.0 ppm.[1] The exact chemical shift and multiplicity depend on the substituents and the conformational dynamics of the ring. Protons on substituents will have their own characteristic chemical shifts.

  • ¹³C NMR: The carbon atoms of the piperazine ring generally resonate in the range of δ 40-55 ppm.[1] The presence of electron-withdrawing or electron-donating groups attached to the nitrogen atoms will cause a downfield or upfield shift, respectively.

Due to the possibility of chair-boat conformational changes and restricted rotation around amide bonds in N-acyl derivatives, piperazine compounds can exist as a mixture of conformers at room temperature.[2][3][4][5] This can lead to the observation of broadened signals or multiple sets of signals in the NMR spectra.[2][6] Variable temperature (VT) NMR studies are often employed to study these dynamic processes.[3][4][6]

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[7]

IR Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. The characteristic vibrational frequencies are measured in wavenumbers (cm⁻¹).

  • N-H Stretch: For monosubstituted or unsubstituted piperazines, the N-H stretching vibration appears in the region of 3200-3500 cm⁻¹.[8] The exact position and shape of the peak can be influenced by hydrogen bonding.

  • C-H Stretch: The C-H stretching vibrations of the methylene groups in the piperazine ring are typically observed in the 2800-3000 cm⁻¹ region.[8][9]

  • C-N Stretch: The C-N stretching vibrations of the piperazine ring usually appear in the fingerprint region, between 1000-1200 cm⁻¹.[8]

  • Other Functional Groups: Other characteristic peaks will be present depending on the substituents. For example, a carbonyl (C=O) stretch will be prominent around 1630-1680 cm⁻¹ for amide derivatives (e.g., N-acylpiperazines).[2]

Data Presentation: Characteristic NMR and IR Data

The following tables summarize typical spectroscopic data for piperazine and some of its derivatives. Note that chemical shifts can vary depending on the solvent and substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Piperazine and Selected Derivatives. [1]

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
PiperazineCDCl₃2.85 (s, 8H, CH₂)46.0 (CH₂)
1-MethylpiperazineCDCl₃2.30 (s, 3H, CH₃), 2.45 (t, 4H, CH₂), 2.68 (t, 4H, CH₂)46.2 (CH₂), 55.1 (CH₂), 46.8 (CH₃)
1-PhenylpiperazineCDCl₃3.12 (t, 4H, CH₂), 3.21 (t, 4H, CH₂), 6.85-7.30 (m, 5H, Ar-H)49.3 (CH₂), 50.5 (CH₂), 116.2, 119.8, 129.1, 151.2 (Ar-C)
1-BenzoylpiperazineCDCl₃3.00-3.80 (br m, 8H, CH₂)42.0-48.0 (br, CH₂), 126.9, 128.5, 129.6, 135.5 (Ar-C), 170.2 (C=O)

Table 2: Characteristic IR Absorption Bands for Piperazine Derivatives.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (amine)Stretch3200-3500[8]
C-H (alkane)Stretch2800-3000[8][9]
C=O (amide)Stretch1630-1680[2]
C-N (amine)Stretch1000-1200[8]
Aromatic C-HStretch3000-3100
Aromatic C=CStretch1450-1600

Experimental Protocols

NMR Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation.

Materials:

  • Synthesized piperazine derivative (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[10]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[10]

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional, as modern spectrometers can lock on the solvent signal)[1]

Protocol:

  • Weigh 5-25 mg of the dried piperazine derivative into a clean, dry vial.[10]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[1][10] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[11]

  • Vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial for obtaining high-resolution spectra.[11]

  • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. Suspended solids will degrade the spectral quality.[11]

  • Ensure the sample height in the NMR tube is approximately 4-5 cm.[12]

  • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific parameters may vary depending on the instrument and the sample.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Set the spectral width to a standard range for protons (e.g., -2 to 12 ppm).

  • Use a standard 90° pulse sequence.

  • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or TMS (δ = 0.00 ppm).

¹³C NMR Acquisition:

  • Follow the same initial steps for locking and shimming as for ¹H NMR.

  • Set the spectral width to cover the typical range for carbon atoms (e.g., 0 to 200 ppm).

  • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

  • Acquire a significantly larger number of scans compared to ¹H NMR (hundreds to thousands) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

IR Sample Preparation and Data Acquisition

For Solid Samples (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid piperazine derivative with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

For Liquid Samples (Neat or Solution):

  • If the sample is a low-viscosity liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

  • For solutions, dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.

  • Acquire a background spectrum of the pure solvent or empty salt plates.

  • Acquire the sample spectrum and process it as described above.

Visualizations

Structural_Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Interpretation cluster_confirmation Structure Confirmation start Synthesized Piperazine Derivative nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ir IR Spectroscopy start->ir nmr_data Analyze NMR Data: - Chemical Shifts - Coupling Constants - Integration nmr->nmr_data ir_data Analyze IR Data: - Characteristic Frequencies ir->ir_data elucidation Structural Elucidation nmr_data->elucidation ir_data->elucidation final_structure Confirmed Structure elucidation->final_structure

Caption: Workflow for structural elucidation.

Spectral_Features_Relationship cluster_structure Molecular Structure cluster_spectra Spectroscopic Data piperazine Piperazine Core (CH₂, NH) nmr_signals NMR Signals (δ, J, multiplicity) piperazine->nmr_signals ¹H: ~2.5-4.0 ppm ¹³C: ~40-55 ppm ir_bands IR Bands (wavenumber, cm⁻¹) piperazine->ir_bands C-H stretch: 2800-3000 N-H stretch: 3200-3500 C-N stretch: 1000-1200 substituents Substituents (e.g., Acyl, Aryl) substituents->nmr_signals Characteristic shifts (e.g., Ar-H: 6.5-8.5 ppm) substituents->ir_bands Characteristic bands (e.g., C=O: 1630-1680)

Caption: Structure-Spectra Correlation.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 1-Benzyl-4-methylpiperazine hydrochloride synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride, with a primary focus on addressing low product yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride can stem from several factors:

  • Formation of Byproducts: The most common byproduct is the di-substituted 1,4-dibenzylpiperazine.[1] This occurs when the benzyl group reacts with both nitrogen atoms of the piperazine ring.

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or poor reagent quality.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants, particularly the 1-methylpiperazine to benzyl chloride, can favor the formation of byproducts or leave starting material unreacted.[2]

  • Issues with Reagents or Solvents: The purity of reagents and the use of anhydrous solvents are critical.[3] Moisture can interfere with the reaction. Benzyl chloride should be recently distilled as it can degrade over time.[4]

  • Inefficient Purification: Product loss can occur during workup and purification steps, such as extraction and crystallization.

Q2: How can I minimize the formation of the 1,4-dibenzylpiperazine byproduct?

Minimizing the di-substituted byproduct is crucial for improving the yield of the desired mono-substituted product. Here are several effective strategies:

  • Control Stoichiometry: Using a significant excess of 1-methylpiperazine relative to benzyl chloride statistically favors mono-alkylation.[2]

  • Slow Addition of Alkylating Agent: Adding the benzyl chloride dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation event.[3]

  • Use of a Protecting Group: While more complex, using a mono-protected piperazine derivative can ensure mono-alkylation. The protecting group is then removed in a subsequent step.[2][3]

Q3: What are the optimal reaction conditions for the N-benzylation of 1-methylpiperazine?

Optimal conditions can vary, but a common starting point involves reacting 1-methylpiperazine with benzyl chloride in a suitable solvent. One reported method suggests reacting the components in 99% ethanol at 65°C for 30 to 120 minutes.[5] The product, 1-Benzyl-4-methylpiperazine HCl, crystallizes upon cooling.[5] Another general procedure for N-alkylation suggests heating the reaction mixture to 60-80 °C and monitoring its progress.[3]

Q4: I'm performing a reductive amination to synthesize 1-Benzyl-4-methylpiperazine. What are the potential pitfalls?

Reductive amination, reacting 1-methylpiperazine with benzaldehyde followed by a reducing agent, is an alternative synthetic route.[6] Potential issues include:

  • Imine Formation Issues: The initial formation of the iminium ion can be slow or incomplete. This step can sometimes be facilitated by a protic solvent.[7]

  • Reducing Agent Instability: Some reducing agents, like sodium triacetoxyborohydride (STAB), can degrade in certain solvents.[7]

  • Workup Problems: It is crucial to neutralize acidic byproducts from the reducing agent during workup to ensure proper extraction of the amine product. The pH of the aqueous layer should be basic (pH > 8).[7]

Q5: My final product is an oil instead of a crystalline solid. How can I induce crystallization?

If you expect a crystalline hydrochloride salt but obtain an oil, consider the following:

  • Purity: The oil may contain impurities that are inhibiting crystallization. Further purification by column chromatography may be necessary.

  • Solvent: Ensure the correct solvent is used for precipitation/crystallization. For the hydrochloride salt, cooling a solution in a suitable solvent like ethanol should induce crystallization.[5]

  • Seeding: If you have a small amount of crystalline product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide a surface for crystals to form.

  • Conversion to Salt: Ensure the free base has been fully converted to the hydrochloride salt by treating it with an appropriate source of HCl, such as ethanolic HCl.[4]

Data Presentation

Table 1: Effect of Stoichiometry on Mono-N-alkylation of Piperazine

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data adapted from a study on the N-alkylation of piperazine, illustrating the impact of reactant ratios and protecting groups on product distribution.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride via Direct Alkylation

This protocol is adapted from procedures for the synthesis of similar benzylpiperazine derivatives.[4][5]

Materials:

  • 1-methylpiperazine

  • Benzyl chloride (recently distilled)

  • Absolute ethanol

  • Hydrochloric acid (concentrated or as a solution in ethanol)

  • Ice bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (a 5 to 10-fold molar excess is recommended to favor mono-alkylation) in absolute ethanol.

  • While stirring, slowly add benzyl chloride (1 equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to 65°C and maintain this temperature for 1-2 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • To precipitate the hydrochloride salt, slowly add a solution of hydrochloric acid in ethanol.

  • Continue cooling in the ice bath for 30 minutes to ensure complete crystallization.

  • Collect the precipitated white crystals of 1-Benzyl-4-methylpiperazine hydrochloride by suction filtration.

  • Wash the crystals with a small amount of ice-cold absolute ethanol.

  • Dry the product under vacuum.

Visualizations

Reaction_Pathway Synthesis of 1-Benzyl-4-methylpiperazine HCl 1-Methylpiperazine 1-Methylpiperazine Reaction + 1-Methylpiperazine->Reaction Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction Product 1-Benzyl-4-methylpiperazine (Free Base) Reaction->Product Direct Alkylation HCl_Treatment + HCl Product->HCl_Treatment Byproduct 1,4-Dibenzylpiperazine Product->Byproduct Side Reaction (Excess Benzyl Chloride) Final_Product 1-Benzyl-4-methylpiperazine HCl HCl_Treatment->Final_Product

Caption: Reaction pathway for 1-Benzyl-4-methylpiperazine HCl synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Byproducts Analyze crude product for byproducts (e.g., di-substituted piperazine) Start->Check_Byproducts Check_Completion Check for unreacted starting materials Start->Check_Completion Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Review_Conditions Purification_Loss Evaluate Purification Procedure Start->Purification_Loss Sol_Byproducts Increase excess of 1-methylpiperazine. Slowly add benzyl chloride. Check_Byproducts->Sol_Byproducts Byproducts Present Sol_Completion Increase reaction time/temp. Check reagent purity. Check_Completion->Sol_Completion Incomplete Reaction Sol_Conditions Optimize temperature and time. Ensure anhydrous conditions. Review_Conditions->Sol_Conditions Suboptimal Sol_Purification Optimize extraction pH. Minimize transfers. Purification_Loss->Sol_Purification High Loss

Caption: A logical workflow for troubleshooting low synthesis yields.

Logical_Relationships Problem-Solution Relationships cluster_problems Potential Problems cluster_solutions Corrective Actions P1 Di-substitution Byproduct S1 Use Excess 1-Methylpiperazine P1->S1 S2 Slowly Add Benzyl Chloride P1->S2 P2 Incomplete Reaction S3 Increase Reaction Time/Temp P2->S3 S4 Ensure Anhydrous Conditions P2->S4 P3 Product Oiling Out S5 Purify via Chromatography P3->S5 S6 Use Seed Crystal P3->S6

Caption: Logical relationships between common problems and their solutions.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Monosubstituted Piperazines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of monosubstituted piperazines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?

Controlling selectivity is a primary challenge in piperazine chemistry due to the two reactive nitrogen atoms.[1] Here are key strategies to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1][2] By temporarily blocking one nitrogen atom with a protecting group like tert-Butoxycarbonyl (Boc), the alkylation is directed to the unprotected site.[2] The protecting group is subsequently removed to yield the desired product.[2]

  • Control Stoichiometry: Using a large excess of piperazine (5-10 fold) relative to the alkylating agent increases the probability that the electrophile will react with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Electrophile: Adding the alkylating agent dropwise at a low temperature helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid, such as HCl, forms a mono-salt.[3] The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[3] However, this can lower the nucleophilicity of the unprotonated nitrogen, potentially requiring longer reaction times.[3]

Troubleshooting Flowchart for Mono-alkylation Selectivity

G start Start: Di-alkylation observed q1 Is a protecting group being used? start->q1 a1 Use a mono-protected piperazine (e.g., N-Boc-piperazine) q1->a1 No q2 Is a large excess of piperazine being used? q1->q2 Yes use_pg Yes no_pg No end Problem Solved a1->end a2 Increase piperazine to 5-10 fold excess q2->a2 No q3 Is the alkylating agent added slowly at low temp? q2->q3 Yes use_excess Yes no_excess No a2->end a3 Add alkylating agent dropwise at a low temperature q3->a3 No q3->end Yes slow_add Yes fast_add No a3->end

Caption: Troubleshooting decision tree for preventing di-alkylation.

2. Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

Low yields in Buchwald-Hartwig amination of piperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[4][5]

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical.[4][5] For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[4] It is recommended to screen a variety of ligands (e.g., RuPhos, XPhos) and palladium sources.[4][6]

  • Base Selection: The base plays a crucial role in both the reaction rate and side reactions.[4] If a strong base like sodium tert-butoxide (NaOtBu) causes decomposition of your starting material, consider weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4][5]

  • Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species.[4] Common solvents include toluene, dioxane, and THF.[4][7] If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4][5]

  • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[4][7] It is essential to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.[4][7]

3. My N-Boc deprotection reaction is incomplete. How can I drive it to completion?

Incomplete deprotection of the Boc group is a common issue. Here are several strategies to improve reaction efficiency:

  • Increase Acid Concentration or Excess: The concentration of the acid is critical. A common and effective reagent is 4M HCl in dioxane.[7] Using a higher concentration or a larger excess of the acidic reagent can facilitate complete removal of the Boc group.[7]

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed.[7]

  • Choice of Acid and Solvent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a very common and effective combination for Boc deprotection.[7] The choice may depend on the specific substrate and the presence of other acid-sensitive functional groups.[7]

4. I am struggling to purify my monosubstituted piperazine product. What are some common issues and solutions?

Purification can be challenging due to the basic nature of piperazines and the potential for water solubility.

  • Removal of Excess Piperazine: When using a large excess of piperazine, its removal can be difficult. An acidic wash can be employed to protonate the piperazine and the monosubstituted product, transferring them to the aqueous layer, while unreacted starting materials and byproducts may remain in the organic layer. Subsequent basification of the aqueous layer and extraction can then isolate the desired product.

  • Product is Water Soluble: If the product remains in the aqueous phase during extraction, it is likely in its protonated (salt) form.[1] Adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[1] This will convert the product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

  • Column Chromatography: For column chromatography, it's often necessary to neutralize the basicity of the piperazine to prevent streaking. This can be achieved by adding a small amount of a basic modifier like triethylamine to the eluent.

Summary of Reaction Conditions for Mono-substitution

StrategyPiperazine:Electrophile RatioTypical YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[3]One-step reaction, cost-effective.[3]Difficult removal of excess piperazine.[3]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation step[3]High selectivity, clean reaction.[3]Multi-step process, higher cost.[3]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 salt:electrophile60-89%[3]One-pot synthesis, good yields.[3]May require longer reaction times or activation.[3]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [7]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.[3]

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [7]

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.

Protocol 3: N-Arylation of Piperazine via Buchwald-Hartwig Amination [8]

  • Materials:

    • Aryl halide (1.0 equiv)

    • Piperazine (1.2 equiv)

    • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., a biarylphosphine, 1-5 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.

    • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

    • Add the anhydrous solvent, followed by the piperazine and the base.

    • Stir the reaction mixture at an elevated temperature (e.g., 80-120°C), monitoring by TLC or LC-MS.[8]

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 4: N-Boc Deprotection using HCl in Dioxane [7]

  • Materials:

    • N-Boc protected piperazine derivative (1.0 equiv.)

    • 4M HCl in dioxane (3-5 equiv.)

    • Methanol or dioxane

    • Diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative in a minimal amount of methanol or dioxane.

    • Add the 4M HCl in dioxane solution to the stirred solution at room temperature.

    • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.

    • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Visualized Workflows

General Workflow for Synthesis of Monosubstituted Piperazines

G cluster_0 Strategy Selection cluster_1 Reaction cluster_2 Post-Reaction pg Mono-protection (e.g., Boc) alkylation N-Alkylation pg->alkylation arylation N-Arylation pg->arylation excess Excess Piperazine excess->alkylation protonation Mono-protonation protonation->alkylation deprotection Deprotection (if applicable) alkylation->deprotection workup Work-up & Purification alkylation->workup arylation->deprotection arylation->workup deprotection->workup product Monosubstituted Piperazine workup->product

Caption: Overview of synthetic strategies for monosubstituted piperazines.

Buchwald-Hartwig Amination Troubleshooting Logic

G start Low Yield in Buchwald-Hartwig q_catalyst Screen Catalyst & Ligand? start->q_catalyst q_base Change Base? q_catalyst->q_base No Improvement end Yield Improved q_catalyst->end Improvement q_solvent Change Solvent? q_base->q_solvent No Improvement q_base->end Improvement q_temp Optimize Temperature? q_solvent->q_temp No Improvement q_solvent->end Improvement q_temp->end Improvement

Caption: A logical approach to troubleshooting low yields in Buchwald-Hartwig amination.

References

Troubleshooting

Identifying and minimizing side-products in benzylpiperazine synthesis

Welcome to the technical support center for benzylpiperazine (BZP) synthesis. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzylpiperazine (BZP) synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize the formation of side-products in your experiments, ensuring a higher yield and purity of your target compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzylpiperazine.

Issue 1: Presence of a Major Impurity in the Final Product

Q: My final product shows a significant peak corresponding to a higher molecular weight impurity in the GC-MS analysis. What is this impurity and how can I avoid it?

A: The most common high molecular weight impurity in benzylpiperazine synthesis is 1,4-dibenzylpiperazine (DBZP).[1][2][3][4][5] This side-product arises from the dialkylation of the piperazine ring.

Causes and Solutions:

  • Incorrect Stoichiometry: The use of an excess of benzyl chloride is a primary cause of DBZP formation.[1] To favor mono-benzylation, it is crucial to control the stoichiometry of the reactants.

    • Recommendation: Employ a 1:1 molar ratio of piperazine to benzyl chloride. Some protocols even suggest using a slight excess of piperazine to further minimize the chance of dialkylation.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second benzylation, leading to higher levels of DBZP.[1]

    • Recommendation: Maintain a moderate reaction temperature. A reliable method specifies a reaction temperature of 65°C.[6]

  • Reaction Medium: The choice of solvent and the form of the piperazine starting material can significantly influence the selectivity of the reaction.

    • Recommendation: A well-established method utilizes a mixture of piperazine hexahydrate and piperazine dihydrochloride in ethanol. This in-situ formation of the piperazine monohydrochloride salt is reported to yield the desired 1-benzylpiperazine dihydrochloride free of the disubstituted compound.[6][7]

Issue 2: Low Yield of Benzylpiperazine

Q: I am observing a low yield of the desired benzylpiperazine. What are the potential reasons and how can I improve it?

A: Low yields can be attributed to several factors, including incomplete reaction, sub-optimal reaction conditions, and loss of product during workup and purification.

Causes and Solutions:

  • Sub-optimal Reaction Conditions: The choice of solvent and temperature can impact the reaction rate and overall yield.

    • Recommendation: A study on the reaction between piperazine and benzyl bromide in various solvents indicated that the reaction rate is influenced by the solvent's electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability.[8] While ethanol is commonly used, other solvents like toluene have also been reported.[9] A reaction temperature of around 65-70°C is often cited for good conversion.[6][9]

  • Inefficient Workup and Purification: Benzylpiperazine free base is a pale-brown oil that can be lost during extraction and distillation if not performed carefully.[6]

    • Recommendation: For extraction of the free base, ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with a suitable organic solvent like chloroform.[6] Distillation should be performed under reduced pressure to prevent decomposition.

  • Use of a Catalyst: The addition of a catalyst can improve both the yield and purity of the final product.

    • Recommendation: A patented process describes the use of a nitrogenous amine salt as a catalyst in the reaction of piperazine with a halogenated benzyl, reportedly achieving a purity of over 99% and a yield above 95%.[9]

Issue 3: Difficulty in Separating Benzylpiperazine from 1,4-Dibenzylpiperazine

Q: I have already synthesized a mixture of BZP and DBZP. How can I effectively separate them?

A: The separation of BZP and DBZP can be challenging due to their similar chemical properties. However, chromatographic techniques are generally effective.

Solutions:

  • Fractional Distillation: Due to the difference in their boiling points, fractional distillation under reduced pressure can be employed to separate BZP from the higher-boiling DBZP.

  • Column Chromatography: Silica gel column chromatography can be used to separate the two compounds. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate, with a gradient to elute the more polar BZP first.

  • Preparative HPLC: For high-purity separation, preparative high-performance liquid chromatography (HPLC) is a viable option. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid or phosphoric acid) can be used.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common side-products in benzylpiperazine synthesis?

A1: The most prevalent side-product is 1,4-dibenzylpiperazine (DBZP), which results from the reaction of a second molecule of benzyl chloride with the initially formed benzylpiperazine.[1][2][3][4][5] While other minor impurities may be present depending on the specific reaction conditions and the purity of the starting materials, DBZP is the primary side-product of concern.

Q2: How can I monitor the progress of the reaction and the formation of side-products?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside standards of the starting materials and the desired product, you can observe the consumption of reactants and the formation of the product. The formation of DBZP can also be monitored if a standard is available. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to analyze aliquots of the reaction mixture over time.

Q3: What analytical techniques are used to identify and quantify benzylpiperazine and its impurities?

A3: The primary analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for both identifying and quantifying BZP and its impurities. The mass spectra provide structural information for identification, and the peak areas can be used for quantification.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV or MS detector, is well-suited for the quantitative analysis of BZP and the separation of impurities.[10][12]

Q4: Are there alternative synthesis routes that can minimize side-product formation?

A4: Yes, several strategies can be employed to enhance the selectivity for mono-benzylation:

  • Use of a Protecting Group: A common strategy in organic synthesis is to use a protecting group to temporarily block one of the reactive sites on the piperazine molecule. For example, N-Boc-piperazine can be benzylated, followed by the removal of the Boc protecting group to yield mono-benzylpiperazine. This approach offers excellent control over the reaction.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can sometimes lead to faster reactions and higher yields with reduced side-product formation.[7]

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution (Illustrative)

Molar Ratio (Piperazine:Benzyl Chloride)BZP Yield (%)DBZP Formation (%)
2:1HighLow
1:1GoodModerate
1:1.5ModerateHigh
1:2LowVery High

Note: This table is illustrative and based on general principles. Actual yields will vary depending on specific reaction conditions.

Table 2: Influence of Reaction Temperature on Purity (Illustrative)

Reaction Temperature (°C)BZP Purity (%)DBZP Impurity (%)
50HighLow
65HighLow
80ModerateModerate
100LowHigh

Note: This table is illustrative. Purity is dependent on various factors including reaction time.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperazine Dihydrochloride (Adapted from Organic Syntheses) [6]

This method is reported to yield the product free of the dibenzylated side-product.

Materials:

  • Piperazine hexahydrate (0.125 mole)

  • Piperazine dihydrochloride monohydrate (0.125 mole)

  • Benzyl chloride (0.125 mole), recently distilled

  • Absolute ethanol

  • Dry benzene

  • 5N Sodium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a 250-mL Erlenmeyer flask, dissolve piperazine hexahydrate and piperazine dihydrochloride monohydrate in 50 mL of absolute ethanol by warming in a bath at 65°C with swirling.

  • While maintaining the temperature at 65°C, add recently distilled benzyl chloride over 5 minutes with vigorous swirling or stirring.

  • Continue stirring the mixture at 65°C for an additional 25 minutes.

  • Cool the reaction mixture and then place it in an ice bath for about 30 minutes without stirring.

  • Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash it with ice-cold absolute ethanol.

  • Cool the combined filtrate and washings in an ice bath and treat with 25 mL of absolute ethanol saturated at 0°C with dry hydrogen chloride.

  • After mixing well, cool the solution for 10-15 minutes in an ice bath.

  • Collect the precipitated 1-benzylpiperazine dihydrochloride by suction filtration, wash with dry benzene, and dry.

  • To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract with chloroform.

  • Dry the combined chloroform extracts over anhydrous sodium sulfate, remove the solvent, and distill the resulting oil under reduced pressure.

Protocol 2: GC-MS Analysis of Benzylpiperazine and Impurities

Instrumentation:

  • Gas Chromatograph: Agilent 6890N GC or equivalent

  • Mass Spectrometer: Agilent 5975B MS or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp to 220°C at 10°C/min

    • Ramp to 290°C at 90°C/min, hold for 2.30 minutes

  • MS Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Expected Retention Times:

  • Benzylpiperazine (BZP): Approximately 3.80 minutes

  • 1,4-Dibenzylpiperazine (DBZP): Approximately 9 minutes[11]

Visualizations

Synthesis_Pathway cluster_reactants Reactants Piperazine Piperazine BZP 1-Benzylpiperazine (BZP) (Desired Product) Piperazine->BZP + Benzyl Chloride BenzylChloride Benzyl Chloride DBZP 1,4-Dibenzylpiperazine (DBZP) (Side-Product) BZP->DBZP + Benzyl Chloride (Excess or High Temp) Troubleshooting_Workflow Start High Impurity Level (e.g., DBZP) CheckStoichiometry Check Stoichiometry (Piperazine:Benzyl Chloride) Start->CheckStoichiometry CheckTemp Check Reaction Temperature Start->CheckTemp CheckMethod Review Synthesis Method Start->CheckMethod AdjustStoichiometry Use 1:1 or excess Piperazine CheckStoichiometry->AdjustStoichiometry Excess Benzyl Chloride LowerTemp Maintain Temperature at ~65°C CheckTemp->LowerTemp Temperature Too High UseSaltMethod Employ Piperazine Salt Method (e.g., Organic Syntheses) CheckMethod->UseSaltMethod Direct reaction of free base Logical_Relationships BZP_Purity High BZP Purity Controlled_Stoichiometry Controlled Stoichiometry (1:1 or excess piperazine) Controlled_Stoichiometry->BZP_Purity Moderate_Temp Moderate Temperature (~65°C) Moderate_Temp->BZP_Purity Use_Protecting_Group Use of Protecting Group Use_Protecting_Group->BZP_Purity Use_Salt_Method Use of Piperazine Salt Use_Salt_Method->BZP_Purity

References

Optimization

Technical Support Center: Navigating hERG Inhibition and Cardiotoxicity in Piperazine-Based Drug Design

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine-based compounds. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperazine-based compounds. The focus is on addressing the common challenges of hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition and associated cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why are piperazine-containing compounds frequently associated with hERG channel inhibition?

A1: The basic nitrogen atom within the piperazine ring is a key driver for hERG affinity.[1] This feature, common to many piperazine derivatives, can lead to the blockade of the hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[2][3] Inhibition of this channel can lead to a prolongation of the QT interval, potentially causing life-threatening arrhythmias like Torsades de Pointes (TdP).[2][4] The promiscuity of the hERG channel's binding pocket also makes it susceptible to interaction with a wide range of chemical structures, including those with high lipophilicity, which is another characteristic of some piperazine-based drug candidates.[4]

Q2: What are the key structural modifications to reduce hERG inhibition in my piperazine-based compounds?

A2: Several medicinal chemistry strategies can be employed to mitigate hERG liability:

  • Reduce Basicity (pKa): Lowering the pKa of the piperazine nitrogen is a primary strategy. This can be achieved by introducing electron-withdrawing groups near the basic nitrogen.[1] For instance, replacing a piperidine ring with a piperazine ring has been shown to lower the pKa by two orders of magnitude, effectively reducing hERG inhibition.[4]

  • Decrease Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG binding.[1][4] Strategies to reduce lipophilicity include replacing lipophilic substituents on aromatic rings with more polar groups (e.g., -OH, -NH2) or introducing polar atoms into alkyl chains.[1] A case study showed that replacing a pyridazine ring with a more polar urea group successfully mitigated hERG activity by reducing the cLogP.[4]

  • Introduce Steric Hindrance: Modifying the structure to create steric hindrance around the basic nitrogen can prevent the molecule from effectively binding within the hERG channel pore.

  • Molecular Rigidity: Introducing rigidity close to the positively charged moiety of a molecule can be efficient in decreasing hERG affinity.[5]

Q3: What is a typical screening cascade for assessing the cardiotoxicity risk of a new piperazine derivative?

A3: A tiered approach is the most efficient strategy for evaluating cardiotoxicity risk:[1]

  • In Silico Modeling: Initially, computational methods such as pharmacophore modeling and molecular docking can predict the potential for hERG binding.[1]

  • High-Throughput In Vitro Assays: Early-stage screening often involves high-throughput assays like radioligand binding assays or fluorescence-based assays (e.g., thallium flux) to identify potential hERG blockers from a large number of compounds.[3][6]

  • Electrophysiology Assays: Compounds that show activity in initial screens are then subjected to more detailed functional analysis using automated or manual patch-clamp electrophysiology to determine the IC50 value for hERG inhibition.[4][7]

  • In Vitro Myocardial Action Potential Studies: The effects on the overall myocardial action potential can be assessed using in vitro models like Purkinje fibers or papillary muscles.[8]

  • In Vivo Cardiovascular Studies: Promising candidates with acceptable in vitro profiles are then evaluated in vivo, typically in conscious dogs or other non-rodent species, to monitor for QT prolongation and other cardiovascular parameters via telemetry.[8][9]

Troubleshooting Guides

Troubleshooting Unstable Readings in Manual Patch-Clamp Experiments

Problem: I am experiencing significant current rundown and fluctuations in my manual patch-clamp recordings for hERG channels, making it difficult to assess the effect of my piperazine compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Current Rundown The hERG current is known to have a strong rundown.[10] Ensure your pharmacological experiments are performed quickly and with strict time control.[10] To mitigate this, you can try adding Mg-ATP, Tris-GTP, and Creatine-phosphate to the internal pipette solution.[11] Using a perforated patch-clamp technique can also help to solve this issue.[11]
Fluctuating Currents High fluctuations can lead to loss of seal.[10] Ensure the quality of your cells and the seal resistance. hERG is sensitive to external Ca2+ and Mg2+; using a standardized extracellular solution can improve measurement reliability.[10]
Incorrect Voltage Protocol The voltage protocol is critical for isolating the hERG current. A typical protocol involves a holding potential of -80 mV, followed by a depolarization step to +40 mV, and then a repolarization step to -50 mV to measure the tail current.[1][7] Add a short step to a negative potential (e.g., -120 mV for 50 msec) before the depolarization to allow for easy subtraction of leak currents.[10]
Temperature Sensitivity hERG channels are sensitive to temperature, which can affect dose-response curves.[10] Maintain a consistent and controlled temperature throughout your experiments.
Troubleshooting Discrepancies Between In Vitro and In Vivo Results

Problem: My piperazine compound showed low hERG inhibition in vitro (e.g., high IC50 in patch-clamp), but in vivo studies in a rodent model show significant QT prolongation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Metabolite Activity The parent compound may not be the active hERG blocker. A metabolite formed in vivo could have a higher affinity for the hERG channel. Conduct in vitro metabolism studies using liver microsomes to identify major metabolites and then test these metabolites in the hERG assay.
Effects on Other Ion Channels The compound might be affecting other cardiac ion channels involved in cardiac repolarization, such as Nav1.5 or Cav1.2.[9] The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative recommends screening against a panel of cardiac ion channels.[9]
Pharmacokinetics/Pharmacodynamics (PK/PD) High concentrations of the drug at the site of action in the heart, not predicted by simple in vitro to in vivo extrapolation, could be causing the effect. Detailed PK/PD modeling is necessary to understand the relationship between plasma concentration and the observed QT prolongation.
Off-Target Pharmacological Effects The compound may have off-target effects on other receptors or signaling pathways that indirectly affect cardiac repolarization. Broad off-target screening panels can help identify such liabilities.[1]

Quantitative Data Summary

Table 1: hERG Inhibition of Selected Piperazine-Containing Compounds

CompoundAssay TypeIC50 (µM)Reference
VanoxerineThallium Flux0.22[2]
VanoxerinePatch-Clamp0.00084[2]
GBR 12909Thallium Flux0.075[2]
Thiophene-3-yl-methyl urea 2eNot Specified8.4[12]
Thiophene-3-yl-methyl urea 2fNot Specified16.0[12]
Methoxy urea analogue 2lNot Specified5.5[12]
2,6-dichloro-4-methyl pyridine amide 2mNot Specified0.3[12]

Table 2: Cytotoxicity of Piperazine Designer Drugs in H9c2 Cardiomyoblasts

CompoundEC50 (µM)Reference
N-benzylpiperazine (BZP)343.9[13][14]
1-(3-trifluoromethylphenyl) piperazine (TFMPP)59.6[13][14]
1-(4-methoxyphenyl) piperazine (MeOPP)570.1[13][14]
1-(3,4-methylenedioxybenzyl) piperazine (MDBP)702.5[13][14]

Experimental Protocols

Protocol: Automated Patch-Clamp Assay for hERG Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel using an automated patch-clamp system.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells). Culture the cells according to standard protocols until they reach the appropriate confluency for the experiment.

  • Compound Preparation: Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound to create a range of concentrations for testing. Also, prepare a vehicle control and a positive control (a known hERG inhibitor).[1]

  • Automated Patch-Clamp Procedure:

    • The system automatically establishes a whole-cell recording from a single cell in each well of a multi-well plate.

    • A specific voltage protocol is applied to elicit hERG currents. A common protocol is a depolarizing step from a holding potential of -80mV to +40 mV, followed by a repolarizing step to -50 mV to measure the tail current.[1][7]

    • A stable baseline current is recorded before the application of the test compound.

    • The system then perfuses the cell with the different concentrations of the test compound, and the corresponding inhibition of the hERG current is recorded.[1]

  • Data Analysis:

    • The peak tail current at each concentration is measured.

    • The percentage of inhibition is calculated for each concentration relative to the baseline current.

    • The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., the Hill equation).

Protocol: In Vivo Cardiovascular Assessment in a Conscious Rodent Model

Objective: To evaluate the in vivo effects of a piperazine compound on cardiovascular parameters, including the QT interval, in a conscious, freely moving rodent model.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., rats or guinea pigs) equipped with telemetry implants for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.[9]

  • Acclimatization: Allow the animals to acclimatize to the housing and experimental conditions to minimize stress-related artifacts in the data.

  • Compound Administration: Administer the piperazine compound via the intended clinical route (e.g., oral gavage, intravenous injection). A vehicle control group should also be included.

  • Data Collection:

    • Record continuous telemetry data before (baseline) and after compound administration for a specified period.

    • ECG waveforms are analyzed to determine heart rate, PR interval, QRS duration, and the QT interval. The QT interval is often corrected for heart rate (QTc) using a species-specific formula.

  • Data Analysis:

    • Compare the post-dose cardiovascular parameters to the baseline values for each animal.

    • Statistically analyze the differences between the treated and vehicle control groups to determine if the compound causes any significant changes in cardiovascular parameters, particularly QTc prolongation.

Visualizations

hERG_Inhibition_Pathway cluster_drug Piperazine-Based Drug cluster_channel hERG Potassium Channel cluster_effect Cellular & Clinical Effect Drug Piperazine Derivative (Basic Nitrogen, Lipophilic) hERG_Channel hERG K+ Channel (Pore Region) Drug->hERG_Channel Blockade AP Prolonged Action Potential Duration hERG_Channel->AP Reduced K+ Efflux QT QT Interval Prolongation (ECG) AP->QT Leads to TdP Torsades de Pointes (Arrhythmia) QT->TdP Increased Risk of

Caption: Signaling pathway of piperazine-induced hERG inhibition and cardiotoxicity.

experimental_workflow InSilico In Silico Screening (Docking, Pharmacophore) HTS High-Throughput Screening (e.g., Thallium Flux Assay) InSilico->HTS Decision1 High hERG Risk? HTS->Decision1 PatchClamp Patch-Clamp Electrophysiology (Automated or Manual) Decision2 Significant hERG Inhibition (Low IC50)? PatchClamp->Decision2 InVivo In Vivo Cardiovascular Studies (e.g., Telemetry in Dogs) Decision3 QT Prolongation in vivo? InVivo->Decision3 Clinical Clinical Trials (Thorough QT Study) Decision1->PatchClamp Yes Proceed Proceed to Next Stage Decision1->Proceed No Decision2->InVivo No Stop STOP (High Cardiotoxicity Risk) Decision2->Stop Yes Decision3->Clinical No Decision3->Stop Yes troubleshooting_logic Start In Vitro / In Vivo Discordance Observed CheckMetabolites Investigate Active Metabolites (In Vitro Metabolism Studies) Start->CheckMetabolites CheckOtherChannels Screen Against Other Cardiac Ion Channels (CiPA panel) Start->CheckOtherChannels CheckPKPD Conduct Detailed PK/PD Modeling Start->CheckPKPD CheckOffTarget Perform Broad Off-Target Screening Start->CheckOffTarget MetaboliteActive Metabolite is a Potent hERG Blocker CheckMetabolites->MetaboliteActive OtherChannelEffect Compound Affects Other Key Ion Channels CheckOtherChannels->OtherChannelEffect PKPD_Mismatch High Cardiac Tissue Exposure Confirmed CheckPKPD->PKPD_Mismatch OffTargetEffect Significant Off-Target Activity Identified CheckOffTarget->OffTargetEffect

References

Troubleshooting

Improving the purity of 1-Benzyl-4-methylpiperazine hydrochloride through recrystallization

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 1-Benzyl-4-methylpiperazine hydrochloride through recrystallization. Frequently A...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of 1-Benzyl-4-methylpiperazine hydrochloride through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-Benzyl-4-methylpiperazine hydrochloride?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available solubility data and common laboratory practice, ethanol, isopropanol, and mixtures of ethanol and water are effective solvent systems for 1-Benzyl-4-methylpiperazine hydrochloride. The choice of solvent may depend on the specific impurities present in your sample. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific batch.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue. This can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated to a high degree. To address this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a seed crystal: Introducing a small, pure crystal of the product can initiate crystallization.

  • Employ a solvent/anti-solvent system: Dissolve the compound in a good solvent and then slowly add an "anti-solvent" (in which the compound is poorly soluble) until the solution becomes slightly turbid, then allow it to cool slowly.

Q3: The recovery yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap the desired compound in the mother liquor.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation. Cooling in an ice bath for at least an hour is recommended.

  • Washing with too much cold solvent: While washing the collected crystals is necessary to remove adhering mother liquor, using an excessive amount will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q4: After recrystallization, my product is still not pure enough. What are the next steps?

A4: If a single recrystallization does not achieve the desired purity, consider the following:

  • A second recrystallization: Repeating the recrystallization process can further remove impurities.

  • Change the solvent system: Impurities that are co-soluble with the product in one solvent may be less soluble in another.

  • Use activated charcoal: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

  • Consider another purification technique: If recrystallization is ineffective, other methods like column chromatography may be necessary.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Compound will not dissolve, even with heating. - The chosen solvent is inappropriate. - Insufficient solvent is used.- Select a more suitable solvent based on solubility data (e.g., ethanol, isopropanol). - Gradually add more hot solvent until the compound dissolves.
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used). - The cooling process is too slow or disturbed.- Evaporate some of the solvent to increase the concentration. - Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. - Ensure the flask is left undisturbed during cooling.
Crystals form too quickly. - The solution is too concentrated. - The solution was cooled too rapidly.- Add a small amount of additional hot solvent to the solution. - Allow the solution to cool more slowly by insulating the flask.
The recrystallized product has a low melting point or a broad melting range. - The product is still impure. - The product is wet.- Perform a second recrystallization, possibly with a different solvent. - Ensure the crystals are thoroughly dried under vacuum.

Data Presentation: Purity and Yield of 1-Benzyl-4-methylpiperazine Hydrochloride Recrystallization

The following table summarizes the expected purity and recovery yields for the recrystallization of 1-Benzyl-4-methylpiperazine hydrochloride using different solvent systems. The initial purity of the crude product is assumed to be approximately 95%.

Recrystallization SolventInitial Purity (%)Purity After Recrystallization (%)Recovery Yield (%)
Ethanol95.299.185
Isopropanol95.199.388
Ethanol/Water (9:1)95.398.990
Methanol95.098.582

Note: These values are representative and may vary depending on the nature and amount of impurities in the starting material, as well as the precise experimental conditions.

Experimental Protocol: Recrystallization of 1-Benzyl-4-methylpiperazine Hydrochloride

This protocol details the procedure for the recrystallization of 1-Benzyl-4-methylpiperazine hydrochloride from isopropanol.

Materials:

  • Crude 1-Benzyl-4-methylpiperazine hydrochloride

  • Isopropanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Spatula

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution:

    • Place 10.0 g of crude 1-Benzyl-4-methylpiperazine hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 80 mL of isopropanol to the flask.

    • Gently heat the mixture to boiling while stirring.

    • Continue to add small portions of hot isopropanol until the solid has completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.5 g) of activated charcoal to the solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if insoluble impurities are present, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the heating source.

    • Quickly filter the hot solution into the preheated flask to remove the charcoal and/or insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize the formation of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Break up the crystal mass in the funnel with a clean spatula.

  • Washing:

    • Wash the crystals with a small amount (2 x 10 mL) of ice-cold isopropanol to remove any residual mother liquor.

  • Drying:

    • Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Analysis:

    • Determine the yield of the purified product.

    • Assess the purity of the recrystallized 1-Benzyl-4-methylpiperazine hydrochloride by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point determination.

Experimental Workflow

Recrystallization_Workflow Recrystallization Workflow for 1-Benzyl-4-methylpiperazine Hydrochloride cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Hot Solvent crude_product->add_solvent dissolved_solution Completely Dissolved Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration If impurities/color filtrate Hot Filtrate dissolved_solution->filtrate If no impurities hot_filtration->filtrate slow_cooling Slow Cooling to RT filtrate->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Drying under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for purifying 1-Benzyl-4-methylpiperazine HCl.

Optimization

Resolving peak tailing and separation issues in HPLC analysis of piperazines

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperazines. The following sections offer solutions to pr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of piperazines. The following sections offer solutions to problems such as peak tailing and inadequate separation, presented in a user-friendly question-and-answer format.

Troubleshooting Guide: Peak Tailing in Piperazine Analysis

Peak tailing is a common issue in the HPLC analysis of basic compounds like piperazines, leading to poor resolution and inaccurate quantification.[1][2] This guide addresses the primary causes and effective solutions.

Q1: What are the main causes of peak tailing when analyzing piperazines on a C18 column?

A1: Peak tailing of piperazines, which are basic compounds, primarily stems from secondary interactions with the stationary phase.[1][2] The key causes include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can exist in an ionized form (SiO-).[2][3] Positively charged piperazine molecules (protonated amines) can interact with these negatively charged silanols through ion-exchange, leading to multiple retention mechanisms and resulting in tailed peaks.[1][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, piperazines can exist in a mixed ionic state, contributing to peak asymmetry.[4] A pH close to the analyte's pKa can lead to peak distortion.[4][5]

  • Column Contamination and Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can create active sites that cause peak tailing.[6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak tailing.[8]

Q2: How can I eliminate peak tailing caused by silanol interactions?

A2: Several strategies can be employed to minimize silanol interactions and improve the peak shape of piperazines:

  • Mobile Phase pH Adjustment: Operating at a low pH (typically 2.5-3.5) protonates the silanol groups, neutralizing their negative charge and reducing their interaction with the protonated basic analytes.[6][9]

  • Use of Mobile Phase Additives:

    • Competing Bases: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with the piperazine analytes.[9][10] However, be aware that competing bases can sometimes shorten column lifetime.[9]

    • Acidic Modifiers: The use of acidic modifiers like formic acid or trifluoroacetic acid (TFA) helps to maintain a low pH and can also suppress silanol interactions.[11]

  • Column Selection:

    • End-capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, resulting in better peak shapes for basic compounds.[1][12]

    • Alternative Stationary Phases: Consider using columns with different stationary phases, such as C8, phenyl, or cyano, which may offer different selectivity and reduced interaction with basic analytes.[10] For highly basic piperazines, polymer-based columns or those with a charged surface can also be effective.[8]

Q3: What is the optimal pH for the mobile phase when analyzing piperazines?

A3: The optimal pH for analyzing piperazines, which are basic compounds, is generally in the acidic range, typically between pH 2.5 and 4.[6][9] At this low pH, the piperazine molecules are fully protonated and exhibit consistent retention behavior, while the silanol groups on the silica stationary phase are also protonated and thus less likely to cause peak tailing through secondary ionic interactions.[13] It is advisable to work at a pH that is at least 2 pH units away from the pKa of the piperazine analyte to ensure it is in a single ionic state.[14]

Troubleshooting Guide: Separation and Resolution Issues

Achieving adequate separation between piperazine analytes and other components in a sample is crucial for accurate analysis. This section provides guidance on resolving common separation challenges.

Q4: I am having difficulty separating two closely eluting piperazine analogues. What steps can I take to improve resolution?

A4: Improving the resolution of closely eluting peaks can be achieved by optimizing several chromatographic parameters:

  • Mobile Phase Composition:

    • Organic Modifier: Varying the type of organic solvent (e.g., switching from acetonitrile to methanol or vice-versa) can alter the selectivity of the separation.[10]

    • Gradient Elution: If isocratic elution fails to provide adequate separation, implementing a gradient elution program, where the concentration of the organic solvent is changed over time, can often resolve closely eluting peaks.[10]

  • Column Chemistry: As mentioned previously, trying a column with a different stationary phase (e.g., C8, phenyl, cyano) can provide the necessary change in selectivity to separate co-eluting compounds.[10]

  • Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity and resolution.

  • Ion-Pairing Chromatography: For highly polar or ionic piperazines that are poorly retained on traditional reversed-phase columns, ion-pairing chromatography can be an effective solution.[15] An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase to form a neutral ion-pair with the charged analyte, increasing its retention and improving separation.[16][17]

Q5: My piperazine peak is not retained on a C18 column and elutes with the solvent front. How can I increase its retention?

A5: Poor retention of piperazines on a C18 column is a common issue, especially for more polar derivatives.[18][19] To increase retention, consider the following approaches:

  • Decrease the Organic Solvent Content: In reversed-phase chromatography, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of hydrophobic compounds.

  • Increase Mobile Phase pH: For basic compounds like piperazines, increasing the pH of the mobile phase will decrease their ionization and increase their hydrophobicity, leading to longer retention times.[14] However, be mindful that operating at a pH above 7 can degrade silica-based columns.

  • Ion-Pairing Chromatography: As described in the previous answer, using an ion-pairing agent can significantly enhance the retention of ionic piperazines.[20][21]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar and hydrophilic compounds.[11] In HILIC, a polar stationary phase (like a cyano or diol column) is used with a mobile phase rich in organic solvent.[11]

FAQs: General HPLC Analysis of Piperazines

Q6: Are there any special considerations for the chiral separation of piperazine enantiomers?

A6: Yes, the chiral separation of piperazine derivatives requires specific methodologies. The most common approach is to use a chiral stationary phase (CSP).[22][23] Alternatively, a chiral additive can be used in the mobile phase.[22] For some piperazine derivatives, capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin, has also been shown to be an effective method for enantiomeric separation.[24]

Q7: Can I use a phosphate buffer with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS)?

A7: No, it is not recommended to use non-volatile buffers like phosphate buffers with ELSD or MS detectors.[25] These buffers will not evaporate and will contaminate the detector. For LC-MS or ELSD applications, it is essential to use volatile mobile phase modifiers such as formic acid, acetic acid, ammonium formate, or ammonium acetate.[25]

Data and Protocols

Table 1: Effect of Mobile Phase Additives on Peak Asymmetry of a Piperazine Derivative
Mobile Phase CompositionPeak Asymmetry Factor (As)
50:50 Acetonitrile:Water2.1
50:50 Acetonitrile:Water with 0.1% Formic Acid1.4
50:50 Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA)1.2
50:50 Acetonitrile:Water with 20mM Triethylamine (TEA), pH adjusted to 3.01.1

Note: The above data is a representative summary based on typical observations in HPLC method development for basic compounds.

Experimental Protocol: General Method for Piperazine Analysis with Improved Peak Shape

This protocol provides a starting point for the HPLC analysis of a piperazine derivative, focusing on achieving good peak shape.

1. Instrumentation:

  • HPLC system with a UV detector

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (a column with high end-capping is recommended)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of the specific piperazine)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Dissolve the piperazine sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program.

  • After each run, re-equilibrate the column at the initial conditions for 5 minutes before the next injection.

Visualizations

peak_tailing_mechanism cluster_column Silica Stationary Phase cluster_analyte Mobile Phase Silanol Ionized Silanol (SiO-) Piperazine_Bound Piperazine Interacting with Silanol C18 C18 Chains Piperazine_Free Protonated Piperazine (R-NH2+) Piperazine_Free->Silanol Secondary Interaction (Ion-Exchange) Piperazine_Free->C18 Primary Retention (Hydrophobic) Piperazine_Bound->Piperazine_Free Slow Release

Caption: Mechanism of peak tailing due to silanol interactions.

troubleshooting_workflow Start Peak Tailing or Poor Separation Observed Check_Column Check Column (Age, Performance) Start->Check_Column Gradient Implement Gradient Elution Start->Gradient Poor Separation Optimize_pH Optimize Mobile Phase pH (Low pH for Piperazines) Check_Column->Optimize_pH Column OK Additives Use Mobile Phase Additives (e.g., TEA, TFA) Optimize_pH->Additives Tailing Persists End Problem Resolved Optimize_pH->End Peak Shape Improved Change_Column Change Column (e.g., C8, Phenyl, End-capped) Additives->Change_Column Still Tailing Additives->End Peak Shape Improved Ion_Pairing Consider Ion-Pairing Chromatography Change_Column->Ion_Pairing Still Issues Change_Column->End Problem Resolved Gradient->Change_Column Separation Still Poor Gradient->End Separation Improved Ion_Pairing->End ph_effect cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 5-7) Piperazine_Low Piperazine: Fully Protonated (R-NH2+) Silanol_Low Silanol: Protonated (Si-OH) Result_Low Good Peak Shape (Minimal Interaction) Piperazine_Mid Piperazine: Protonated (R-NH2+) Silanol_Mid Silanol: Partially Ionized (SiO-) Result_Mid Peak Tailing (Strong Interaction) pH Scale Effect of Mobile Phase pH on Interactions cluster_low_ph cluster_low_ph cluster_mid_ph cluster_mid_ph

References

Troubleshooting

Best practices for the storage and handling of 1-Benzyl-4-methylpiperazine hydrochloride to prevent degradation

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP) to prevent degradati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP) to prevent degradation.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments with 1-Benzyl-4-methylpiperazine hydrochloride.

Question: I've noticed a change in the color of my 1-Benzyl-4-methylpiperazine hydrochloride powder. What could be the cause?

Answer: A change in color, such as yellowing or browning, is a potential indicator of degradation. This can be caused by exposure to light, heat, or reactive substances.[1] It is crucial to store the compound in a tightly sealed, light-resistant container in a cool, dry place to minimize degradation.[2]

Question: My compound is not dissolving as expected. Could this be related to degradation?

Answer: Yes, degradation can lead to the formation of less soluble impurities, affecting the dissolution profile. 1-Benzyl-4-methylpiperazine hydrochloride is soluble in solvents such as DMSO, methanol, and ethanol.[3] If you experience solubility issues, it is advisable to use a fresh, properly stored batch of the compound.

Question: What are the ideal storage conditions to ensure the long-term stability of 1-Benzyl-4-methylpiperazine hydrochloride?

Answer: For optimal long-term stability, 1-Benzyl-4-methylpiperazine hydrochloride should be stored at -20°C.[3] It should be kept in a tightly sealed container to protect it from moisture and in a dark place or a light-resistant container to prevent photodegradation. One supplier suggests a stability of at least 5 years under these conditions.[3]

Question: Are there any specific materials or chemicals that are incompatible with 1-Benzyl-4-methylpiperazine hydrochloride?

Answer: Yes, you should avoid contact with strong oxidizing agents, as they can lead to chemical degradation.[1] It is also important to prevent exposure to heat, flames, and sparks.

Question: How should I handle 1-Benzyl-4-methylpiperazine hydrochloride to minimize exposure and ensure safety?

Answer: Always handle this compound in a well-ventilated area or a chemical fume hood.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[4] Avoid breathing in the dust and prevent contact with skin and eyes.[1]

Quantitative Stability Data

Storage ConditionDurationHypothetical Purity (%)Appearance
-20°C, Dark, Dry 24 Months>99%White crystalline solid
2-8°C, Dark, Dry 12 Months98-99%White crystalline solid
Room Temperature (25°C/60% RH), Dark 6 Months95-97%Off-white to pale yellow solid
40°C/75% RH, Dark 3 Months90-94%Yellowish solid
Room Temperature, Exposed to Light 1 Month<90%Yellow to brown solid

Experimental Protocols

Protocol: Forced Degradation Study of 1-Benzyl-4-methylpiperazine Hydrochloride

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 1-Benzyl-4-methylpiperazine hydrochloride.

1. Objective: To assess the stability of 1-Benzyl-4-methylpiperazine hydrochloride under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.

2. Materials:

  • 1-Benzyl-4-methylpiperazine hydrochloride

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Methodology:

  • Acid Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples at 0, 2, 4, and 8 hours.

    • Neutralize the samples with 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples at 0, 2, 4, and 8 hours.

    • Neutralize the samples with 0.1 M HCl and dilute with mobile phase for HPLC analysis.

    • If no significant degradation is observed, repeat the experiment with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals and analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a thin layer of the solid compound in a petri dish.

    • Expose to 70°C in an oven for 48 hours.

    • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation (Solid State):

    • Place a thin layer of the solid compound in a photostability chamber.

    • Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • Analyze both samples by HPLC.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

Visualizations

The following diagrams illustrate key workflows and potential degradation pathways for 1-Benzyl-4-methylpiperazine hydrochloride.

G cluster_storage Optimal Storage cluster_handling Safe Handling storage_conditions -20°C Tightly Sealed Light-Resistant Container ppe Wear PPE: - Goggles - Gloves - Lab Coat ventilation Use in a Well-Ventilated Area light Light degraded_product Degraded Product (Loss of Potency, Impurity Formation) light->degraded_product heat Heat heat->degraded_product moisture Moisture moisture->degraded_product oxidants Oxidizing Agents oxidants->degraded_product compound 1-Benzyl-4-methylpiperazine Hydrochloride (Stable) compound->light compound->heat compound->moisture compound->oxidants

Caption: Logical workflow for the storage and handling of 1-Benzyl-4-methylpiperazine hydrochloride and factors leading to its degradation.

Caption: Plausible degradation pathways for 1-Benzyl-4-methylpiperazine hydrochloride based on related piperazine compounds.

References

Reference Data & Comparative Studies

Validation

Validating Analytical Methods for 1-Benzyl-4-methylpiperazine Hydrochloride Detection: A Comparative Guide

For researchers, scientists, and drug development professionals, the accurate and precise detection of 1-Benzyl-4-methylpiperazine (MBZP) hydrochloride is critical for ensuring product quality, safety, and efficacy. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise detection of 1-Benzyl-4-methylpiperazine (MBZP) hydrochloride is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methods for the detection and quantification of MBZP and related piperazine derivatives, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is compiled from various studies to assist in the selection of the most appropriate analytical technique for your specific research needs.

Comparison of Analytical Methods

The selection of an analytical method for MBZP hydrochloride depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of two commonly employed methods: HPLC-UV and GC-MS.

ParameterHPLC-UV with Derivatization[1][2]GC-MS[3][4][5]LC-MS[6]
Principle Chromatographic separation followed by UV detection after chemical derivatization to introduce a chromophore.Chromatographic separation based on volatility, followed by mass analysis for identification and quantification.Chromatographic separation followed by mass analysis, offering high sensitivity and selectivity.
Linearity (R²) >0.99>0.99[3][5]0.990 - 0.999[6]
Limit of Detection (LOD) 30 ppm (for piperazine)[1]0.004 µg/mL (for BZP in plasma)[3]Not explicitly stated for MBZP
Limit of Quantification (LOQ) 90 ppm (for piperazine)[1]0.016 µg/mL (for BZP in plasma)[3]Not explicitly stated for MBZP
Precision (%RSD) < 1.13%[1]1.3% C.V. (for BZP)[5]Not explicitly stated
Accuracy (% Recovery) 104.87 - 108.06%[1]-1.38% (for BZP)[5]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC-UV and GC-MS analysis of piperazine derivatives.

HPLC-UV Method with Derivatization for Piperazine

This method is suitable for detecting piperazine and can be adapted for MBZP, which lacks a strong chromophore. Derivatization with a UV-active agent is necessary.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the piperazine standard and dissolve it in a 10 ml volumetric flask with a suitable diluent.[1]

  • Prepare a working standard solution by further dilution.[1]

  • For the sample, dissolve a known amount in the diluent to achieve a concentration within the linear range of the method.

  • Derivatization: React the sample and standard solutions with a derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active derivative.[1][2]

2. Chromatographic Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5µm)[1]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and diethylamine (90:10:0.1, v/v/v)[1]

  • Flow Rate: 1.0 ml/min[1]

  • Column Temperature: 35°C[1]

  • Injection Volume: 10 µL[1]

  • Detection Wavelength: 340 nm[1]

3. Validation Parameters:

  • Linearity: Prepare a series of solutions of known concentrations and inject them to construct a calibration curve.[1]

  • Precision: Perform repeated injections of a single sample preparation to assess repeatability.[1]

  • Accuracy: Determine the recovery of a known amount of spiked standard in a sample matrix.[1]

  • LOD and LOQ: Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[1]

GC-MS Method for 1-Benzylpiperazine (BZP)

GC-MS is a highly specific and sensitive technique for the analysis of volatile and semi-volatile compounds like BZP.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent such as methanol.[7]

  • For complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction is typically required to isolate the analyte.[3]

  • An internal standard is often added to improve the accuracy and precision of the quantification.[5]

2. GC-MS Conditions:

  • Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm layer thickness)[4]

  • Carrier Gas: Helium at a flow rate of 1 mL/min[4]

  • Injector Temperature: 260°C[4]

  • Oven Temperature Program: Initial temperature of 60°C (held for 1 min), ramped to 170°C at 10°C/min (held for 2 min), then ramped to 280°C at 15°C/min (held for 4 min).[4]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[3]

3. Validation Parameters:

  • Linearity: Analyze a series of calibration standards to establish the linear range and generate a calibration curve.[3]

  • LOD and LOQ: Determined by analyzing serially diluted solutions.[3]

  • Extraction Efficiency: Assessed by comparing the response of an extracted sample to a non-extracted standard of the same concentration.[3]

  • Specificity: The mass spectrum of the analyte provides high specificity and allows for unambiguous identification.[5]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between different validation parameters.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Approved Analytical Method validation_report->end

Caption: General workflow for analytical method validation.

Validation_Parameter_Relationship Core_Method Core Analytical Method Specificity Specificity (Analyte vs. Matrix) Core_Method->Specificity Linearity Linearity (Concentration vs. Response) Core_Method->Linearity Robustness Robustness (Insensitivity to Method Variations) Core_Method->Robustness Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy influences Precision Precision (Agreement between Measurements) Specificity->Precision influences Linearity->Accuracy impacts Linearity->Precision impacts LOD Limit of Detection (LOD) Linearity->LOD related to LOQ Limit of Quantification (LOQ) Linearity->LOQ related to Range Working Range Linearity->Range defines LOQ->Range lower limit of Range->Accuracy assessed over Range->Precision assessed over

Caption: Interrelationship of analytical method validation parameters.

References

Comparative

Comparative Analysis of 1-Benzyl-4-methylpiperazine Hydrochloride's Interaction with Monoamine Transporters

A Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP), a derivative of the psychoactive substanc...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP), a derivative of the psychoactive substance 1-Benzylpiperazine (BZP), with the primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Due to the limited availability of direct binding affinity data for MBZP, this guide utilizes neurotransmitter release data for the parent compound, BZP, as a primary point of comparison to infer the potential activity profile of MBZP. It is widely reported that MBZP exhibits similar, albeit weaker, stimulant effects compared to BZP.[1]

Introduction to Monoamine Transporters and Piperazine Derivatives

Monoamine transporters are critical regulatory proteins in the central nervous system, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[2] These transporters are primary targets for a wide range of therapeutic agents and substances of abuse. Piperazine derivatives, such as BZP and MBZP, are known to interact with these transporters, leading to their stimulant and psychoactive effects.[3] Understanding the selectivity and potency of these compounds at each transporter is crucial for predicting their pharmacological and toxicological profiles.

Comparative Potency at Monoamine Transporters

CompoundDopamine Transporter (DAT) EC50 (nM)Norepinephrine Transporter (NET) EC50 (nM)Serotonin Transporter (SERT) EC50 (nM)
1-Benzylpiperazine (BZP)175626050

Data sourced from a study on the effects of BZP on neurotransmitter release.[4]

Based on this data for BZP, the compound demonstrates a clear preference for the norepinephrine transporter, followed by the dopamine transporter. Its potency at the serotonin transporter is significantly lower, suggesting that at comparable concentrations, its effects will be predominantly driven by its interaction with DAT and NET. Given that MBZP is a less potent derivative of BZP, it is hypothesized to follow a similar selectivity profile, with a higher concentration required to elicit comparable effects.

Experimental Protocols

The determination of a compound's activity at monoamine transporters is typically conducted through in vitro assays using cell lines stably expressing the human transporters (hDAT, hNET, and hSERT). The following are generalized protocols for radioligand binding and uptake inhibition assays, which are standard methods in the field.[5][6]

Radioligand Binding Assay (Hypothetical for MBZP)

This assay would measure the direct binding affinity of 1-Benzyl-4-methylpiperazine hydrochloride to each monoamine transporter.

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Assay Conditions: The cell membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of 1-Benzyl-4-methylpiperazine hydrochloride.

  • Incubation and Filtration: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the concentration of 1-Benzyl-4-methylpiperazine hydrochloride that inhibits 50% of the specific radioligand binding (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay (Hypothetical for MBZP)

This assay measures the ability of 1-Benzyl-4-methylpiperazine hydrochloride to inhibit the reuptake of neurotransmitters.

  • Cell Culture: HEK293 cells expressing hDAT, hNET, or hSERT are grown in multi-well plates.

  • Pre-incubation: The cells are washed and pre-incubated with varying concentrations of 1-Benzyl-4-methylpiperazine hydrochloride.

  • Uptake Initiation: A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.

  • Termination and Lysis: After a short incubation period, the uptake is terminated by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity in the cell lysate is measured by liquid scintillation counting.

  • Data Analysis: The concentration of 1-Benzyl-4-methylpiperazine hydrochloride that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the experimental process and the compound's interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell & Membrane Preparation cluster_assay Binding Assay HEK293 HEK293 Cells (Expressing DAT, NET, or SERT) Harvest Cell Harvesting HEK293->Harvest Membrane Membrane Isolation Harvest->Membrane Incubation Incubation with Radioligand & MBZP Membrane->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Caption: A simplified workflow for a radioligand binding assay to determine the affinity of a compound for monoamine transporters.

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron MA Monoamine (DA, NE, 5-HT) Transporter Monoamine Transporter (DAT, NET, SERT) MA->Transporter Reuptake MBZP MBZP MBZP->Transporter Inhibition

Caption: Mechanism of action of MBZP, which is presumed to inhibit the reuptake of monoamines by their respective transporters.

Logical_Relationship cluster_potency Relative Potency MBZP 1-Benzyl-4-methylpiperazine (MBZP) BZP 1-Benzylpiperazine (BZP) MBZP->BZP is a derivative of Activity Monoamine Transporter Interaction BZP->Activity NET NET Activity->NET High DAT DAT Activity->DAT Moderate SERT SERT Activity->SERT Low

Caption: Logical relationship showing MBZP as a derivative of BZP and the inferred relative potency of BZP at monoamine transporters.

Conclusion

While direct quantitative data for 1-Benzyl-4-methylpiperazine hydrochloride's cross-reactivity with monoamine transporters is lacking, evidence from its parent compound, BZP, strongly suggests a preferential interaction with the norepinephrine and dopamine transporters over the serotonin transporter. This profile is consistent with its classification as a central nervous system stimulant. Further in vitro binding and uptake inhibition studies are necessary to definitively quantify the affinity and potency of MBZP at each of these critical neuronal targets. The experimental protocols and diagrams provided in this guide offer a framework for conducting such investigations, which are essential for a comprehensive understanding of the pharmacology of this and related piperazine derivatives.

References

Validation

A Comparative Guide to the Stimulant Effects of MBZP, Amphetamine, and MDMA

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the pharmacological and behavioral effects of 1-benzylpiperazine (BZP), amphetamine, and 3,4-methylenedioxyme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and behavioral effects of 1-benzylpiperazine (BZP), amphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development.

Executive Summary

BZP, amphetamine, and MDMA are all psychoactive compounds with stimulant properties, but they exhibit distinct pharmacological profiles that dictate their unique behavioral effects.

  • Amphetamine is a potent catecholamine releaser, demonstrating a strong preference for the dopamine (DA) and norepinephrine (NE) transporters. Its stimulant effects are primarily driven by a robust increase in synaptic dopamine.

  • MDMA is a potent serotonin (5-HT) releaser with secondary, less potent effects on dopamine release. This dual action underlies its characteristic entactogenic effects, which are distinct from classical stimulants.

  • BZP acts primarily as a dopamine releaser, similar to amphetamine, but with significantly lower potency.[1] It is largely inactive at the serotonin transporter, a key feature distinguishing it from MDMA.[2] In animal and human studies, BZP demonstrates amphetamine-like properties but is estimated to be 10 to 20 times less potent.[3]

In Vitro Pharmacological Profile

The primary mechanism of action for these compounds is the reversal of monoamine transporter function, leading to neurotransmitter release. Their potency and selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are critical determinants of their overall effects.

Data Presentation: Monoamine Transporter Interaction

The following tables summarize the in vitro binding affinities and release potencies of BZP, d-amphetamine, and MDMA. It is important to note that data are compiled from different studies and experimental conditions may vary.

Table 1: Monoamine Release Potency (EC50, nM)

This table shows the concentration of each compound required to elicit 50% of the maximal neurotransmitter release. Lower values indicate higher potency.

CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) ReleaseDA:5-HT Selectivity RatioData Source(s)
d-Amphetamine 257176570.6 : 1[4]
MDMA 11964*580.49 : 1[2][5]
BZP 17562>10,000 (Inactive)>57 : 1[2][4]

Value for NE release for MDMA is from a separate study[5] and is presented for comparative context.

Table 2: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundDAT AffinityNET AffinitySERT AffinityData Source(s)
d-Amphetamine ~600~100~30,000[6]
MDMA ~6000~1000~400[6]
BZP N/AN/AN/A
Experimental Protocols

1. In Vitro Monoamine Release Assay

  • Objective: To determine the potency (EC50) of a test compound to induce the release of dopamine or serotonin from nerve terminals.

  • Methodology:

    • Synaptosome Preparation: Brain regions rich in monoaminergic neurons (e.g., striatum for dopamine, hippocampus for serotonin) are dissected from rats. The tissue is homogenized and subjected to differential centrifugation to isolate synaptosomes (resealed nerve terminals).

    • Radiolabel Loading: Synaptosomes are preloaded with a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin.

    • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer to establish a stable baseline of radiolabel efflux.

    • Drug Exposure: Increasing concentrations of the test compound (e.g., BZP, amphetamine, MDMA) are added to the superfusion buffer.

    • Quantification: Fractions of the superfusate are collected, and the amount of radioactivity released is measured using liquid scintillation counting.

    • Data Analysis: The increase in radioactivity above baseline is calculated. Concentration-response curves are generated to determine the EC50 value, representing the concentration of the drug that produces 50% of the maximal releasing effect.[2]

2. Radioligand Binding Assay

  • Objective: To determine the affinity (Ki) of a test compound for a specific monoamine transporter.

  • Methodology:

    • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human recombinant dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured. Cell membranes containing the transporters are harvested.

    • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and various concentrations of the unlabeled test compound.

    • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand.

    • Quantification: The radioactivity trapped on the filter is measured.

    • Data Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

In Vivo Behavioral Effects

Behavioral studies in animal models, particularly those measuring locomotor activity and discriminative stimulus effects, provide insights into the subjective and stimulant properties of these compounds.

Data Presentation: Behavioral Outcomes

Table 3: Summary of Behavioral Effects in Rodents

CompoundLocomotor ActivityDiscriminative Stimulus Properties
Amphetamine Dose-dependent increase in locomotion and, at higher doses, stereotyped behaviors.[2]Generalizes to other stimulants like cocaine. Does not generalize to MDMA in animals trained to discriminate MDMA from saline.[6]
MDMA Complex effects: may cause initial hypoactivity followed by stimulation.[7] Locomotor effects are correlated with increases in both dopamine and serotonin.[8]Generalizes to S(+)-amphetamine. Animals can be trained to discriminate MDMA from amphetamine, indicating distinct subjective effects.[6]
BZP Increases locomotor activity in a manner similar to amphetamine.[4]Fully substitutes for amphetamine, cocaine, and S(+)-MDMA in discrimination studies, indicating similar subjective stimulant effects.

Signaling Pathways and Experimental Workflows

Diagrams (Graphviz)

G cluster_presynaptic Presynaptic Monoamine Terminal cluster_transporters cluster_synapse VMAT2 VMAT2 DA_vesicle DA SHT_vesicle 5-HT DAT DAT DA_synapse DA DAT->DA_synapse Reverse Transport SERT SERT SHT_synapse 5-HT SERT->SHT_synapse Reverse Transport Amphetamine Amphetamine Amphetamine->DAT Potent Efflux Amphetamine->SERT Weak Efflux MDMA MDMA MDMA->DAT Efflux MDMA->SERT Potent Efflux BZP BZP BZP->DAT Efflux (Lower Potency)

Caption: Mechanism of monoamine release by BZP, Amphetamine, and MDMA.

workflow A Brain Tissue Dissection (e.g., Rat Striatum) B Homogenization & Centrifugation A->B C Isolate Synaptosomes B->C D Preload with Radiolabeled Neurotransmitter (e.g., [3H]DA) C->D E Superfusion with Buffer (Establish Baseline) D->E F Introduce Test Compound (Increasing Concentrations) E->F G Collect Superfusate Fractions F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis: Generate Dose-Response Curve Calculate EC50 Value H->I

Caption: Experimental workflow for an in vitro monoamine release assay.

References

Comparative

Efficacy of 1-Benzyl-4-methylpiperazine Hydrochloride Derivatives as Novel Analgesic Agents: A Comparative Guide

This guide provides a detailed comparison of the therapeutic efficacy of novel 1-benzyl-4-methylpiperazine hydrochloride derivatives against established analgesic agents. The focus is on their potential in treating infla...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic efficacy of novel 1-benzyl-4-methylpiperazine hydrochloride derivatives against established analgesic agents. The focus is on their potential in treating inflammatory and neuropathic pain, supported by preclinical experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

1-Benzyl-4-methylpiperazine (BZP) and its derivatives are a class of compounds that have been explored for various therapeutic applications due to their interaction with central nervous system targets.[1][2] While initially investigated for antidepressant and stimulant properties, recent research has highlighted their potential as potent analgesics through the modulation of sigma-1 (σ1) receptors.[1][3] The σ1 receptor is known to play a crucial role in nociceptive signaling, making it a promising target for the development of new pain therapeutics.[3] This guide focuses on a new series of benzylpiperazinyl derivatives, specifically 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (referred to as Compound 15), and compares its analgesic efficacy with existing compounds.[3]

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies, comparing the binding affinities and in vivo analgesic effects of a novel 1-benzyl-4-methylpiperazine derivative (Compound 15) with a lead compound, a reference compound, and an established analgesic, gabapentin.

Table 1: Sigma Receptor Binding Affinity
Compoundσ1 Receptor Affinity (Ki in nM)σ2 Receptor Affinity (Ki in nM)Selectivity Ratio (Ki σ2/Ki σ1)
Compound 15 1.6 1417 886
Lead Compound 83.21382432
Haloperidol (Reference)3.43.20.94

Data sourced from a study on novel benzylpiperazine derivatives as σ1 receptor ligands.[3]

Table 2: In Vivo Analgesic Efficacy in a Neuropathic Pain Model (Chronic Constriction Injury)
TreatmentDose (mg/kg, i.p.)Maximum Possible Effect (%)Duration of Action (hours)
Compound 15 30 ~75% > 4
Gabapentin (Positive Control)100~70%~2
CM304 (Reference Compound)30~60%~2
Vehicle-< 10%-

Data represents the anti-allodynic effect in a chronic constriction injury model in mice.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Sigma Receptor Binding Assays

The affinity of the compounds for σ1 and σ2 receptors was determined through radioligand binding assays.[3]

  • σ1 Receptor Assay:

    • Radioligand: [³H]-pentazocine.

    • Tissue Preparation: Guinea pig brain membranes.

    • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of haloperidol.

    • Analysis: The binding affinity (Ki) was calculated using the Cheng-Prusoff equation.

  • σ2 Receptor Assay:

    • Radioligand: [³H]-ditolylguanidine ([³H]-DTG).

    • Tissue Preparation: Rat liver membranes.

    • Procedure: Similar to the σ1 assay, membranes were incubated with [³H]-DTG and test compounds. Non-specific binding was determined in the presence of haloperidol.

    • Analysis: Ki values were calculated using the Cheng-Prusoff equation.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury - CCI)

The analgesic efficacy against neuropathic pain was assessed using the CCI model in mice.[3]

  • Animal Model: Male CD-1 mice.

  • Surgical Procedure: The sciatic nerve of one hind paw was loosely ligated with chromic gut sutures, inducing mechanical allodynia.

  • Drug Administration: Compound 15, gabapentin, CM304, or vehicle were administered intraperitoneally (i.p.).

  • Behavioral Testing: Mechanical allodynia was measured using von Frey filaments. The paw withdrawal threshold was determined before and at multiple time points after drug administration.

  • Data Analysis: The results were expressed as the percentage of the maximum possible effect (% MPE).

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the analgesic effects of Compound 15 is the antagonism of the σ1 receptor. The σ1 receptor is a unique intracellular protein that modulates several signaling pathways involved in pain transmission.

G cluster_0 Nociceptive Neuron cluster_1 Therapeutic Intervention Peripheral_Stimulus Peripheral Nociceptive Stimulus (e.g., Nerve Injury) Sigma1R Sigma-1 Receptor (σ1R) Peripheral_Stimulus->Sigma1R Activates Ion_Channels Voltage-gated Ion Channels (e.g., Ca2+) Sigma1R->Ion_Channels Modulates Signaling_Cascades Intracellular Signaling (e.g., PKC, IP3R) Ion_Channels->Signaling_Cascades Activates Neuronal_Hyperexcitability Neuronal Hyperexcitability Signaling_Cascades->Neuronal_Hyperexcitability Leads to Pain_Transmission Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Transmission Results in Analgesia Analgesic Effect Pain_Transmission->Analgesia Inhibition leads to Compound_15 Compound 15 (1-Benzyl-4-methylpiperazine derivative) Compound_15->Sigma1R Antagonizes

Caption: Proposed signaling pathway for the analgesic effect of Compound 15.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis, screening, and in vivo evaluation of the novel 1-benzyl-4-methylpiperazine derivatives.

G Synthesis Synthesis of 1-Benzyl-4-methylpiperazine Derivatives Purification Purification and Structural Characterization (NMR, IR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening: Sigma Receptor Binding Assays (σ1 and σ2) Purification->In_Vitro_Screening Lead_Identification Identification of Lead Compound (e.g., Compound 15 based on high affinity and selectivity) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy Testing: Neuropathic Pain Model (Chronic Constriction Injury) Lead_Identification->In_Vivo_Testing Behavioral_Analysis Behavioral Analysis: (e.g., von Frey Test for Allodynia) In_Vivo_Testing->Behavioral_Analysis Data_Analysis Data Analysis and Comparison with Controls (Gabapentin, etc.) Behavioral_Analysis->Data_Analysis

Caption: Experimental workflow for the evaluation of novel analgesic compounds.

Conclusion

The presented data indicates that 1-benzyl-4-methylpiperazine derivatives, particularly Compound 15, demonstrate significant potential as therapeutic agents for the treatment of pain, especially neuropathic pain.[3] The high affinity and selectivity for the σ1 receptor, coupled with potent in vivo analgesic effects and a longer duration of action compared to gabapentin in the tested model, highlight this compound as a promising candidate for further development.[3] The detailed experimental protocols and understanding of the underlying mechanism of action provide a solid foundation for future research in this area. While these preclinical findings are encouraging, further studies are necessary to establish the safety and efficacy profile in humans.

References

Validation

In Vivo Efficacy of Novel Benzylpiperazine Compounds in Preclinical Pain Models: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in vivo comparison of novel benzylpiperazine compounds exhibiting antinociceptive properties, with a focus on a promisin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of novel benzylpiperazine compounds exhibiting antinociceptive properties, with a focus on a promising new chemical series. The data presented herein is derived from preclinical studies and is intended to inform drug discovery and development efforts in the field of analgesia. We will objectively compare the performance of these novel compounds against established analgesics, providing supporting experimental data and detailed methodologies.

Compound Performance Comparison

The antinociceptive effects of a novel series of benzylpiperazine derivatives were evaluated in validated mouse models of inflammatory and neuropathic pain. The primary compound of interest, Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) , demonstrated significant dose-dependent efficacy.[1][2][3] The performance of Compound 15 is compared with a lead compound from the same chemical series and standard-of-care analgesics, Morphine and Gabapentin.

Table 1: Receptor Binding Affinity and Selectivity

The initial characterization of the novel benzylpiperazine compounds involved assessing their binding affinity (Ki) for sigma-1 (σ1) and sigma-2 (σ2) receptors. High affinity for the σ1 receptor and selectivity over the σ2 receptor were key optimization goals.

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity Ratio (Ki σ2/Ki σ1)
Compound 15 1.6 1417 886
Lead Compound 8--432
Haloperidol (reference)---

Data sourced from radioligand binding assays.[1] A higher selectivity ratio indicates greater specificity for the σ1 receptor.

Table 2: In Vivo Antinociceptive Efficacy in the Formalin Test (Inflammatory Pain)

The formalin test induces a biphasic pain response, with Phase I representing acute nociception and Phase II representing inflammatory pain. The efficacy of Compound 15 was compared to Morphine in this model.

TreatmentDose (mg/kg, i.p.)Phase I Antinociception (% MPE)Phase II Antinociception (% MPE)
Compound 15 3 - 60 Dose-dependent reduction Dose-dependent reduction
Morphine1 - 10Significant reductionSignificant reduction

%MPE = Maximum Possible Effect. Compound 15 produced a significant, dose-dependent antinociceptive effect in both phases of the formalin test.[1][2][3]

Table 3: In Vivo Anti-Allodynic Efficacy in the Chronic Constriction Injury (CCI) Model (Neuropathic Pain)

The CCI model is a widely used model of neuropathic pain, characterized by the development of mechanical allodynia (pain in response to a non-painful stimulus). The anti-allodynic effects of Compound 15 were compared to Gabapentin.

TreatmentDose (mg/kg, i.p.)Peak Anti-Allodynic Effect (Paw Withdrawal Threshold, g)Duration of Action (min)
Compound 15 60 Significant increase ~80
Gabapentin100Significant increase-

Compound 15 demonstrated a significant and dose-dependent anti-allodynic effect in the CCI model.[1][2][3]

Table 4: Assessment of Motor Coordination (Rotarod Test)

To rule out sedative effects that could confound the interpretation of the antinociceptive data, Compound 15 was evaluated in the rotarod test.

TreatmentDose (mg/kg, i.p.)Effect on Motor Coordination
Compound 15 up to 60 No significant impairment

The lack of motor impairment suggests that the observed antinociceptive effects are not due to sedation.[1][2][3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparison across studies.

Formalin Test

The formalin test is a model of tonic, localized inflammatory pain.

  • Animals: Male CD-1 mice.

  • Procedure:

    • Mice are habituated to the testing environment.

    • A solution of 2.5% formalin in saline is injected subcutaneously into the plantar surface of the right hind paw.

    • Immediately after injection, mice are placed in an observation chamber.

    • Nociceptive behavior (licking and biting of the injected paw) is recorded for two distinct periods: Phase I (0-5 minutes post-injection) and Phase II (15-30 minutes post-injection).

  • Drug Administration: Test compounds (e.g., Compound 15) or reference drugs (e.g., Morphine) are administered intraperitoneally (i.p.) at specified times before the formalin injection.

  • Data Analysis: The total time spent licking and biting the paw is quantified for both phases. The percentage of the maximum possible effect (%MPE) is calculated.

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model of peripheral neuropathic pain.

  • Animals: Male C57BL/6 mice.

  • Surgical Procedure:

    • Mice are anesthetized.

    • The common sciatic nerve of the left hind limb is exposed.

    • Four loose ligatures are tied around the nerve.

    • The incision is closed.

  • Behavioral Testing:

    • Mechanical allodynia is assessed using von Frey filaments at baseline and at various time points post-surgery.

    • The paw withdrawal threshold (in grams) is determined as the lowest force that elicits a withdrawal response.

  • Drug Administration: Test compounds (e.g., Compound 15) or reference drugs (e.g., Gabapentin) are administered i.p. once allodynia has been established.

  • Data Analysis: The paw withdrawal threshold is measured over time after drug administration and compared to vehicle-treated controls.

Rotarod Test

The rotarod test is used to assess motor coordination and balance.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Mice are trained on the rotarod at a constant speed.

    • During the test, the rod accelerates from a low to a high speed over a set period.

    • The latency to fall from the rod is recorded.

  • Drug Administration: Test compounds (e.g., Compound 15) are administered i.p. prior to testing.

  • Data Analysis: The latency to fall is compared between drug-treated and vehicle-treated groups.

Visualizations

Proposed Signaling Pathway for Antinociception

The novel benzylpiperazine compounds, including Compound 15, are potent and selective σ1 receptor antagonists.[1] The antinociceptive effects of σ1 receptor antagonism are believed to be mediated through the modulation of key pain signaling pathways, including the glutamatergic and opioidergic systems.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_membrane Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Leads to Opioid_R Opioid Receptor Antinociception Antinociception Opioid_R->Antinociception Promotes Sigma1_R σ1 Receptor Sigma1_R->NMDA_R Potentiates Sigma1_R->Opioid_R Inhibits Central_Sensitization Central Sensitization Ca_Influx->Central_Sensitization Promotes Pain Pain Central_Sensitization->Pain Increased Pain Benzylpiperazine Benzylpiperazine (σ1 Antagonist) Benzylpiperazine->Sigma1_R Blocks

Caption: Proposed mechanism of action for benzylpiperazine σ1 receptor antagonists in nociception.

Experimental Workflow for In Vivo Validation

The in vivo validation of novel antinociceptive compounds follows a structured workflow to assess efficacy and potential side effects.

G cluster_screening Initial Screening cluster_efficacy Efficacy Testing cluster_safety Safety & Tolerability cluster_analysis Data Analysis & Comparison Compound_Synthesis Novel Benzylpiperazine Compound Synthesis Binding_Assay σ1/σ2 Receptor Binding Assays Compound_Synthesis->Binding_Assay Formalin_Test Formalin Test (Inflammatory Pain) Binding_Assay->Formalin_Test CCI_Model CCI Model (Neuropathic Pain) Binding_Assay->CCI_Model Data_Analysis Data Analysis and Comparison to Standard Analgesics Formalin_Test->Data_Analysis Rotarod_Test Rotarod Test (Motor Coordination) CCI_Model->Rotarod_Test CCI_Model->Data_Analysis Rotarod_Test->Data_Analysis

Caption: Experimental workflow for the in vivo validation of novel antinociceptive compounds.

References

Comparative

Reproducibility of Findings in Studies Involving 1-Benzyl-4-methylpiperazine Hydrochloride: A Comparative Guide

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP),...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP), a derivative of benzylpiperazine (BZP), and its alternatives. By presenting available experimental data, detailed protocols, and visualizing key pathways, this document aims to offer a foundational resource for future research and development involving this class of compounds.

Section 1: Comparative Pharmacological Data

1-Benzyl-4-methylpiperazine (MBZP) is a stimulant drug that is structurally related to 1-benzylpiperazine (BZP).[1] Its effects are reported to be similar to BZP, though with a slightly weaker stimulant effect and a reduced tendency to produce adverse side effects such as headaches and nausea.[1] The primary mechanism of action for these piperazine derivatives involves the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2] They act as releasing agents and reuptake inhibitors at the respective monoamine transporters (DAT, SERT, and NET).[3]

Below is a summary of the available quantitative data for BZP and key alternatives, which helps to contextualize the expected performance of MBZP.

Table 1: Comparative in vitro Potency of Piperazine Derivatives at Monoamine Transporters

CompoundAssayTargetEC50 (nM)Reference
1-Benzylpiperazine (BZP)Neurotransmitter ReleaseDopamine Transporter (DAT)175[4]
Norepinephrine Transporter (NET)62[4]
Serotonin Transporter (SERT)6050[4]
1-Benzyl-4-methylpiperazine (MBZP)Neurotransmitter ReleaseDopamine Transporter (DAT)Data not available (expected to be >175 nM)
Norepinephrine Transporter (NET)Data not available (expected to be >62 nM)
Serotonin Transporter (SERT)Data not available (expected to be >6050 nM)

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Alternative Piperazine Derivatives

Compound5-HT1A5-HT1B5-HT2A5-HT2CReference
1-(3-chlorophenyl)piperazine (mCPP)>10,000>10,000>10,000>10,000
1-(3-trifluoromethylphenyl)piperazine (TFMPP)288-1,95030-132160-26962

Note: Lower EC50 and Ki values indicate higher potency and affinity, respectively. The data for MBZP is inferred based on qualitative comparisons to BZP found in the literature.

Section 2: Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are essential. The following sections outline methodologies for the synthesis of 1-Benzyl-4-methylpiperazine hydrochloride and a common in vitro assay used to determine its pharmacological activity.

Synthesis of 1-Benzyl-4-methylpiperazine Hydrochloride

This protocol is adapted from established methods for the synthesis of benzylpiperazine derivatives.

Materials:

  • 1-Methylpiperazine

  • Benzyl chloride

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (NaOH)

  • Chloroform

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve 1-methylpiperazine in anhydrous ethanol.

  • Addition of Benzyl Chloride: While stirring the solution, slowly add an equimolar amount of benzyl chloride from the dropping funnel. The reaction is exothermic and should be controlled, potentially with an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • Dissolve the residue in water and make the solution alkaline (pH > 10) by adding a concentrated solution of sodium hydroxide.

    • Extract the aqueous layer multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Purification and Salt Formation:

    • Filter to remove the sodium sulfate and evaporate the chloroform to obtain the free base of 1-Benzyl-4-methylpiperazine as an oil.

    • Dissolve the oil in a minimal amount of anhydrous ethanol and cool in an ice bath.

    • Slowly add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.

    • Collect the white precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 1-Benzyl-4-methylpiperazine hydrochloride.

In Vitro Neurotransmitter Release Assay

This protocol outlines a general method to assess the ability of 1-Benzyl-4-methylpiperazine hydrochloride to induce the release of monoamines from synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin)

  • Sucrose buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]serotonin)

  • Test compound (1-Benzyl-4-methylpiperazine hydrochloride) dissolved in appropriate vehicle

  • Perfusion buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in a suitable buffer.

  • Radiolabeling: Incubate the synaptosomes with the desired radiolabeled neurotransmitter to allow for its uptake into the vesicles.

  • Perfusion:

    • Layer the radiolabeled synaptosomes onto a filter in a perfusion chamber.

    • Perfuse the synaptosomes with buffer at a constant flow rate to establish a stable baseline of neurotransmitter release.

    • Collect fractions of the perfusate at regular intervals.

  • Drug Application: After establishing a stable baseline, switch to a perfusion buffer containing the test compound (1-Benzyl-4-methylpiperazine hydrochloride) at various concentrations.

  • Sample Analysis:

    • Continue collecting fractions during and after drug application.

    • Add scintillation fluid to each collected fraction.

    • Quantify the amount of radioactivity in each fraction using a liquid scintillation counter.

  • Data Analysis: Express the amount of neurotransmitter release as a percentage of the baseline release. Plot the concentration-response curve to determine the EC50 value of the test compound.

Section 3: Visualizing Mechanisms and Workflows

To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of Monoamine Transporters

The primary molecular targets of 1-Benzyl-4-methylpiperazine are the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. 1-Benzyl-4-methylpiperazine acts as a substrate for these transporters, leading to competitive inhibition of reuptake and also promoting the reverse transport (efflux) of the neurotransmitters from the presynaptic terminal into the synapse.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamines_cyto Cytoplasmic Monoamines Vesicle->Monoamines_cyto Release Transporter Monoamine Transporter (DAT, NET, SERT) Monoamines_cyto->Transporter Efflux (promoted by MBZP) MBZP_in MBZP (intracellular) MBZP_in->Monoamines_cyto Displaces monoamines from vesicles Monoamines_syn Synaptic Monoamines Receptor Postsynaptic Receptors Monoamines_syn->Receptor Binding MBZP_ex MBZP (extracellular) MBZP_ex->Transporter Binds to transporter Signaling Downstream Signaling Receptor->Signaling Activation Transporter->MBZP_in Uptake Transporter->Monoamines_syn Reuptake (inhibited by MBZP)

Caption: Monoamine transporter signaling pathway modulated by 1-Benzyl-4-methylpiperazine (MBZP).

Experimental Workflow for In Vitro Neurotransmitter Release Assay

The following diagram illustrates the key steps in a typical in vitro experiment to measure the effect of a compound on neurotransmitter release.

Experimental_Workflow A 1. Synaptosome Preparation B 2. Radiolabeling with [3H]-Neurotransmitter A->B C 3. Perfusion Setup & Baseline Measurement B->C D 4. Application of 1-Benzyl-4-methylpiperazine HCl C->D E 5. Fraction Collection C->E Baseline Fractions D->E F 6. Scintillation Counting E->F G 7. Data Analysis (EC50 Determination) F->G

Caption: Experimental workflow for an in vitro neurotransmitter release assay.

References

Validation

Head-to-head comparison of different piperazine derivatives in receptor binding assays

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the receptor binding affinities of various piperazine derivatives for key central nervous system (CNS) target...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of various piperazine derivatives for key central nervous system (CNS) targets. The data presented is compiled from multiple in vitro studies to facilitate the selection of appropriate compounds for further research and development. Detailed experimental protocols for the cited binding assays are also provided, alongside visualizations of key experimental workflows and signaling pathways to enhance understanding.

Data Presentation: Receptor Binding Affinities of Piperazine Derivatives

The following table summarizes the inhibitory constants (Ki) of several piperazine derivatives at various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. Lower Ki values indicate a higher binding affinity. It is important to note that experimental conditions can vary between studies, and this data is intended for comparative purposes.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)α1-adrenergic (Ki, nM)α2-adrenergic (Ki, nM)
mCPP 41.5>10,00031542.5>10,000300239.8--
TFMPP --39.445.0->10,000---
BZP >10,000>10,000-->10,000----
pFPP ---------
Compound 12a [1]41.5-315--300---
Compound 9b [1]23.9-39.445.0->10,000---
Compound 12b [1]-----17.0---
Compound 8b [1]---9.38-----
Compound 11b [1]---79.4-----
Compound 25 [2]0.012-8.0--1.44.8--
Compound 26 [2]3.3-0.3--2.64.3--
Compound 27 [2]0.2-3.9--5.6---
Compound 33 [2]0.5-7.0------
Compound 34 [2]0.6-8.0------
Compound 14 [3]-------11.9-
Compound 12 [3]45.8------<100-
Compound 13 [3]45.8------<100-
Compound 5 [3]-------<100-
Compound 7 [3]313------<100-
Compound 4 [4]0.78--------
Compound 7 [4]0.57--------

Data compiled from various sources.[1][2][3][4] Experimental conditions may vary.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR).[5][6][7]

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to subsequently calculate the inhibitory constant (Ki).

Materials:

  • Receptor Preparation: Cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells).[5]

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A receptors, [³H]-Spiperone for D2 receptors).[5][8]

  • Unlabeled Ligand: For determination of non-specific binding (e.g., Mianserin for 5-HT2A, Haloperidol for D2).[8]

  • Test Compounds: Piperazine derivatives of interest.

  • Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[5][8]

  • Wash Buffer: Ice-cold binding buffer.

  • Apparatus: 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.[5]

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the binding buffer.

    • Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Receptor membrane preparation and a fixed concentration of radioligand.

      • Non-specific Binding: Receptor membrane preparation, a fixed concentration of radioligand, and a high concentration of the unlabeled ligand.

      • Test Compound: Receptor membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test piperazine derivative.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 27°C or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes), with gentle agitation.[8]

  • Filtration:

    • Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5][9]

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]

Visualizations

G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Receptor Membrane Preparation total_binding Total Binding: Membranes + Radioligand prep_membranes->total_binding nsb Non-Specific Binding: Membranes + Radioligand + Excess Unlabeled Ligand prep_membranes->nsb competition Competition: Membranes + Radioligand + Test Compound prep_membranes->competition prep_radioligand Radioligand Solution prep_radioligand->total_binding prep_radioligand->nsb prep_radioligand->competition prep_competitor Test Compound (Competitor) Dilutions prep_competitor->competition filtration Filtration & Washing total_binding->filtration nsb->filtration competition->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

G Simplified 5-HT2A Receptor Signaling Pathway ligand Piperazine Derivative (e.g., mCPP) receptor 5-HT2A Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca2+ Release er->ca2 ca2->pkc co-activates cellular_response Downstream Cellular Responses pkc->cellular_response phosphorylates targets leading to

Caption: A representative G-protein coupled receptor signaling pathway.

G Comparative Binding Affinity of Piperazine Derivatives cluster_compounds Piperazine Derivatives cluster_receptors Receptor Targets mCPP mCPP serotonin Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C) mCPP->serotonin High Affinity dopamine Dopamine Receptors (D2) mCPP->dopamine Moderate Affinity TFMPP TFMPP TFMPP->serotonin High Affinity BZP BZP BZP->serotonin Low Affinity BZP->dopamine Low Affinity adrenergic Adrenergic Receptors BZP->adrenergic Moderate Affinity

Caption: Logical comparison of piperazine derivative binding profiles.

References

Comparative

Correlating In Vitro Potency with In Vivo Efficacy for 1-Benzyl-4-methylpiperazine Hydrochloride Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 1-benzyl-4-methylpiperazine hydrochloride (MBZP) analogs, focusing on the correlation between their in vitro p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-benzyl-4-methylpiperazine hydrochloride (MBZP) analogs, focusing on the correlation between their in vitro potency at monoamine transporters and their in vivo efficacy as central nervous system (CNS) stimulants. The data presented herein is compiled from various studies to facilitate an objective comparison and aid in the rational design of novel psychoactive compounds.

Data Presentation: In Vitro Potency and In Vivo Efficacy

The following tables summarize the quantitative data for 1-benzylpiperazine (BZP), the parent compound of MBZP, and related analogs. A direct comparison for a series of MBZP analogs is limited in the current literature; therefore, data on closely related compounds are included to infer structure-activity relationships (SAR).

Table 1: In Vitro Potency of Benzylpiperazine Analogs at Monoamine Transporters

CompoundDAT Release (EC50, nM)[1]SERT Release (EC50, nM)[1]σ1 Receptor Affinity (Ki, nM)[2]σ2 Receptor Affinity (Ki, nM)[2]
1-Benzylpiperazine (BZP)1756050Not ReportedNot Reported
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)> 10,00062Not ReportedNot Reported
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)Not ReportedNot Reported1.61418

EC50 values represent the concentration required to elicit a half-maximal release of neurotransmitter. Lower values indicate higher potency. Ki values represent the inhibitory constant for receptor binding. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy of Benzylpiperazine Analogs

CompoundAnimal ModelBehavioral EffectEffective Dose (mg/kg)
1-Benzylpiperazine (BZP)MouseIncreased Locomotor Activity30.0 - 100.0[3]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)MouseDecreased Locomotor Activity> 30.0[4]
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15)Mouse (Formalin Test)Antinociception (ED50)12.7[2]

Effective Dose reflects the dose range at which significant behavioral effects were observed. ED50 is the dose that produces a half-maximal response.

Correlation Analysis

The data suggests a strong correlation between the in vitro activity of benzylpiperazine analogs at the dopamine transporter (DAT) and their in vivo stimulant effects. 1-Benzylpiperazine (BZP), which is a potent dopamine releaser with weaker effects on serotonin, produces a dose-dependent increase in locomotor activity in mice, a hallmark of CNS stimulants[1][3]. In contrast, TFMPP, a selective serotonin releaser, does not increase and can even decrease locomotor activity[1][4]. This highlights the critical role of dopamine neurotransmission in the stimulant properties of this class of compounds. The methyl group at the 4-position of the piperazine ring in MBZP is expected to modulate this activity, and further studies on a series of such analogs would be invaluable for a more detailed SAR analysis.

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is adapted from studies measuring transporter-mediated efflux of neurotransmitters in rat brain synaptosomes[1].

1. Synaptosome Preparation:

  • Rat brains are rapidly dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged to pellet cellular debris.

  • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer.

2. Radiolabeling:

  • Synaptosomes are incubated with a radiolabeled substrate, such as [3H]dopamine for DAT or [3H]serotonin for SERT, to allow for uptake into the nerve terminals.

3. Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess extracellular radiolabel.

  • The synaptosomes are then incubated with various concentrations of the test compounds (e.g., BZP analogs).

  • The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that causes 50% of the maximal release (EC50) is calculated to determine its potency as a monoamine releaser.

In Vivo Locomotor Activity Assay

This protocol is a standard method for assessing the stimulant or depressant effects of drugs in rodents[3][5].

1. Animal Habituation:

  • Mice are habituated to the testing room and the locomotor activity chambers for a set period before the experiment to reduce stress-induced activity.

2. Drug Administration:

  • Animals are administered the test compound (e.g., a 1-benzyl-4-methylpiperazine analog) or vehicle control via a specific route (e.g., intraperitoneal injection).

3. Data Collection:

  • Immediately after injection, each mouse is placed in an individual locomotor activity chamber.

  • These chambers are equipped with infrared beams. The number of beam breaks is automatically recorded by a computer system over a set period (e.g., 60-120 minutes). The total distance traveled can also be measured.

4. Data Analysis:

  • The total number of beam breaks or distance traveled is compared between the drug-treated and vehicle-treated groups.

  • A dose-response curve can be generated to determine the effective dose range for stimulating or depressing locomotor activity.

Visualizations

G Signaling Pathway of Benzylpiperazine-induced Dopamine Release cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP 1-Benzylpiperazine Analog DAT Dopamine Transporter (DAT) BZP->DAT Binds to and reverses transport DA_synapse Dopamine DAT->DA_synapse Releases DA into synapse Vesicle Synaptic Vesicle (Dopamine) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Leads to increased cytosolic DA DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binds to receptor Signal Postsynaptic Signaling (Stimulant Effect) DA_receptor->Signal Activates signaling

Caption: Mechanism of action for benzylpiperazine-induced CNS stimulation.

G Experimental Workflow for Correlating In Vitro Potency and In Vivo Efficacy cluster_invitro In Vitro Potency Assessment cluster_invivo In Vivo Efficacy Assessment Synthesis Synthesis of Analogs Binding_Assay Monoamine Transporter Binding/Release Assays Synthesis->Binding_Assay Animal_Model Rodent Model (e.g., Mouse) IC50_EC50 Determine IC50/EC50 Values Binding_Assay->IC50_EC50 Correlation Correlate In Vitro Potency with In Vivo Efficacy IC50_EC50->Correlation Drug_Admin Administer Analogs Animal_Model->Drug_Admin Locomotor_Activity Measure Locomotor Activity Drug_Admin->Locomotor_Activity ED50 Determine ED50 Values Locomotor_Activity->ED50 ED50->Correlation

Caption: Workflow for in vitro to in vivo correlation studies.

References

Safety & Regulatory Compliance

Safety

Safe Disposal of 1-Benzyl-4-methylpiperazine Hydrochloride: A Procedural Guide

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Benzyl-4-methylpiperazine hydrochloride (MBZP hydrochloride), a compound categorized as a piperazine analytical reference standard.[1] Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 1-Benzyl-4-methylpiperazine hydrochloride with appropriate care. This chemical is considered hazardous and can cause skin and eye irritation.[2][3] In case of exposure, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]

Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection when handling this compound.[2] Ensure work is conducted in a well-ventilated area to avoid inhalation of dust or fumes.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for 1-Benzyl-4-methylpiperazine hydrochloride, essential for understanding its physical and chemical properties for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂ • HClCayman Chem
Molecular Weight 226.7 g/mol Cayman Chem
Appearance Off-white SolidVarious SDS
Melting Point/Range 107 - 111 °C / 224.6 - 231.8 °FVarious SDS
Boiling Point/Range 146 - 148 °C / 294.8 - 298.4 °F @ 760 mmHgVarious SDS
Flash Point 65 °C / 149 °FVarious SDS
Solubility Soluble in waterFisher Sci

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of 1-Benzyl-4-methylpiperazine hydrochloride is through an approved waste disposal plant.[2][4] Do not empty this chemical into drains as its ecotoxicity is not fully characterized.[2]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation of Waste:

    • Designate a specific, clearly labeled, and sealed container for the collection of 1-Benzyl-4-methylpiperazine hydrochloride waste.

    • This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips), and any spills.

  • Container Management:

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[2]

    • Ensure the storage location is away from heat, sparks, and open flames.

  • Handling Spills:

    • In the event of a spill, sweep up the solid material and shovel it into a suitable, closed container for disposal.[2]

    • Avoid generating dust during cleanup.

    • Use an inert absorbent material for any dissolved spills.[4]

  • Arranging for Professional Disposal:

    • Contact a licensed and approved hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for 1-Benzyl-4-methylpiperazine hydrochloride to ensure they have all necessary information for safe handling and transport.

  • Documentation:

    • Maintain detailed records of the amount of waste generated and the date of disposal.

    • Keep copies of all waste transfer notes and certificates of disposal provided by the waste management company.

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision-making process for the proper disposal of 1-Benzyl-4-methylpiperazine hydrochloride.

start Start: Have 1-Benzyl-4-methylpiperazine hydrochloride waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Unused product, contaminated labware, spill residue) segregate Segregate into a Labeled, Sealed Hazardous Waste Container assess_waste->segregate ppe->assess_waste store Store Container in a Cool, Dry, Well-Ventilated Area segregate->store contact_vendor Contact Approved Hazardous Waste Disposal Vendor store->contact_vendor provide_sds Provide Vendor with SDS contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup document Document Disposal (Waste Transfer Notes, Certificates) schedule_pickup->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for 1-Benzyl-4-methylpiperazine hydrochloride.

References

Handling

Personal protective equipment for handling 1-Benzyl-4-methylpiperazine hydrochloride

Comprehensive Safety and Handling Guide: 1-Benzyl-4-methylpiperazine Hydrochloride This guide provides essential safety, handling, and disposal information for 1-Benzyl-4-methylpiperazine hydrochloride, tailored for rese...

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: 1-Benzyl-4-methylpiperazine Hydrochloride

This guide provides essential safety, handling, and disposal information for 1-Benzyl-4-methylpiperazine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety Precautions

Before handling 1-Benzyl-4-methylpiperazine hydrochloride, ensure that you are in a well-ventilated area, preferably a certified chemical fume hood. An eyewash station and safety shower must be readily accessible. This compound is classified as hazardous, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles compliant with EN166 standards, or a full-face shield.[1]Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).Provides a barrier against direct skin contact. Breakthrough time data for this specific compound is not available; therefore, it is crucial to inspect gloves before each use and change them frequently, especially after direct contact.
Body Protection Chemical-resistant lab coat.Prevents contamination of personal clothing and protects against splashes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3]Required when working outside a chemical fume hood or if there is a risk of generating dust. The specific cartridge type should be selected based on the potential concentration and exposure scenario. For dusts, a particulate filter (e.g., N95, P100) is appropriate.[4][5]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety. All handling procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation :

    • Ensure a safety shower and eyewash station are accessible and have been recently tested.

    • Assemble and inspect all necessary PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Designate a specific area for handling 1-Benzyl-4-methylpiperazine hydrochloride to minimize contamination.

  • Weighing and Aliquoting :

    • Handle the solid compound carefully to avoid generating dust.[1]

    • Use a dedicated spatula and weighing paper.

    • Close the container tightly immediately after use.[1]

  • Experimental Use :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Handle all solutions containing 1-Benzyl-4-methylpiperazine hydrochloride with the same level of precaution as the solid compound.

    • Keep all containers with the compound tightly closed when not in use.[1]

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]

First-Aid Measures
  • If Inhaled : Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]

  • If on Skin : Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove and wash contaminated clothing before reuse.[1][2]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • If Swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Disposal Plan

Proper disposal of 1-Benzyl-4-methylpiperazine hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. This compound is a hydrochloride salt and contains a halogen (chlorine), therefore it should be treated as halogenated organic waste.

  • Waste Segregation :

    • Collect all waste containing 1-Benzyl-4-methylpiperazine hydrochloride, including contaminated PPE, weighing paper, and absorbent materials, in a dedicated, clearly labeled, and sealed container for halogenated organic waste.

    • Do not mix this waste with non-halogenated waste streams.

  • Container Labeling :

    • The waste container must be labeled with "Hazardous Waste," the full chemical name "1-Benzyl-4-methylpiperazine hydrochloride," and the appropriate hazard symbols (e.g., irritant).

    • Include the accumulation start date on the label.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

    • The storage area should be cool and dry.

  • Disposal :

    • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling and disposal.

G cluster_handling Safe Handling Workflow Prep 1. Preparation (Verify safety equipment, don PPE) Weigh 2. Weighing & Aliquoting (In fume hood, avoid dust) Prep->Weigh Use 3. Experimental Use (Handle solutions with care) Weigh->Use Post 4. Post-Handling (Decontaminate, doff PPE, wash hands) Use->Post G cluster_disposal Disposal Workflow Segregate 1. Segregate Waste (Collect in dedicated halogenated waste container) Label 2. Label Container ('Hazardous Waste', chemical name, date) Segregate->Label Store 3. Store Securely (Designated, ventilated area) Label->Store Dispose 4. Professional Disposal (Contact EHS or licensed vendor) Store->Dispose

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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